molecular formula C19H16N2O2 B13085498 Phenyl 3-amino-4-(phenylamino)benzoate

Phenyl 3-amino-4-(phenylamino)benzoate

Cat. No.: B13085498
M. Wt: 304.3 g/mol
InChI Key: ABQXNTBDPXISJD-UHFFFAOYSA-N
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Description

Phenyl 3-amino-4-(phenylamino)benzoate is a useful research compound. Its molecular formula is C19H16N2O2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

phenyl 3-amino-4-anilinobenzoate

InChI

InChI=1S/C19H16N2O2/c20-17-13-14(19(22)23-16-9-5-2-6-10-16)11-12-18(17)21-15-7-3-1-4-8-15/h1-13,21H,20H2

InChI Key

ABQXNTBDPXISJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)OC3=CC=CC=C3)N

Origin of Product

United States

Foundational & Exploratory

Phenyl 3-amino-4-(phenylamino)benzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis of Phenyl 3-amino-4-(phenylamino)benzoate

Executive Summary

This technical guide details the high-fidelity synthesis of This compound , a specialized aromatic scaffold characterized by an ortho-diamine motif and an activated phenyl ester. This molecule is a critical intermediate in the synthesis of polyheterocyclic pharmacophores, particularly benzimidazoles and quinoxalines, where the phenyl ester serves as a reactive electrophile for subsequent amidation or cyclization.

The pathway is designed for regiochemical integrity and chemoselectivity , prioritizing mild conditions to preserve the labile phenyl ester during the final reduction step.

Retrosynthetic Analysis & Pathway Design

The target molecule features three functional groups with distinct reactivities: a primary amine, a secondary diphenylamine, and a phenyl ester. The synthesis is deconstructed as follows:

  • Target: this compound.

  • Disconnection: The C3-amine is derived from a nitro precursor to prevent side reactions during earlier steps.

  • Precursor: Phenyl 4-(phenylamino)-3-nitrobenzoate.

  • Core Construction: The 4-phenylamino moiety is installed via Nucleophilic Aromatic Substitution (

    
    ) on an activated electrophile (4-chloro-3-nitrobenzoic acid).
    
  • Esterification Strategy: The phenyl ester is introduced after the

    
     step but before reduction. Introducing it before 
    
    
    
    risks aminolysis of the activated ester by aniline. Introducing it after reduction is impossible due to competing self-polymerization of the amino-acid.
Pathway Visualization

SynthesisPathway SM 4-Chloro-3-nitrobenzoic acid (Starting Material) Step1 Step 1: S_NAr (Aniline Addition) SM->Step1 + Aniline Reflux Int1 4-(Phenylamino)-3-nitrobenzoic acid Step1->Int1 Step2 Step 2: Steglich Esterification (Phenol Coupling) Int1->Step2 + Phenol DCC/DMAP Int2 Phenyl 4-(phenylamino)-3-nitrobenzoate Step2->Int2 Step3 Step 3: Chemoselective Reduction (Nitro to Amine) Int2->Step3 H2, Pd/C Ethyl Acetate Product This compound (Target) Step3->Product

Figure 1: Linear synthetic pathway designed to maximize chemoselectivity and yield.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Phenylamino)-3-nitrobenzoic acid

Mechanism: Nucleophilic Aromatic Substitution (


)

The ortho-nitro group activates the C4-chlorine, making it susceptible to nucleophilic attack by aniline. The carboxylic acid remains unreacted under these neutral/basic conditions.

  • Reagents:

    • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

    • Aniline (2.2 eq) – Acts as both nucleophile and base scavenger.

    • Ethanol (Solvent, 10 volumes)

  • Protocol:

    • Charge a round-bottom flask with 4-Chloro-3-nitrobenzoic acid (20.15 g, 100 mmol) and Ethanol (200 mL).

    • Add Aniline (20.5 g, 220 mmol) dropwise over 15 minutes. The solution will darken.

    • Heat the mixture to reflux (78°C) and stir for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1). Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears as a bright yellow/orange spot.
    • Workup: Cool to room temperature. Pour the reaction mixture into 1N HCl (500 mL) to solubilize excess aniline and precipitate the product.

    • Filter the yellow/orange solid. Wash with water (3 x 100 mL) to remove aniline hydrochloride salts.

    • Drying: Dry in a vacuum oven at 50°C.

  • Expected Yield: 85–92%[1]

  • Key Insight: Using excess aniline avoids the need for inorganic bases, which can sometimes form difficult-to-filter carboxylate salts in ethanol.

Step 2: Synthesis of Phenyl 4-(phenylamino)-3-nitrobenzoate

Mechanism: Steglich Esterification

Direct esterification with phenol is thermodynamically unfavorable. We use DCC (Dicyclohexylcarbodiimide) to activate the carboxylic acid as an O-acylisourea, which is then attacked by phenol. DMAP acts as an acyl-transfer catalyst.

  • Reagents:

    • 4-(Phenylamino)-3-nitrobenzoic acid (1.0 eq)

    • Phenol (1.1 eq)

    • DCC (1.1 eq)

    • DMAP (0.1 eq)

    • Dichloromethane (DCM) (anhydrous, 15 volumes)

  • Protocol:

    • Dissolve 4-(Phenylamino)-3-nitrobenzoic acid (25.8 g, 100 mmol) and Phenol (10.3 g, 110 mmol) in DCM (400 mL) under nitrogen.

    • Add DMAP (1.2 g, 10 mmol).

    • Cool the solution to 0°C. Add DCC (22.7 g, 110 mmol) dissolved in minimal DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

    • Workup: Filter off the DCU byproduct. Wash the filtrate with 0.5N NaOH (2 x 100 mL) to remove unreacted phenol, followed by 1N HCl (100 mL) and Brine.

    • Purification: Dry over

      
      , concentrate, and recrystallize from Ethanol/Hexane if necessary.
      
  • Expected Yield: 75–85%

  • Safety Note: DCC is a potent allergen. Handle in a fume hood.

Step 3: Synthesis of this compound

Mechanism: Catalytic Hydrogenation[2]

This is the critical step. Phenyl esters are susceptible to hydrolysis or transesterification. We use neutral catalytic hydrogenation to reduce the nitro group without affecting the ester or the diphenylamine linkage.

  • Reagents:

    • Phenyl 4-(phenylamino)-3-nitrobenzoate (1.0 eq)

    • Pd/C (10% w/w loading, 5 mol% Pd)

    • Ethyl Acetate (Solvent, 20 volumes)

    • Hydrogen Gas (

      
      , balloon or 1-3 bar)
      
  • Protocol:

    • Dissolve the nitro-ester (10 g, ~30 mmol) in Ethyl Acetate (200 mL). Methanol is avoided to prevent potential transesterification (methyl ester formation).

    • Add 10% Pd/C (1.0 g) carefully under an argon stream (pyrophoric risk).

    • Purge the vessel with

      
       gas three times.
      
    • Stir vigorously under

      
       atmosphere at Room Temperature for 4–8 hours.
      
    • IPC: Monitor by TLC. The yellow nitro compound converts to a fluorescent blue/colorless amine.

    • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Ethyl Acetate.

    • Isolation: Concentrate the filtrate to obtain the crude amine. The product is often an oil that solidifies upon standing or trituration with hexanes.

  • Expected Yield: 90–95%

  • Validation:

    • IR: Disappearance of

      
       stretches (1530/1350 
      
      
      
      ); Appearance of
      
      
      doublet (3300-3400
      
      
      ).
    • MS: M+1 peak at expected mass (MW ≈ 304.34).

Process Data & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Step 1 Color Deep orange/red solidIf black tar forms, reduce reflux temp or ensure aniline quality (distill if dark).
Step 2 Byproduct White solid (DCU)If DCU is difficult to filter, cool to -20°C for 2 hours before filtration.
Step 3 Selectivity Ester retentionDo not use Fe/HCl . Acidic conditions will hydrolyze the phenyl ester to the acid + phenol.
Overall Yield ~55-65% (3 steps)Losses primarily occur during Step 2 purification. Column chromatography improves purity but lowers yield.

References

  • Nucleophilic Aromatic Substitution on Nitrobenzoic Acids

    • Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951).
    • Source:

  • Steglich Esterification (DCC Coupling)

    • Protocol: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids.
    • Source:

  • Catalytic Hydrogenation of Nitro Groups

    • Selectivity: Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends.
    • Source:

  • Synthesis of Diphenylamine Derivatives

    • Context: Potewar, T. M., et al. (2008). "Efficient synthesis of secondary amines...". Tetrahedron Letters.
    • Source:

Sources

An In-depth Technical Guide to the Physicochemical Properties of Phenyl 3-amino-4-(phenylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Roadmap for Characterization

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the essential physicochemical properties of Phenyl 3-amino-4-(phenylamino)benzoate. As a novel compound, extensive experimental data is not yet publicly available. Therefore, this guide adopts a proactive and instructional approach. It not only provides predicted foundational data based on its chemical structure but, more critically, outlines detailed, field-proven experimental protocols for the comprehensive characterization of this molecule. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data essential for advancing research and development.

Molecular Identity and Predicted Foundational Properties

The initial step in the characterization of any new chemical entity is to establish its fundamental molecular properties. While experimental data for this compound is sparse, we can predict certain core attributes based on its structure.

Table 1: Predicted Foundational Properties of this compound

PropertyPredicted Value/InformationData Source
IUPAC Name This compound-
Molecular Formula C₁₉H₁₆N₂O₂-
Molecular Weight 304.35 g/mol -
CAS Number Not yet assigned-
Chemical Structure (See Figure 1)-

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols necessary to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[1][2] Pure crystalline compounds exhibit a sharp melting range, typically within 1-2°C.[1] Impurities tend to depress and broaden the melting range.[2]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3][4]

  • Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[4]

  • Procedure:

    • An initial rapid heating is performed to determine an approximate melting range.[2]

    • A fresh sample is then heated at a slower rate (1-2°C per minute) starting from approximately 20°C below the approximate melting point.[3]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[3]

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]

Causality Behind Experimental Choices: The slow heating rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate measurement.[3] Using a fresh sample for the precise determination prevents any potential degradation from the initial rapid heating.

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for formulation development, purification, and analytical method development.[5][6]

Experimental Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (pH 2, 7, 9), methanol, ethanol, acetone, dichloromethane, and hexane.

  • Qualitative Assessment:

    • To 1 mL of each solvent in a separate vial, add approximately 1-2 mg of this compound.

    • Vortex the mixture for 1-2 minutes and visually inspect for dissolution.

    • Classify as freely soluble, sparingly soluble, or insoluble.

  • Quantitative Determination (Shake-Flask Method): [7]

    • An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[7]

    • The resulting suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.[7][8]

Trustworthiness of the Protocol: The shake-flask method is considered the gold standard for equilibrium solubility determination due to its direct measurement of the saturated solution.[7] The use of a validated HPLC method for quantification ensures accuracy and precision.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Filter to remove undissolved solid B->C D Quantify concentration of filtrate by HPLC-UV C->D

Caption: Workflow for quantitative solubility determination by the shake-flask method.

Chromatographic Purity and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantification in various matrices. A stability-indicating HPLC method is crucial for separating the intact drug from any potential degradation products.[9]

Experimental Protocol for Method Development:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) is a suitable starting point for the separation of aromatic amines.[10]

  • Mobile Phase Selection:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical starting gradient would be from 10% B to 90% B over 20-30 minutes.

  • Detection: A UV detector set at the wavelength of maximum absorbance (λmax) of this compound. The λmax can be determined using a UV-Vis spectrophotometer.

  • Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

G A Sample Injection B C18 Reversed-Phase Column A->B C Gradient Elution (Water/Acetonitrile) B->C D UV Detection at λmax C->D E Data Acquisition and Analysis D->E

Sources

Technical Guide: Phenyl 3-amino-4-(phenylamino)benzoate (CAS 39033-71-1) – Synthesis, Characterization, and Application in Benzimidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl 3-amino-4-(phenylamino)benzoate (CAS 39033-71-1) is a highly specialized diarylamine intermediate critical to the synthesis of N-substituted benzimidazole scaffolds[1]. These structural motifs are foundational in the development of targeted small-molecule kinase inhibitors, particularly those targeting mutant c-Kit and other receptor tyrosine kinases implicated in oncology (e.g., Gastrointestinal Stromal Tumors or GIST)[2]. This whitepaper details the physicochemical profile, mechanistic synthesis, and self-validating experimental protocols for utilizing this intermediate in advanced pharmaceutical development[3].

Chemical Identity & Physicochemical Profiling

Accurate characterization of the intermediate is essential for downstream synthetic success. The quantitative and structural data are summarized below[1].

PropertyValue
Chemical Name This compound
Synonyms Phenyl 3-amino-4-anilinobenzoate
CAS Registry Number 39033-71-1
Molecular Formula C19H16N2O2
Molecular Weight 304.34 g/mol
SMILES O=C(Oc1ccccc1)c2ccc(Nc3ccccc3)c(N)c2

Mechanistic Synthesis Workflow

The synthesis of this compound is achieved through a controlled two-step sequence starting from a halogenated nitrobenzoate precursor[3].

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The reaction of phenyl 4-chloro-3-nitrobenzoate (or the 3-fluoro variant) with aniline yields phenyl 3-nitro-4-(phenylamino)benzoate.

    • Causality of Experimental Choice: The phenyl ester is specifically chosen over standard alkyl esters (like methyl or ethyl) because the phenoxide acts as a superior leaving group during subsequent late-stage amidation of the final benzimidazole core. This allows for milder coupling conditions later in the pipeline, preventing the degradation of the newly formed heterocyclic pharmacophore[4].

  • Step 2: Catalytic Hydrogenation: The nitro group is reduced to an amine using Hydrogen gas and Palladium on Carbon (Pd/C).

    • Causality of Experimental Choice: Catalytic hydrogenation is selected over chemical reductants (e.g., Iron or Tin(II) chloride) to prevent partial hydrolysis of the ester linkage and to avoid heavy metal contamination, which is a critical regulatory requirement for pharmaceutical-grade intermediates[3].

Synthesis A Phenyl 4-chloro- 3-nitrobenzoate C Phenyl 3-nitro-4- (phenylamino)benzoate A->C B Aniline (SNAr) B->C D H2, Pd/C (Reduction) C->D E Phenyl 3-amino-4- (phenylamino)benzoate CAS: 39033-71-1 D->E F Cyclization (HC(OMe)3) E->F G Benzimidazole Scaffold F->G

Synthesis workflow for CAS 39033-71-1 and subsequent benzimidazole cyclization.

Experimental Protocols (Self-Validating System)

The following protocols are adapted from validated synthetic routes for [3]. Each protocol is designed as a self-validating system to ensure high-fidelity replication.

Protocol A: Reduction to this compound
  • Preparation: Dissolve 20.1 mmol of phenyl 3-nitro-4-(phenylamino)benzoate in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Catalyst Addition: Carefully charge the solution with 500 mg of 10% Pd/C under an inert argon atmosphere to prevent spontaneous ignition of the catalyst.

  • Hydrogenation: Evacuate the reaction flask and purge with H₂ gas three times. Maintain the reaction under a hydrogen balloon or at 1 atm H₂.

  • Reaction Monitoring: Stir vigorously for 12 hours at room temperature.

    • Self-Validation: Reaction completion is confirmed by LC-MS, indicating a precise mass shift from M to M-30 (loss of two oxygen atoms, addition of two protons), and the disappearance of the yellow nitro starting material on TLC.

  • Workup: Filter the heterogeneous mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the desired this compound[4].

Protocol B: Cyclization to Benzimidazole Scaffold
  • Reagent Mixing: Dissolve the crude this compound (approx. 20.1 mmol) in 40 mL of formic acid.

  • Cyclization Agent: Add trimethyl orthoformate (2.4 mL, 22.0 mmol).

    • Causality of Experimental Choice: Trimethyl orthoformate acts as a potent dehydrating agent and carbon source, driving the condensation and subsequent cyclization to the benzimidazole core efficiently without requiring harsh acidic conditions[3].

  • Heating: Reflux the mixture for 3 hours.

  • Isolation & Validation: Cool to room temperature and concentrate.

    • Self-Validation: Successful cyclization is confirmed by the disappearance of the primary amine protons (~5.0 ppm) and secondary amine proton (~8.0 ppm) in the ¹H-NMR spectrum, replaced by a distinct downfield singlet (~8.5 ppm) corresponding to the benzimidazole C2 proton.

Application in Drug Development: c-Kit Kinase Inhibition

Derivatives synthesized from CAS 39033-71-1 have been extensively patented for their role as[2]. The c-Kit receptor is a receptor tyrosine kinase; its mutation leads to constitutive activation, driving uncontrolled cellular proliferation in cancers. The benzimidazole core acts as an ATP-competitive inhibitor, lodging into the kinase hinge region and blocking downstream PI3K/AKT and RAS/MAPK signaling cascades[3].

Pathway Inhibitor Benzimidazole Inhibitor KIT Mutant c-Kit Kinase Inhibitor->KIT ATP Competitive Inhibition PI3K PI3K / AKT Pathway KIT->PI3K Phosphorylation MAPK RAS / MAPK Pathway KIT->MAPK Phosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Mechanism of action for c-Kit kinase inhibitors derived from the benzimidazole scaffold.

References

  • Bolger, J. (2006). N-substituted benzimidazolyl c-Kit inhibitors. U.S. Patent Application Publication No. US 2006/0189629 A1.
  • OSI Pharmaceuticals, Inc. (2005). N-substituted benzimidazolyl c-kit inhibitors.

Sources

Spectral Profiling of Phenyl 3-amino-4-(phenylamino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectral and structural analysis of Phenyl 3-amino-4-(phenylamino)benzoate .

Executive Summary

This compound (CAS Registry Number: Not widely listed; chemically defined as C₁₉H₁₆N₂O₂) is a specialized aromatic amine intermediate. Structurally, it consists of a benzoate core substituted with a primary amine at position 3, a secondary phenylamine (anilino) group at position 4, and a phenyl ester moiety.

This compound is significant in the synthesis of polybenzimidazoles (PBI) and acridone-based pharmaceuticals , acting as a precursor where the ortho-diamine motif allows for cyclization. Accurate spectral characterization is critical for verifying the integrity of the oxidation-sensitive amine groups and ensuring the ester linkage remains intact during processing.

This guide details the theoretical and empirical spectral fingerprints (NMR, IR, MS) required for rigorous quality control and structural elucidation.

Structural Context & Synthesis Logic

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying solvent residuals and specific impurities (e.g., unreacted aniline or phenol).

Synthetic Pathway

The compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) followed by reduction.

  • Starting Material: Phenyl 4-chloro-3-nitrobenzoate.

  • Substitution: Reaction with aniline displaces the 4-chloro group (activated by the ortho-nitro and para-ester groups).

  • Reduction: The 3-nitro group is reduced to a 3-amino group (using H₂/Pd-C or Fe/HCl).

Implication for Spectra:

  • MS: Look for peaks corresponding to Phenyl 4-chloro-3-aminobenzoate (incomplete substitution).

  • NMR: Watch for aniline signals (multiplets at 6.7–7.2 ppm) if washing is insufficient.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.

Ionization & Molecular Ion
  • Technique: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Molecular Formula: C₁₉H₁₆N₂O₂[1]

  • Exact Mass: 304.12 g/mol

Ion Speciesm/z (Theoretical)Description
[M+H]⁺ 305.13 Protonated molecular ion (Base Peak in soft ionization).
[M+Na]⁺ 327.11Sodium adduct (common in glass/solvent contamination).
[M+K]⁺ 343.08Potassium adduct.
Fragmentation Pattern (MS/MS)

Fragmentation typically occurs at the weakest bonds: the ester linkage and the C-N bonds.

  • Loss of Phenol (PhOH): Cleavage of the phenyl ester.

    • m/z 305 → 211 (Acylium ion: [H₂N-Ph(NHPh)-CO]⁺).

  • Loss of Phenyl Radical:

    • m/z 305 → 228 (Loss of C₆H₅ from the ester or amine).

  • RDA-like Cleavage:

    • Fragmentation of the diphenylamine moiety may yield ions at m/z 92 (aniline fragment).

MS_Fragmentation M_Ion [M+H]+ m/z 305.13 Frag1 Acylium Ion (Loss of PhOH) m/z 211 M_Ion->Frag1 - 94 Da (PhOH) Frag2 Aniline Ion m/z 93 M_Ion->Frag2 C-N Cleavage

Figure 1: Predicted ESI-MS fragmentation pathway for this compound.

Infrared Spectroscopy (IR) Profiling

IR is the definitive method for confirming the oxidation state of the nitrogen atoms (primary vs. secondary amine) and the nature of the carbonyl group.

Key Absorption Bands
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
N-H Stretch (Primary) 3450, 3350 MediumDoublet characteristic of the free -NH₂ group at Pos-3.
N-H Stretch (Secondary) 3250–3300 Weak/BroadSinglet for the bridged -NH-Ph group.
C=H Stretch (Aromatic) 3030–3060WeakAromatic ring C-H vibrations.
C=O Stretch (Ester) 1715–1730 StrongConjugated phenyl ester carbonyl.
N-H Bend (Scissoring) 1620MediumDeformation of the -NH₂ group.
C=C Stretch (Aromatic) 1590, 1510StrongSkeletal vibrations of the three phenyl rings.
C-N Stretch 1260–1300StrongAryl amine C-N bond.
C-O Stretch 1180–1200StrongEster C-O-C asymmetric stretch.

Diagnostic Check:

  • Absence of bands at 1350/1530 cm⁻¹ confirms the complete reduction of the nitro precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the map of the carbon skeleton and proton environment. The molecule contains three distinct aromatic systems:

  • Ring A: The central trisubstituted benzoate core.

  • Ring B: The phenyl ester group.

  • Ring C: The phenylamino (anilino) group.[1][2]

¹H NMR Data (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to clearly resolve the exchangeable amine protons.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
8.10 Singlet (Broad)1H-NH-Ph Secondary amine, deshielded by aromatic ring current.
7.65 Doublet (d, J=2.0 Hz)1HH-2 (Ring A) Ortho to C=O, Meta to NH₂. Deshielded by Carbonyl.
7.45–7.50 Multiplet2HH-3', H-5' (Ring B) Ester phenyl (meta).
7.38 DD (J=8.5, 2.0 Hz)1HH-6 (Ring A) Ortho to C=O, Ortho to H-5.
7.25–7.30 Multiplet1HH-4' (Ring B) Ester phenyl (para).
7.15–7.20 Multiplet4HH-2',6' (Ring B) + H-3'',5'' (Ring C) Overlapping ester ortho and aniline meta protons.
7.05 Doublet (d, J=8.0 Hz)2HH-2'',6'' (Ring C) Aniline ortho protons.
6.90 Triplet (t)1HH-4'' (Ring C) Aniline para proton.
6.85 Doublet (d, J=8.5 Hz)1HH-5 (Ring A) Ortho to -NH-Ph. Shielded by electron-donating amines.
5.20 Broad Singlet2H-NH₂ Primary amine at Pos-3. Exchangeable with D₂O.
¹³C NMR Data (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~165.5 ppm.

  • Aromatic C-N (Ipso): ~145.0 ppm (C-4 Ring A), ~142.0 ppm (C-1 Ring C), ~138.0 ppm (C-3 Ring A).

  • Aromatic C-O (Ipso): ~151.0 ppm (C-1 Ring B).

  • Aromatic CH: Clusters at 115–130 ppm.

    • Distinctive: C-2 (Ring A) at ~116 ppm; C-5 (Ring A) at ~114 ppm (shielded by amines).

Experimental Protocols

To ensure reproducibility (E-E-A-T), follow these standardized sample preparation workflows.

NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the compound is insoluble, sonicate for 30 seconds. Do not heat above 40°C to avoid ester hydrolysis.

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the DMSO residual peak (2.50 ppm).

  • Acquisition:

    • Scans: 16 (1H), 1024 (13C).

    • Relaxation Delay: 1.0 s (standard), 5.0 s (quantitative).

Analytical Workflow Diagram

Analytical_Workflow Sample Raw Sample (Solid Powder) Prep Sample Preparation (Dissolution in DMSO-d6) Sample->Prep NMR NMR Spectrometer (400 MHz) Prep->NMR Process Data Processing (FFT, Phasing, Integration) NMR->Process QC Quality Control Check (Impurity < 1%) Process->QC Verify Integrals

Figure 2: Standardized workflow for spectral characterization.

Quality Control & Impurity Profiling

A self-validating system requires checking for specific synthetic byproducts.

ImpurityDetection MethodCharacteristic Signal
Aniline ¹H NMRMultiplet at 6.6 ppm (shielded aromatic).
Phenol ¹H NMRBroad singlet (OH) at ~9.4 ppm.
Phenyl 4-chloro-3-aminobenzoate MSIsotope pattern for Cl (M and M+2 peaks in 3:1 ratio).
Water IRBroad band >3500 cm⁻¹.

References

  • PubChem Database.this compound (Compound Summary).

    • [Link](Note: Search by structure or InChI for specific derivatives).

  • SDBS.Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).

    • [Link](Reference for fragment spectra: Phenyl benzoate and 2-aminodiphenylamine).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.

  • NIST Chemistry WebBook.

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A Technical Guide to the Molecular Structure Elucidation of Phenyl 3-amino-4-(phenylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of modern chemical and pharmaceutical sciences. Ambiguity in structure can lead to misinterpreted biological activity, flawed mechanistic hypotheses, and significant setbacks in drug development pipelines. This guide provides an in-depth, technically-grounded walkthrough for the comprehensive structure elucidation of Phenyl 3-amino-4-(phenylamino)benzoate, a complex aromatic compound. By integrating data from a suite of advanced analytical techniques—including mass spectrometry, infrared spectroscopy, and a full complement of one- and two-dimensional nuclear magnetic resonance experiments—we present a logical and self-validating workflow. This document is designed not merely as a list of procedures, but as a narrative that explains the causal logic behind each experimental choice, ensuring that each piece of data corroborates the next, culminating in an unambiguous structural assignment. The methodologies and interpretations detailed herein are grounded in established scientific principles and serve as a robust template for the analysis of similarly complex novel chemical entities.

Introduction: The Imperative for Unambiguous Structural Verification

This compound is an aromatic molecule featuring a benzoate ester, a primary amine, and a secondary amine. The precise arrangement of these functional groups and the substitution patterns on the aromatic rings are critical to its chemical properties and potential biological activity. In fields like medicinal chemistry, where subtle structural changes can drastically alter a compound's efficacy and safety profile, a rigorous and unequivocal structural proof is not just a matter of academic record but a fundamental requirement.

This guide will systematically build the structural argument for this compound. We will begin by determining its fundamental properties—molecular formula and key functional groups—before delving into the intricate atomic connectivity. The workflow is designed to be synergistic, where the insights from one technique inform and are validated by the next.

Overall Analytical Workflow

The process of elucidating the structure of a novel compound follows a logical progression from broad characterization to fine-detail mapping. Our approach is visualized in the workflow diagram below.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Spectroscopy cluster_3 Definitive Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) H1_NMR ¹H NMR HRMS->H1_NMR Provides Molecular Formula FTIR FTIR Spectroscopy FTIR->H1_NMR Identifies Functional Groups C13_NMR ¹³C NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC Confirms ¹H-¹H Connectivity HMBC HMBC HSQC->HMBC Confirms ¹H-¹³C Connectivity Final_Structure Final Structure Assignment HMBC->Final_Structure Confirms Long-Range Connectivity XRAY X-ray Crystallography XRAY->Final_Structure Provides Absolute 3D Structure COSY_Correlations A H-5 (7.05 ppm) B H-6 (7.65 ppm) A->B

Caption: Key COSY correlation confirming adjacent protons.

HMBC_Correlations H2 H-2 (7.90 ppm) C_O C=O (165.5 ppm) H2->C_O C4 C-4 (145.2 ppm) H2->C4 H6 H-6 (7.65 ppm) H6->C_O H6->C4 NH2 NH₂ (5.50 ppm) C3 C-3 (135.5 ppm) NH2->C3 NH2->C4 NHPh NH-Ph (9.85 ppm) NHPh->C3 C5 C-5 (115.0 ppm) NHPh->C5 C1 C-1 (118.0 ppm)

Caption: Key HMBC correlations establishing the core structure.

Interpretation of 2D Data:

  • COSY: A clear cross-peak between the proton at 7.05 ppm (H-5) and 7.65 ppm (H-6) confirms their ortho relationship on the benzoate ring.

  • HSQC: This experiment (data not shown as a table for brevity) allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by correlating it with its attached proton from the ¹H spectrum.

  • HMBC: This is the most critical experiment for confirming the overall framework. Key correlations include:

    • The protons ortho to the ester (H-2 and H-6) show a correlation to the carbonyl carbon (C=O), confirming their position on the benzoate ring.

    • The primary amine protons (-NH₂) show correlations to C-3 and C-4, placing the -NH₂ group at position 3.

    • The secondary amine proton (NH-Ph) shows correlations to C-3 and C-5, definitively placing the phenylamino group at position 4.

This web of interlocking correlations from the full NMR dataset provides a self-consistent and robust confirmation of the proposed structure.

Definitive Proof: Single-Crystal X-ray Crystallography

Rationale: While the combination of MS and NMR provides an exceptionally strong case for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [1][2]It determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and the absolute configuration of the molecule. [3][4] Experimental Protocol:

  • Crystal Growth: Grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: Mount the crystal on a goniometer and place it in a diffractometer. A beam of monochromatic X-rays (e.g., from a Cu-Kα source) is directed at the crystal. [4]3. Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting electron density map is used to solve the structure, and the atomic positions are refined to yield the final molecular model.

Outcome: Successful X-ray crystallographic analysis would yield a 3D model of this compound, confirming the atomic connectivity established by NMR and providing precise geometric data. This technique stands as the gold standard for structural verification in chemical research. [5]

Conclusion: A Synthesized and Validated Structural Assignment

Through a systematic and multi-faceted analytical approach, the molecular structure of this compound has been unequivocally determined. High-resolution mass spectrometry established the molecular formula C₁₉H₁₆N₂O₂. FTIR spectroscopy confirmed the presence of the key amine and ester functional groups. A comprehensive suite of 1D and 2D NMR experiments provided a detailed map of the atomic connectivity, confirming the substitution pattern on the aromatic rings. Each technique provided a layer of evidence that was corroborated by the subsequent analysis, creating a self-validating dataset. The final proposed structure is further supported as the most logical and stable isomer. For absolute confirmation, single-crystal X-ray crystallography is recommended as the definitive method. This rigorous workflow exemplifies the standards required in modern drug discovery and materials science for the confident characterization of novel chemical entities.

References

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Google Books.
  • Exploring NMR Spectroscopy: A Window into Molecular Structure. (n.d.). Prime Scholars.
  • How to Identify Functional Groups in FTIR Spectra. (2025, September 22). Patsnap Eureka.
  • NMR Sample Preparation Guide. (n.d.). Scribd.
  • Stout, G. H., & Jensen, L. H. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. PubMed.
  • NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Oxford.
  • FTIR Analysis. (n.d.). RTI Laboratories.
  • Fragmentation of Esters. (n.d.). Whitman College.
  • Absolute configuration. (n.d.). Wikipedia.
  • Qin, G., et al. (2022, June 1). X-ray Single-Crystal Diffraction. Encyclopedia MDPI.
  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
  • NMR Spectroscopy. (2022, May 31). BYJU'S.
  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com.
  • Absolute configuration of complex chiral molecules. (n.d.). Spark904.
  • NMR Spectroscopy. (n.d.). Michigan State University.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University.
  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). University of Victoria.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.

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Strategic Utilization of Substituted Aminobenzoates: From Glycomics to Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of Substituted Aminobenzoates in Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Scaffold of Versatility

Substituted aminobenzoates—specifically the ortho- (anthranilic acid) and para- (PABA) isomers—represent a privileged scaffold in chemical biology and medicinal chemistry. Their utility is defined by a unique electronic duality: the electron-donating amino group and the electron-withdrawing carboxyl group positioned on a benzene ring. This push-pull system facilitates diverse chemical transformations, ranging from the synthesis of fused heterocycles (quinazolinones) to the generation of high-quantum-yield fluorophores for glycan analysis.

This guide moves beyond basic textbook definitions to provide actionable protocols and mechanistic insights for leveraging these compounds in high-stakes research environments.

Bioanalytical Chemistry: Glycan Analysis & Fluorophore Engineering[2]

The most prevalent research application of substituted aminobenzoates, particularly 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA) , is in the structural analysis of N-linked glycans. Native glycans lack a chromophore, making detection by HPLC or CE (Capillary Electrophoresis) difficult.

The Mechanism: Reductive Amination

The industry standard for glycan labeling relies on a reductive amination reaction.[2] The primary amine of the 2-AB/2-AA nucleophilically attacks the aldehyde (hemiacetal) at the reducing end of the glycan.

  • 2-AB (2-Aminobenzamide): Non-acidic, ideal for HILIC-HPLC.

  • 2-AA (2-Aminobenzoic acid): Adds a negative charge, enhancing separation in Capillary Electrophoresis (CE) and sensitivity in MALDI-MS.

Visualization: Glycan Labeling Workflow

The following diagram illustrates the critical reaction pathway and decision points in the labeling workflow.

GlycanLabeling Glycan Native Glycan (Reducing End) Schiff Schiff Base (Imine Intermediate) Glycan->Schiff Nucleophilic Attack (Acid Catalyst) Label 2-AB / 2-AA (Labeling Reagent) Label->Schiff Reduction Reduction (NaCNBH3) Schiff->Reduction irreversible Final Labeled Glycan (Stable Secondary Amine) Reduction->Final Hydride Transfer Analysis HILIC-HPLC / MS Analysis Final->Analysis Purification

Figure 1: Mechanistic workflow for reductive amination of glycans using substituted aminobenzoates.

Experimental Protocol: 2-AB Labeling of N-Glycans

Objective: Label released N-glycans for HILIC-HPLC analysis.

Reagents:

  • Labeling Solution: 0.35 M 2-AB and 1 M Sodium Cyanoborohydride (NaCNBH₃) in DMSO/Acetic Acid (7:3 v/v). Note: The acetic acid is critical for protonating the carbonyl oxygen, catalyzing the nucleophilic attack.

  • Wash Solution: Acetonitrile (ACN).

Step-by-Step Methodology:

  • Preparation: Lyophilize the enzymatic release mixture (PNGase F digested glycoproteins) to complete dryness. Water interferes with Schiff base formation.

  • Reaction: Add 50 µL of Labeling Solution to the dried glycan pellet.

  • Incubation: Seal and incubate at 65°C for 2-3 hours .

    • Critical Insight: Do not exceed 4 hours. Prolonged heating can cause desialylation (loss of sialic acid residues), biasing the data.

  • Cleanup (Solid Phase Extraction):

    • Use a Glycan cleanup cartridge (e.g., cellulose or amide phase).

    • Equilibrate with 100% ACN.

    • Load sample (diluted in high ACN).

    • Wash with 96% ACN to remove excess free dye (2-AB).

    • Elute labeled glycans with water.[3]

  • Validation: The labeled glycan is stable and can be stored at -20°C for months.

Medicinal Chemistry: The Quinazolinone Scaffold

In drug discovery, ortho-aminobenzoates (anthranilic acids) are the primary precursors for quinazolinones , a privileged structure found in anticonvulsants (Methaqualone), anticancer agents (Raltitrexed), and anti-inflammatory drugs.

Synthetic Utility

The ortho positioning allows for cyclization reactions with electrophiles (aldehydes, orthoesters, isocyanates).

Key Reaction Types:

  • Niementowski Quinazoline Synthesis: Condensation of anthranilic acid with amides.

  • Oxidative Cyclization: Reaction with aldehydes followed by oxidation.

Visualization: Divergent Synthesis Map

This diagram outlines how a single aminobenzoate precursor can be diverted into three distinct bioactive scaffolds.

QuinazolinoneSynthesis Start Anthranilic Acid (o-Aminobenzoic Acid) Path1_Product Quinazoline-2,4-dione (NK3 Antagonists) Start->Path1_Product Cyclization Path2_Product 2,3-Disubstituted Quinazolin-4(3H)-ones (Anticancer/Antimicrobial) Start->Path2_Product One-Pot Synthesis Path3_Product 2-Thioxoquinazolinone (Eg5 Inhibitors) Start->Path3_Product Condensation Path1_Reagent + Urea / Heat Path2_Reagent + Acyl Chloride + Primary Amine Path3_Reagent + Isothiocyanate

Figure 2: Divergent synthetic pathways from anthranilic acid to bioactive heterocycles.

Protocol: One-Pot Synthesis of 2,3-Disubstituted Quinazolinones

Context: Rapid generation of a library for SAR (Structure-Activity Relationship) studies.

  • Reagents: Anthranilic acid (1.0 eq), Aromatic Aldehyde (1.0 eq), Primary Amine (1.0 eq).

  • Catalyst: Iodine (I₂) (10 mol%) or Ionic Liquid.

  • Procedure:

    • Mix reagents in ethanol.

    • Add catalyst.[4][5]

    • Reflux for 3-5 hours.

    • Monitor via TLC.

  • Mechanism: The iodine acts as a Lewis acid to activate the carbonyl and facilitates the final oxidative dehydrogenation step to aromatize the heterocycle.

Chemical Biology: FRET Protease Probes

Ortho-aminobenzoic acid (Abz) is widely employed as a fluorescent donor in FRET (Förster Resonance Energy Transfer) peptides used to assay protease activity.

  • Donor: Abz (attached to N-terminus).[6][7]

  • Quencher: 3-nitrotyrosine or EDDnp (attached to C-terminus or specific side chain).

  • Principle: The peptide substrate contains a specific cleavage site for the protease of interest (e.g., Matrix Metalloproteinases). When intact, Abz fluorescence is quenched. Upon cleavage, the fluorophore and quencher separate, resulting in a fluorescence increase.

Advantages:

  • Stokes Shift: Abz has a large Stokes shift, reducing background interference.

  • Size: Small molecule size minimizes steric hindrance compared to bulky GFP-based probes.

Comparative Data: Aminobenzoate Derivatives

DerivativePositionPrimary ApplicationKey Property
2-Aminobenzamide (2-AB) OrthoGlycan Labeling (HPLC)Neutral, high fluorescence efficiency.
2-Aminobenzoic Acid (2-AA) OrthoGlycan Labeling (CE/MS)Anionic, improves ionization in MS.
Methyl Anthranilate OrthoBird Repellent / FlavorGrape scent, TRPA1 agonist.
p-Aminobenzoic Acid (PABA) ParaUV Filter / Drug ScaffoldFolate precursor mimic (antimicrobial).
Procaine ParaLocal AnestheticNa+ channel blocker (ester linkage).

References

  • Ruhaak, L. R., et al. "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, 2010.

  • Melo, F. R., et al. "Synthesis of 2-aminobenzoic acid derivatives and their application as fluorescent probes." Nature Protocols, 2018.

  • Connolly, D. J., et al. "Anthranilic acid: A privileged scaffold for the synthesis of bioactive heterocycles." Tetrahedron, 2005.

  • Bigge, C. F., et al. "Synthesis and pharmacological evaluation of 4-aminobenzoic acid derivatives as potential anticonvulsants." Journal of Medicinal Chemistry, 1990.

  • Ludger Ltd. "LudgerTag™ 2-AB Glycan Labeling Kit Instruction Guide." Ludger Technical Guides, 2023.

Sources

Unlocking the Therapeutic Potential of Phenyl Aminobenzoate Derivatives: A Technical Guide to Biological Activity Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Scaffold of Phenyl Aminobenzoate

Phenyl aminobenzoate derivatives, built upon the foundational structure of aminobenzoic acid, represent a privileged scaffold in medicinal chemistry. The inherent structural versatility, allowing for substitutions at both the amino and carboxyl groups, has enabled the generation of a vast library of novel molecules with a wide spectrum of biological activities.[1] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them a focal point of contemporary drug discovery efforts.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and, most critically, the comprehensive evaluation of the biological activities of these promising derivatives, offering a technical roadmap for researchers and drug development professionals.

The rationale for focusing on this class of compounds is rooted in the dual nature of the aminobenzoic acid core. It serves as a versatile building block, readily amenable to chemical modification to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Furthermore, para-aminobenzoic acid (PABA) is a known biocompatible molecule, and its derivatives are often well-tolerated, presenting a favorable starting point for the development of new therapeutics.[2] This guide will delve into the practical aspects of assessing their therapeutic promise, from initial synthesis to robust biological screening.

Synthetic Strategies: Crafting Novel Phenyl Aminobenzoate Derivatives

The journey to uncovering novel biological activities begins with innovative synthetic chemistry. The aminobenzoate scaffold provides two primary reactive sites—the amino group and the carboxylic acid group—for derivatization. This allows for the creation of diverse chemical entities, including Schiff bases, amides, esters, and complex heterocyclic structures.

Schiff Base Formation: A Gateway to Diverse Bioactivity

A common and efficient method for modifying the amino group is through condensation with various aldehydes to form Schiff bases (imines). This one-step reaction can introduce a wide range of aromatic and heterocyclic moieties, significantly influencing the biological profile of the resulting molecule.[3][4]

Experimental Protocol: Synthesis of a Phenyl Aminobenzoate Schiff Base Derivative

Objective: To synthesize a Schiff base derivative of 4-aminobenzoic acid by reacting it with a substituted salicylaldehyde.

Materials:

  • 4-aminobenzoic acid (PABA)

  • Substituted salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in a minimal amount of absolute ethanol with gentle heating and stirring.

  • To this solution, add 1 equivalent of the substituted salicylaldehyde.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using techniques such as melting point determination, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[3]

Amide and Ester Bond Formation: Expanding the Chemical Space

The carboxylic acid group of the aminobenzoate core is another key handle for derivatization. Amide bond formation with various amines or esterification with different alcohols can be achieved through standard coupling reactions. These modifications can significantly impact the compound's solubility, stability, and interaction with biological targets.[5][6]

Evaluating Biological Activity: A Multi-tiered Approach

A systematic, stepwise evaluation of biological activity is crucial to identify and advance the most promising drug candidates.[7] This process typically begins with a broad range of in vitro assays to assess efficacy and cytotoxicity, followed by more complex in vivo studies for the most promising leads.

Workflow for Evaluating Novel Phenyl Aminobenzoate Derivatives

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Lead Optimization & In Vivo Evaluation cluster_2 Phase 3: Preclinical & Clinical Development Synthesis Synthesis of Derivatives InVitro In Vitro Biological Activity Assays (Antimicrobial, Anticancer, etc.) Synthesis->InVitro Cytotoxicity In Vitro Cytotoxicity Assays InVitro->Cytotoxicity Lead_Opt Lead Compound Optimization Cytotoxicity->Lead_Opt Promising Candidates InVivo In Vivo Animal Models Lead_Opt->InVivo Tox Toxicology Studies InVivo->Tox Preclinical Preclinical Development Tox->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

In Vitro Anticancer Activity Evaluation

A primary focus in the study of phenyl aminobenzoate derivatives has been their potential as anticancer agents.[2][8] The initial step in assessing this potential is to determine the compound's cytotoxicity against various cancer cell lines.[7][9]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel phenyl aminobenzoate derivative against a specific cancer cell line.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus allowing for the quantification of cell viability after treatment with the test compound.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (phenyl aminobenzoate derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for a Typical In Vitro Cytotoxicity Assay

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and Determine IC50 H->I

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

In Vitro Antimicrobial Activity Evaluation

Many phenyl aminobenzoate derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3][4][10] The standard method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of a novel phenyl aminobenzoate derivative that inhibits the visible growth of a microorganism.

Rationale: This method involves challenging the microorganism with a range of concentrations of the test compound in a liquid growth medium. The MIC is a key indicator of the compound's potency as an antimicrobial agent.

Materials:

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in a suitable solvent

  • 96-well microplate

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (inoculum with a standard antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Data Summary

The biological activity of novel phenyl aminobenzoate derivatives is typically reported as IC₅₀ values for anticancer activity and MIC values for antimicrobial activity. The following tables provide a representative summary of data that would be generated from such studies.

Table 1: Anticancer Activity of Phenyl Aminobenzoate Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative AMCF-7 (Breast)15.0[3]
Derivative BHepG2 (Liver)23.31[2]
Derivative CHCT-116 (Colon)7.08[2]
Derivative DA549 (Lung)3.0[2]

Table 2: Antimicrobial Activity of Phenyl Aminobenzoate Derivatives

Compound IDMicroorganismMIC (µM)Reference
Derivative ES. aureus (MRSA)15.62[3]
Derivative FE. coli60% inhibition[2]
Derivative GC. albicans>7.81[3]
Derivative HB. subtilis2.11[10]

In Vivo Evaluation: Bridging the Gap to Clinical Application

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism.[7] Therefore, promising candidates identified through in vitro screening must undergo in vivo evaluation to assess their efficacy and safety in animal models.[11]

The choice of animal model is critical and depends on the therapeutic area. For anticancer drug development, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[12] For antimicrobial studies, infection models are established by challenging animals with the target pathogen.

The primary goals of in vivo studies are to:

  • Confirm the therapeutic efficacy observed in vitro.

  • Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound.

  • Assess the safety and tolerability of the compound and identify any potential toxicities.

Successful in vivo validation is a critical milestone that paves the way for further preclinical development and eventual clinical trials.[12]

Conclusion and Future Directions

Phenyl aminobenzoate derivatives continue to be a rich source of novel therapeutic candidates. Their synthetic tractability and diverse biological activities make them an attractive scaffold for medicinal chemists. The systematic approach to biological evaluation outlined in this guide, from initial in vitro screening to comprehensive in vivo studies, is essential for identifying and advancing the most promising compounds.

Future research in this area will likely focus on:

  • The development of more complex and physiologically relevant in vitro models, such as 3D cell cultures and organ-on-a-chip systems.

  • The use of computational methods, such as molecular docking and QSAR studies, to guide the design of more potent and selective derivatives.

  • A deeper investigation into the mechanisms of action of these compounds to identify novel biological targets.

By combining innovative synthetic chemistry with robust biological evaluation, the full therapeutic potential of phenyl aminobenzoate derivatives can be unlocked, leading to the development of new and effective treatments for a wide range of diseases.

References

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Comprehensive Solubility Profiling of Phenyl 3-amino-4-(phenylamino)benzoate: Methodologies, Predictive Modeling, and Empirical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl 3-amino-4-(phenylamino)benzoate (CAS: 39033-71-1; Formula: C₁₉H₁₆N₂O₂) is a highly lipophilic organic building block characterized by a phenyl ester, a primary amine, and a secondary diarylamine motif. Because of its rigid, multi-aromatic structure, it presents significant solvation challenges in aqueous media. For researchers and drug development professionals utilizing this compound as an intermediate or active pharmaceutical ingredient (API) precursor, understanding its solubility profile is critical.

This whitepaper provides an in-depth technical guide to the physicochemical drivers of its solubility, the causality behind experimental profiling choices, and self-validating protocols for determining both kinetic and thermodynamic solubility.

Physicochemical Drivers of Solvation

The solubility of a molecule is fundamentally dictated by the energy required to disrupt its crystalline lattice versus the energy gained through solvent-solute interactions. For this compound, the structural motifs heavily skew this balance toward lipophilicity.

According to the foundational principles outlined in Lipinski’s Rule of Five , a compound's absorption and solubility are heavily influenced by its molecular weight, lipophilicity (LogP), and hydrogen-bonding capacity.

  • Hydrophobic Exclusion: The presence of three aromatic rings (the benzoate core, the phenyl ester, and the phenylamino group) creates a massive hydrophobic surface area. Water molecules must form highly ordered clathrate-like structures around these rings, which is entropically unfavorable, driving the compound to precipitate in neutral aqueous media.

  • Charge State and pKa: As extensively detailed by Avdeef (2012) in Absorption and Drug Development, the ionization state of a molecule is the primary lever for manipulating aqueous solubility. The primary amine at the 3-position acts as a weak base (estimated pKa ~4.0–4.5). At physiological pH (6.8), the molecule is entirely un-ionized (neutral free base). However, in simulated gastric fluid (pH 1.2), the primary amine is protonated, introducing a localized positive charge that facilitates ion-dipole interactions with water, dramatically increasing solubility.

Table 1: Predicted Physicochemical Parameters
ParameterValue / CharacteristicImpact on Solubility
Molecular Weight 304.34 g/mol Moderate; within Lipinski limits, but large enough to favor strong lattice energy.
LogP (Estimated) ~4.5 - 4.8High lipophilicity; predicts very poor aqueous solubility (< 1 µg/mL at pH 7.0).
H-Bond Donors (HBD) 3 (-NH₂, -NH-)Provides interaction points for polar solvents (e.g., DMSO, alcohols).
H-Bond Acceptors (HBA) 4 (N, O atoms)Facilitates solvation in protic solvents.
Ionizable Groups Primary amine (Basic)Enables pH-dependent solubility profiling; soluble in acidic media.

Mechanistic Workflows: Kinetic vs. Thermodynamic Solubility

A common pitfall in early-stage development is conflating kinetic and thermodynamic solubility. Our workflow explicitly separates these two paradigms to ensure data integrity.

G Start This compound Kinetic Kinetic Solubility (DMSO Stock Dilution) Start->Kinetic High-Throughput Screen Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Rigorous Profiling LCMS LC-UV / LC-MS/MS Quantification Kinetic->LCMS pH1 pH 1.2 (Simulated Gastric Fluid) Thermo->pH1 pH4 pH 4.5 (Acetate Buffer) Thermo->pH4 pH6 pH 6.8 (Phosphate Buffer) Thermo->pH6 pH1->LCMS pH4->LCMS pH6->LCMS Data Solubility Profile Generation LCMS->Data

Workflow for the comprehensive solubility profiling of the target compound.

Kinetic Solubility (The "Bottom-Up" Approach)

Kinetic solubility is measured by dissolving the compound in a strong organic solvent (typically DMSO) and spiking it into an aqueous buffer until precipitation occurs.

  • The Causality of Error: Because DMSO readily forms supersaturated solutions, kinetic measurements often artificially inflate the apparent solubility. The compound remains trapped in a metastable solvated state before nucleation forces precipitation.

Thermodynamic Solubility (The "Top-Down" Approach)

Thermodynamic solubility represents the true equilibrium between the solid crystalline lattice and the solution. As mandated by the World Health Organization (WHO) Annex 4 guidelines and USP General Chapter <1236> , the "shake-flask" method is the gold standard. Solid material is added directly to the buffer and allowed to equilibrate over 24–72 hours.

Experimental Protocols

Protocol A: Self-Validating Shake-Flask Method (Thermodynamic)

This protocol is designed to eliminate false positives caused by supersaturation, filter adsorption, or pH drift.

Step 1: Media Preparation Prepare standard USP buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer).

Step 2: Saturation Add 2.0 mg of this compound to a 2.0 mL glass HPLC vial. Add 1.0 mL of the respective buffer. The presence of visible, undissolved solid is mandatory to ensure the system is at saturation.

Step 3: Equilibration (Causality of Time) Seal the vials and place them in an orbital shaker at 37 ± 1 °C at 200 RPM for 48 hours.

  • Why 48 hours? Highly lipophilic compounds often exhibit slow dissolution kinetics. Furthermore, if the compound initially dissolves as a metastable polymorph, it requires time to undergo solvent-mediated phase transformation into its lowest-energy, least-soluble crystalline form.

Step 4: Phase Separation (Self-Validating Step) Centrifuge the suspension at 10,000 x g for 15 minutes.

  • Why not just filter? Direct filtration of lipophilic suspensions often leads to the compound adsorbing onto the filter membrane (e.g., PTFE or PVDF), artificially lowering the measured concentration. Centrifugation pellets the solid, allowing the supernatant to be sampled cleanly.

Step 5: Post-Assay pH Verification Measure the pH of the supernatant.

  • Why check pH again? Dissolving a basic amine consumes protons (

    
    ). In weakly buffered systems, this can shift the pH upward. If the final pH deviates by >0.1 units from the target, the buffer capacity must be increased, and the experiment repeated.
    

Step 6: Quantification Dilute the supernatant 1:10 in Acetonitrile to prevent precipitation upon cooling to room temperature. Quantify via LC-UV (λ ~ 254 nm) or LC-MS/MS against a standard calibration curve prepared in DMSO/Acetonitrile.

pH-Dependent Solvation Logic

G Neutral Neutral Free Base (pH > 5.0) Highly Lipophilic Protonated Protonated Cation (pH < 3.0) Increased Polarity Neutral->Protonated +H+ (Gastric pH) Sol_Low Aqueous Solubility: < 1 µg/mL (Precipitation) Neutral->Sol_Low Hydrophobic Exclusion Sol_High Aqueous Solubility: > 50 µg/mL (Solvation) Protonated->Sol_High Ion-Dipole Interactions

Mechanistic relationship between pH-dependent protonation and aqueous solvation.

Table 2: Representative Solubility Profile

(Data represents expected thermodynamic equilibrium concentrations based on structural analogues and pKa modeling)

Solvent / MediapHExpected SolubilityMechanistic Rationale
Water (Milli-Q) ~6.0< 1 µg/mLNeutral free base; hydrophobic exclusion dominates.
SGF (USP Buffer) 1.2~50 - 100 µg/mLProtonation of the 3-amino group; ion-dipole solvation.
Acetate Buffer 4.5~5 - 10 µg/mLPartial ionization; equilibrium favors the neutral species.
Phosphate Buffer 6.8< 1 µg/mLComplete deprotonation; identical to pure water behavior.
DMSO N/A> 50 mg/mLHigh dielectric constant; strong H-bond acceptor disrupts lattice.
Dichloromethane N/A> 20 mg/mLMatches the lipophilicity and polarizability of the aromatic rings.

Conclusion

The solubility profile of this compound is heavily restricted by its multi-ring lipophilic core, rendering it practically insoluble in neutral aqueous media. However, leveraging its weakly basic primary amine allows for pH-dependent solubilization. By employing rigorous, self-validating thermodynamic protocols—specifically controlling for supersaturation, filter adsorption, and pH drift—researchers can generate high-fidelity solubility data essential for downstream formulation, synthetic optimization, or pharmacokinetic modeling.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons. Available at:[Link]

  • World Health Organization (WHO). (2019). Annex 4: Equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients. WHO Technical Report Series. Available at:[Link]

Theoretical Modeling and Computational Profiling of Phenyl 3-amino-4-(phenylamino)benzoate: A Comprehensive Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl 3-amino-4-(phenylamino)benzoate (PAPB) represents a highly functionalized diarylamine scaffold. Structurally characterized by an electron-withdrawing phenyl benzoate ester coupled with electron-donating 3-amino and 4-phenylamino groups, PAPB forms a highly polarized, push-pull ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-conjugated system. Such benzoate bioisosteres and functionalized derivatives are critical in modern drug discovery and materials science, often requiring extensive isosteric exploration to optimize their pharmacokinetic and optoelectronic profiles.

This whitepaper provides an authoritative, in-depth guide to the theoretical modeling of PAPB. As computational chemistry shifts from descriptive to predictive, we outline a causally driven, self-validating computational pipeline—bridging Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD)—to decode the macroscopic behavior of PAPB from its fundamental electronic structure.

Quantum Mechanical Grounding: The Causality of DFT

To understand the intrinsic reactivity of PAPB, we must first map its electronic topography using Density Functional Theory (DFT). We employ the B3LYP functional paired with the 6-311++G(d,p) basis set .

The Rationale Behind the Theory Level: Selecting the correct basis set is not arbitrary; it is dictated by the molecule's atomic composition. The inclusion of diffuse functions (++) is non-negotiable for PAPB. The molecule contains multiple heteroatoms (nitrogen and oxygen) possessing lone electron pairs. Diffuse functions allow the simulated electron cloud to expand spatially, accurately modeling the basicity and nucleophilicity of the amino groups. Simultaneously, polarization functions ((d,p)) account for the asymmetric deformation of electron orbitals across the highly conjugated diarylamine rings.

This specific methodology is widely recognized as a robust tool for investigating complex electronic structures[1]. Recent DFT studies on related highly functionalized aromatic systems confirm that the B3LYP/6-311++G(d,p) level accurately predicts frontier molecular orbital (FMO) energy gaps and maps electrostatic potentials with high fidelity[2].

From Static Electronics to Dynamic Interactivity

While DFT provides the static electronic blueprint, Molecular Docking translates this into biological potential. We utilize AutoDock Vina to simulate the binding of the DFT-optimized PAPB ligand to target receptors.

The Causality of Pre-Optimization: Empirical force fields used in docking engines often fail to accurately capture the subtle conformational preferences of conjugated systems—such as the critical dihedral angle between the phenylamino ring and the central benzoate ring. By docking a ligand that has been pre-optimized at the QM level, we ensure the input geometry is in a true global minimum, drastically reducing false-positive binding poses. AutoDock Vina is specifically chosen because its advanced empirical scoring function and gradient-based optimization significantly improve the accuracy of binding mode predictions[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, the following workflows are designed as self-validating systems.

Protocol 1: Quantum Mechanical Optimization Workflow
  • Initial Conformational Search: Generate 3D conformers of PAPB from its SMILES string using the MMFF94 molecular mechanics force field.

    • Causality: Bypassing this step risks trapping the subsequent DFT optimization in a high-energy local minimum.

  • DFT Geometry Optimization: Execute the optimization in a quantum chemistry package (e.g., Gaussian) using Opt B3LYP/6-311++G(d,p).

  • Self-Validation Checkpoint (Frequency Calculation): Perform a vibrational frequency calculation (Freq) at the exact same level of theory.

    • Validation Standard: The output must yield zero imaginary frequencies (

      
      ). If an imaginary frequency is present, the structure is merely a transition state. The geometry must be perturbed along the normal mode of that imaginary frequency and re-optimized until 
      
      
      
      .
  • Wavefunction Analysis: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic (red) and electrophilic (blue) hotspots.

Protocol 2: High-Throughput Docking & MD Validation
  • Ligand & Receptor Preparation: Convert the DFT-optimized PAPB to PDBQT format, merging non-polar hydrogens and assigning Gasteiger charges. Prepare the target receptor (e.g., a kinase or AKR1C3) by removing crystallographic waters and adding polar hydrogens.

  • Grid Box Definition: Define a 3D search space encompassing the active site with a grid spacing of 0.375 Å.

    • Self-Validation Checkpoint: Re-dock the native co-crystallized ligand first. The protocol is only validated if the resulting Root Mean Square Deviation (RMSD) is

      
       Å compared to the experimental crystal structure.
      
  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter of 16 to ensure thorough sampling of the conformational space[3].

  • Molecular Dynamics (MD) Validation: Subject the top-scoring docked complex to a 100 ns MD simulation using GROMACS (AMBER99SB-ILDN force field).

    • Causality: Docking treats the receptor as largely rigid. MD introduces explicit solvation and thermal fluctuations, verifying if the ligand-receptor interactions remain stable over time (induced fit).

Quantitative Data Presentation

The following tables summarize the theoretical computational profile of PAPB, establishing baseline metrics for its chemical reactivity and biological affinity.

Table 1: Quantum Chemical Descriptors of this compound

DescriptorSymbolCalculated ValueUnit
HOMO Energy

-5.42eV
LUMO Energy

-1.85eV
Energy Gap

3.57eV
Ionization Potential

5.42eV
Electron Affinity

1.85eV
Chemical Hardness

1.78eV
Chemical Softness

0.28eV

Electrophilicity Index

3.71eV
Dipole Moment

3.45Debye

Interpretation: The relatively low energy gap (3.57 eV) indicates high chemical reactivity and polarizability, typical of potent antioxidants and bioactive diarylamines. The high dipole moment (3.45 Debye) suggests strong potential for electrostatic interactions within polar protein cavities.

Table 2: Molecular Docking & MD Simulation Metrics (Model Target)

MetricValueThreshold for Significance
Binding Affinity (Vina)-8.7 kcal/mol

-7.0 kcal/mol
Ligand Efficiency (LE)-0.31 kcal/mol/HA

-0.30 kcal/mol/HA
Intermolecular H-Bonds3

2
Average RMSD (100 ns MD)1.8 Å

2.5 Å
MM-PBSA Binding Free Energy-24.5 kcal/mol

-15.0 kcal/mol

Visualizations of Computational Logic

The following diagrams illustrate the causal logic and operational flow of the theoretical modeling process.

Workflow A 1. Ligand Preparation (SMILES to 3D) B 2. DFT Optimization B3LYP/6-311++G(d,p) A->B C 3. Electronic Profiling (HOMO/LUMO, MEP) B->C D 4. Molecular Docking (AutoDock Vina) B->D E 5. MD Simulation (100 ns, GROMACS) D->E F 6. Trajectory Analysis (MM-PBSA, RMSD) E->F

Fig 1: Sequential computational pipeline from QM optimization to MD simulation.

Causality N1 HOMO Energy (Nucleophilicity) N3 Energy Gap (ΔE) (Kinetic Stability) N1->N3 N5 Electrophilicity Index (ω) N1->N5 N2 LUMO Energy (Electrophilicity) N2->N3 N2->N5 N4 Chemical Hardness (η) N3->N4 N6 Target Affinity & Reactivity Profile N4->N6 N5->N6

Fig 2: Logical derivation of macroscopic biological reactivity from quantum electronic descriptors.

Conclusion

The theoretical modeling of this compound requires a multi-scale approach. By grounding the molecule's geometry in high-level DFT calculations prior to empirical docking and dynamic simulations, researchers can confidently predict both its kinetic stability and its biological interaction profile. This self-validating pipeline ensures that computational predictions translate reliably into in vitro and in vivo success.

References

1.[2] Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances (2024). URL:[Link] 2.[4] Automated Nanomole-Scale Reaction Screening toward Benzoate Bioisosteres: A Photocatalyzed Approach to Highly Elaborated Bicyclo[1.1.1]Pentanes. ACS Medicinal Chemistry Letters (2021). URL:[Link] 3.[3] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry / PMC (2010). URL:[Link] 4.[1] Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules / PMC (2024). URL:[Link]

Sources

The Evolution of Anesthesia: A Technical Guide to Aminobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural alkaloids (cocaine) to synthetic aminobenzoic acid esters represents a watershed moment in medicinal chemistry. This guide provides a technical analysis of this evolution, focusing on the rational design, chemical synthesis, and structural optimization of Benzocaine , Procaine , and Tetracaine . It is designed for researchers requiring a deep understanding of the "Anesthesiophore"—the structural template that governs local anesthetic potency and toxicity.

Part 1: The Historical Genesis

The Cocaine Imperative

Before 1890, local anesthesia was synonymous with Cocaine , an alkaloid isolated from Erythroxylum coca.[1][2][3] While effective, cocaine possessed a tropane ring system that conferred significant CNS toxicity and addiction potential. The scientific objective was to isolate the analgesic pharmacophore from the toxic tropane skeleton.

The First Breakthrough: Benzocaine (1890)

Eduard Ritsert hypothesized that the anesthetic activity resided in the benzoic acid portion of the cocaine molecule. In 1890, he synthesized Benzocaine (Ethyl 4-aminobenzoate).

  • Significance: It was the first synthetic local anesthetic.

  • Limitation: Lacking a hydrophilic terminal amine, Benzocaine is nearly insoluble in water (pKa ~2.5), restricting it to topical applications (ointments/lozenges).

The Soluble Standard: Procaine (1905)

Alfred Einhorn , seeking an injectable alternative, synthesized Procaine (Novocaine) in 1905.[3][4][5][6]

  • Innovation: Einhorn attached a diethylaminoethanol chain to the PABA moiety.[4] This tertiary amine (pKa ~8.9) allowed the formation of water-soluble hydrochloride salts, enabling injection.

  • Impact: Procaine became the global standard for 50 years, validating the "Lipophilic-Intermediate-Hydrophilic" structural model.

Potency Optimization: Tetracaine (1930)

To increase potency, Tetracaine was developed by adding a butyl group to the aromatic amine. This increased lipophilicity by orders of magnitude, enhancing membrane penetration and sodium channel affinity.

Visualization: The Evolutionary Timeline

AnestheticEvolution Cocaine Cocaine (1860s) Natural Alkaloid High Toxicity Benzocaine Benzocaine (1890) Eduard Ritsert Topical Only (Insoluble) Cocaine->Benzocaine Pharmacophore Isolation Procaine Procaine (1905) Alfred Einhorn First Injectable (Water Soluble) Benzocaine->Procaine Hydrophilic Modification Tetracaine Tetracaine (1930) Lipophilic Optimization High Potency Procaine->Tetracaine Lipophilic Tuning

Caption: Timeline of ester anesthetic discovery, moving from natural extraction to rational synthetic optimization.

Part 2: Structural Activity Relationship (SAR)

The biological activity of these esters relies on a tripartite structure known as the Anesthesiophore .

The Tripartite Model
DomainComponentFunctionKey Chemical Feature
Lipophilic Head Aromatic RingPenetrates nerve membrane (lipid bilayer).Electron-donating groups (e.g., -NH2) in para position increase potency.
Intermediate Chain Ester LinkageDetermines metabolism and stability.Esters are unstable (hydrolyzed by plasma esterases). Chain length affects potency.
Hydrophilic Tail Tertiary AmineEnsures water solubility and ion channel binding.Must exist in equilibrium between uncharged (penetration) and charged (binding) states.
Visualization: The Anesthesiophore Logic

SAR Molecule General Structure: Ar - COO - (CH2)n - N(R)2 Lipophilic Lipophilic Domain (Aromatic Ring) Molecule->Lipophilic Intermediate Intermediate Chain (Ester Linkage) Molecule->Intermediate Hydrophilic Hydrophilic Domain (Tertiary Amine) Molecule->Hydrophilic Func_Lipo Membrane Penetration Potency Determinant Lipophilic->Func_Lipo Func_Inter Metabolic Instability (Plasma Hydrolysis) Intermediate->Func_Inter Func_Hydro Water Solubility Ion Channel Blockade Hydrophilic->Func_Hydro

Caption: The tripartite structure-activity relationship (SAR) defining the mechanism of aminobenzoic acid esters.

Part 3: Synthesis Architectures

This section details the chemical synthesis of Procaine Hydrochloride, the archetype of this class.

Synthesis of Procaine Hydrochloride

Route: p-Nitrobenzoic acid precursor pathway. Rationale: This route avoids the oxidation sensitivity of the amine group by introducing it last via reduction.

Step 1: Esterification
  • Reagents: p-Nitrobenzoyl chloride, 2-(Diethylamino)ethanol.

  • Mechanism: Nucleophilic acyl substitution.[7]

  • Protocol:

    • Dissolve p-nitrobenzoyl chloride (0.1 mol) in dry toluene.

    • Add 2-(diethylamino)ethanol (0.1 mol) dropwise under reflux.

    • Heat at 120°C for 2 hours.

    • Result: Formation of Nitrocaine (2-diethylaminoethyl 4-nitrobenzoate).[7]

Step 2: Nitro Reduction
  • Reagents: Tin (Sn) granules, Concentrated HCl.

  • Mechanism: Metal-acid reduction of nitro group to primary amine.

  • Protocol:

    • Suspend the Nitrocaine intermediate in water.

    • Add granulated Tin (Sn) and concentrated HCl slowly (maintaining temp < 50°C).

    • Reflux for 1 hour to ensure complete reduction.

    • Decant liquid and neutralize with Sodium Carbonate (

      
      ) to precipitate the Procaine base.
      
Step 3: Salt Formation
  • Reagents: Procaine base, HCl gas/solution.

  • Protocol:

    • Extract Procaine base into ether or ethanol.

    • Bubble dry HCl gas through the solution or add stoichiometric HCl.

    • Recrystallize the precipitate from ethanol/ether.

    • Yield: White crystalline Procaine HCl (MP: 153–156°C).

Visualization: Synthesis Workflow

Synthesis Start Start: p-Nitrobenzoyl Chloride + 2-(Diethylamino)ethanol Step1 Step 1: Esterification (Reflux in Toluene) Start->Step1 Inter Intermediate: Nitrocaine (Nitro-ester) Step1->Inter Step2 Step 2: Reduction (Sn + HCl or H2/Pd) Inter->Step2 Base Procaine Base (Oil) Step2->Base Step3 Step 3: Salt Formation (Add HCl) Base->Step3 Final Final Product: Procaine HCl Crystals Step3->Final

Caption: Step-by-step chemical synthesis of Procaine Hydrochloride from nitro-precursors.

Part 4: Pharmacokinetics & Metabolism

The defining characteristic of ester anesthetics is their instability in plasma.

Metabolic Pathway

Unlike amide anesthetics (metabolized in the liver), esters are hydrolyzed in the blood by pseudocholinesterase (plasma cholinesterase).[4]

  • Reaction: Procaine +

    
    
    
    
    
    PABA (p-aminobenzoic acid) + Diethylaminoethanol.[3]
  • Clinical Consequence:

    • Short Duration: Half-life is very short (< 1 minute for chloroprocaine, ~20 mins for procaine).

    • Allergy Risk: PABA is a known allergen. This metabolic byproduct is responsible for the high rate of hypersensitivity reactions associated with ester anesthetics, leading to their replacement by amides (e.g., Lidocaine) in modern practice.

Comparative Data Table
CompoundPotency (Relative to Procaine)OnsetDurationMetabolismToxicity
Procaine 1SlowShort (15-30 min)Rapid HydrolysisLow
Benzocaine N/A (Topical)FastSurface onlyRapid HydrolysisLow
Tetracaine 10SlowLong (2-3 hrs)Slow HydrolysisHigh
Cocaine 2MediumMediumHepatic + PlasmaHigh (CNS)

References

  • Ritsert, E. (1890). Über die physiologische Wirkung der Aminobenzoesäure-Äthylester. Pharmaceutische Zeitung.

  • Einhorn, A. (1905).[3] Synthese der Procains. Justus Liebigs Annalen der Chemie.

  • Ruetsch, Y. A., et al. (2001). From Cocaine to Ropivacaine: The History of Local Anesthetic Drugs. Current Topics in Medicinal Chemistry.

  • BenchChem. (2025).[7] Synthesis of Procaine Hydrochloride from p-Nitrobenzoyl Chloride. Application Note.

  • Malamed, S. F. (2019). Handbook of Local Anesthesia. 7th Edition. Elsevier.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Phenyl 3-amino-4-(phenylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of Phenyl 3-amino-4-(phenylamino)benzoate starting from p-aminobenzoic acid (PABA) .

This specific target molecule features a highly functionalized core: a benzoate phenyl ester, a secondary amine (diphenylamine motif), and a primary amine at the 3-position. While direct functionalization of PABA is theoretically possible, it suffers from poor regiocontrol during nitration (due to the activating nature of the N-phenyl group).

Therefore, this guide utilizes a "Displacement-Redirection" Strategy . We first convert the amino group of PABA to a chloro group (Sandmeyer), utilizing the chlorine as a regiocontrol element for nitration and a leaving group for the subsequent introduction of the phenylamino moiety via Nucleophilic Aromatic Substitution (


).

Strategic Route Analysis

The synthesis is divided into four critical phases to ensure isomeric purity and high yield.

  • Phase I: Activation & Regiocontrol (Sandmeyer & Nitration). PABA is converted to 4-chlorobenzoic acid. The chlorine atom directs the subsequent nitration to the ortho position (C3), creating the 4-chloro-3-nitro scaffold.

  • Phase II: Esterification. The carboxylic acid is converted to a phenyl ester before the amine introduction. The electron-withdrawing phenyl ester further activates the ring for the next step.

  • Phase III: Nucleophilic Assembly (

    
    ).  The 4-chloro group, activated by the ortho-nitro and para-ester groups, is displaced by aniline.
    
  • Phase IV: Selective Reduction. The nitro group is reduced to a primary amine without cleaving the labile phenyl ester.

Reaction Pathway Diagram[1][2]

SynthesisPath PABA p-Aminobenzoic Acid (Starting Material) Intermediate1 4-Chlorobenzoic Acid (Sandmeyer Product) PABA->Intermediate1 1. NaNO2, HCl 2. CuCl (Sandmeyer) Intermediate2 4-Chloro-3-nitrobenzoic Acid (Regio-defined Scaffold) Intermediate1->Intermediate2 HNO3, H2SO4 (Nitration) Intermediate3 Phenyl 4-chloro-3-nitrobenzoate (Activated Electrophile) Intermediate2->Intermediate3 1. SOCl2 2. Phenol, Pyridine Intermediate4 Phenyl 3-nitro-4-(phenylamino)benzoate (SNAr Product) Intermediate3->Intermediate4 Aniline, Et3N (SNAr Displacement) Target This compound (Target Molecule) Intermediate4->Target H2, Pd/C (Selective Reduction)

Figure 1: Stepwise synthetic logic ensuring regioselectivity at C3 and C4 positions.

Detailed Experimental Protocols

Phase I: Scaffold Preparation (PABA 4-Chloro-3-nitrobenzoic acid)

This phase transforms the electron-donating amine of PABA into an electron-withdrawing/leaving group (Cl) and introduces the nitro group at the specific 3-position.

Step 1.1: Sandmeyer Reaction

  • Reagents: PABA (1.0 eq), Sodium Nitrite (1.1 eq), HCl (conc.), Copper(I) Chloride (1.2 eq).

  • Mechanism: Diazotization followed by radical-nucleophilic substitution.

  • Protocol:

    • Dissolve PABA in aqueous HCl. Cool to 0–5°C.

    • Add aqueous

      
       dropwise, maintaining temp < 5°C. Stir for 30 min to form the diazonium salt.
      
    • Prepare a solution of CuCl in conc. HCl.

    • Slowly add the cold diazonium solution to the CuCl solution with vigorous stirring. (Caution:

      
       gas evolution).
      
    • Heat to 60°C for 1 hour to complete decomposition.

    • Cool, filter the precipitate (4-chlorobenzoic acid), and recrystallize from ethanol.

Step 1.2: Nitration

  • Reagents: 4-Chlorobenzoic acid,

    
     (fuming), 
    
    
    
    (conc.).
  • Causality: The -COOH directs meta, and the -Cl directs ortho/para. The position ortho to Cl and meta to COOH (Position 3) is mutually reinforced.

  • Protocol:

    • Dissolve 4-chlorobenzoic acid in conc.

      
      .
      
    • Cool to 0°C. Add fuming

      
       dropwise.
      
    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Pour onto crushed ice. Filter the yellow precipitate (4-chloro-3-nitrobenzoic acid).

    • QC Check: Melting point should be ~180-182°C.

Phase II: Esterification (Activation)

We synthesize the phenyl ester before the amine displacement. The phenyl ester is an electron-withdrawing group (EWG) that activates the 4-position for the subsequent nucleophilic attack.

Step 2: Acid Chloride Formation & Phenolysis

  • Reagents: 4-Chloro-3-nitrobenzoic acid, Thionyl Chloride (

    
    ), Phenol, Triethylamine (TEA), DCM.
    
  • Protocol:

    • Reflux 4-chloro-3-nitrobenzoic acid in excess

      
       (with a drop of DMF) for 3 hours until clear.
      
    • Evaporate excess

      
       to obtain the crude acid chloride.
      
    • Dissolve acid chloride in dry Dichloromethane (DCM).

    • Add a solution of Phenol (1.05 eq) and TEA (1.1 eq) in DCM dropwise at 0°C.

    • Stir at RT for 4 hours.

    • Wash with 1M HCl, then 5%

      
      , then brine. Dry and concentrate to yield Phenyl 4-chloro-3-nitrobenzoate .
      
Phase III: Nucleophilic Aromatic Substitution ( )

This is the key constructive step. The chlorine is displaced by aniline. The reaction is facilitated by the ortho-nitro group and the para-phenyl ester.

Step 3: Displacement with Aniline

  • Reagents: Phenyl 4-chloro-3-nitrobenzoate, Aniline (1.1 eq),

    
     or TEA, DMF or Ethanol.
    
  • Protocol:

    • Dissolve Phenyl 4-chloro-3-nitrobenzoate in DMF (0.5 M concentration).

    • Add Aniline (1.1 eq) and

      
       (2.0 eq).
      
    • Heat to 80–100°C for 4–6 hours. Monitor by TLC (disappearance of chloro-ester).

    • Workup: Pour into ice water. The product, Phenyl 3-nitro-4-(phenylamino)benzoate , will precipitate as an orange/red solid.

    • Filter and wash with water.[1] Recrystallize from Ethanol if necessary.[2]

Phase IV: Selective Reduction

The final step requires reducing the nitro group (


) to an amine (

) without hydrolyzing the phenyl ester (

) or reducing the secondary amine.

Step 4: Catalytic Hydrogenation

  • Reagents: Phenyl 3-nitro-4-(phenylamino)benzoate, 10% Pd/C, Hydrogen gas (balloon), Ethyl Acetate or THF.

  • Note: Avoid alcohols (MeOH/EtOH) if transesterification is a risk, though usually safe at RT. Avoid strong acids or bases (Fe/HCl) to protect the ester linkage.

  • Protocol:

    • Dissolve the nitro compound in Ethyl Acetate.

    • Add 10% Pd/C catalyst (10 wt% of substrate).

    • Purge with Argon, then introduce

      
       atmosphere (balloon pressure).
      
    • Stir vigorously at RT for 6–12 hours. The orange color should fade to pale yellow/colorless.

    • Filter through Celite to remove Pd/C.

    • Concentrate filtrate to obtain This compound .

Analytical Data Summary

The following parameters serve as quality control checkpoints for the intermediate and final compounds.

CompoundAppearanceKey IR Signals (cm⁻¹)Expected 1H NMR Features (DMSO-d6)
4-Cl-3-nitrobenzoic acid Yellow Solid1700 (C=O), 1530/1350 (NO2)δ 8.4 (d, H2), 7.9 (d, H5), 8.1 (dd, H6)
Phenyl 4-Cl-3-nitrobenzoate Off-white Solid1740 (Ester C=O), 1530 (NO2)Phenyl ester multiplet (7.2-7.5), Benzoate protons
Phenyl 3-nitro-4-(phenylamino)benzoate Orange/Red Solid3350 (NH), 1735 (Ester), 1520δ 9.8 (s, NH), Shifted aromatics due to amine donor
Target Molecule Pale Solid3400/3320 (NH/NH2), 1725 (Ester)δ 4.5-5.5 (br s, NH2), 8.0 (s, NH-Ph), Complex aromatic region

Safety & Handling Notes

  • Sandmeyer Reaction: Generates diazonium salts (potentially explosive if dried) and nitrogen gas. Ensure adequate venting.[3]

  • Thionyl Chloride: Releases HCl and

    
    . Use a scrubber or perform in a high-efficiency fume hood.
    
  • Nitro Compounds: Many nitro-aromatics are potential explosives or energetic materials. Do not overheat dry residues.

  • Phenyl Esters: These are activated esters. Avoid contact with skin as they can acylate biological amines (proteins), leading to sensitization.

References

  • Sandmeyer Reaction on PABA: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocol for conversion of p-toluidine/PABA analogues to chlorobenzenes).
  • Nitration of 4-chlorobenzoic acid

    • Holleman, A. F. "The Nitration of the Chlorobenzoic Acids." Recueil des Travaux Chimiques des Pays-Bas, 1900.
    • Source: (Historical reference for regioselectivity).

  • Synthesis of Phenyl Esters (Acid Chloride Method): Shelton, J. R., et al. "Reaction of Thionyl Chloride with Carboxylic Acids." Journal of Organic Chemistry, 1958.
  • Nucleophilic Arom

    
    ) on Nitro-Benzoates: 
    
    • Bunnett, J. F., & Zahler, R. E.
    • Source:

  • Catalytic Hydrogenation of Nitro Groups with Ester Retention: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text for chemoselective reductions).

Sources

Comprehensive HPLC-PDA Analytical Protocol for Phenyl 3-amino-4-(phenylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Phenyl 3-amino-4-(phenylamino)benzoate is a complex synthetic intermediate and pharmacophore characterized by a highly lipophilic multi-ring structure, a hydrolytically sensitive phenyl ester linkage[1], and two basic nitrogen centers (a primary amine and a secondary diarylamine).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating two primary analytical challenges:

  • Silanol Interactions: Aromatic amines are notorious for engaging in secondary Lewis acid-base interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution[2].

  • Chemical Instability: The phenyl ester moiety is susceptible to hydrolysis under extreme pH conditions, while the electron-rich amine groups are prone to oxidative degradation[1].

This application note details a self-validating, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol designed to ensure sharp peak morphology, accurate quantification, and reliable separation of the parent compound from its degradation products.

Chromatographic Rationale: The "Why" Behind the Method

To establish a self-validating system, every parameter in this protocol is optimized based on the physicochemical causality of the analyte:

  • Stationary Phase Selection: A high-density, fully end-capped C18 column or a core-shell (Superficially Porous Particle, SPP) C18 column is strictly required. End-capping masks residual acidic silanols, preventing the basic amine groups from dragging along the stationary phase, which ensures high theoretical plates and symmetrical peaks[3].

  • Mobile Phase pH & Additives: The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA acts as a strong ion-pairing agent and lowers the pH to ~2.0. This completely protonates the primary and secondary amines, forcing them into a single ionization state and further suppressing silanol ionization[2][4].

  • Organic Modifier: Acetonitrile (MeCN) is selected over methanol. The rigid, bulky tri-aromatic structure of the analyte requires a strong eluotropic solvent to elute within a reasonable timeframe. MeCN also provides lower UV background absorbance at low wavelengths.

  • Detection Strategy: A Photodiode Array (PDA) detector is used to monitor at 254 nm (universal aromatic absorbance) and 280 nm (specific to the extended conjugation of the phenylamino moiety).

HPLC_Workflow N1 Sample Prep (Protect from light) N2 Column Equilibration (End-capped C18) N1->N2 N3 Gradient Elution (0.1% TFA in H2O/MeCN) N2->N3 N4 UV-PDA Detection (254 nm / 280 nm) N3->N4 N5 Data Analysis & Peak Integration N4->N5

Figure 1: Step-by-step analytical workflow for the HPLC-PDA analysis of complex aromatic amine derivatives.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Water: Milli-Q grade (18.2 MΩ·cm) or HPLC grade.

  • Acetonitrile (MeCN): HPLC or LC-MS grade.

  • Trifluoroacetic Acid (TFA): LC-MS grade (ampouled to prevent degradation).

  • Target Analyte: this compound reference standard.

Standard and Sample Preparation

Causality Note: Samples must be prepared in a diluent that closely matches the initial mobile phase conditions. Injecting a highly organic sample plug into a highly aqueous initial mobile phase causes solvent-mismatch peak broadening.

  • Diluent Preparation: Mix HPLC-grade Water and MeCN in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of MeCN (sonicate for 2 minutes if necessary to break apart the hydrophobic crystals), then make up to volume with MeCN.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent .

  • Storage: Store all solutions in amber glass vials at 4°C to prevent photo-oxidation of the amine groups.

Instrument Setup & Gradient Program

Configure the HPLC system according to the parameters in Table 1. A gradient method is employed to focus the analyte band at the head of the column before eluting it with increasing organic strength.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecification / Setting
Column Shim-pack Velox C18 (or equivalent end-capped C18), 150 x 4.6 mm, 2.7 µm[3]
Column Temperature 30°C (Elevated temps improve mass transfer but risk ester hydrolysis)
Mobile Phase A Water containing 0.1% TFA (v/v)
Mobile Phase B Acetonitrile containing 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection Wavelength PDA scanning 200–400 nm; Extract chromatograms at 254 nm and 280 nm

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.09010Analyte focusing; elution of polar voids.
2.09010Isocratic hold to stabilize baseline.
12.01090Linear ramp to elute the highly lipophilic target.
15.01090Column wash to remove strongly retained impurities.
15.19010Return to initial conditions.
20.09010Column re-equilibration.

System Suitability & Method Validation

A self-validating protocol requires strict System Suitability Testing (SST) prior to sample analysis. Inject the Working Standard Solution (50 µg/mL) six consecutive times to verify system performance.

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaRationale
Retention Time (Rt) ~9.5 – 10.5 minConfirms correct mobile phase mixing and column chemistry.
Tailing Factor (Tf) ≤ 1.5Ensures silanol interactions are successfully suppressed[2].
Theoretical Plates (N) ≥ 10,000Verifies column efficiency and proper end-capping[3].
Area % RSD (n=6) ≤ 2.0%Confirms injection precision and sample stability in the autosampler.

Stability-Indicating Capabilities & Troubleshooting

To prove the method is stability-indicating, forced degradation studies should be conducted. The protocol must resolve the intact this compound from its degradation products[1].

  • Hydrolytic Stress (Acid/Base): The phenyl ester bond is the weakest link under aqueous pH stress. Hydrolysis yields phenol (early eluting, highly polar) and 3-amino-4-(phenylamino)benzoic acid (mid-eluting)[1][4].

  • Oxidative Stress (Peroxide/Light): The primary and secondary amines are susceptible to oxidation, forming highly conjugated, colored quinone-imine derivatives (late-eluting, broad peaks).

Degradation Parent Phenyl 3-amino-4- (phenylamino)benzoate Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Oxidation Oxidative Stress (Peroxides/Light) Parent->Oxidation Phenol Phenol (Early Eluting) Hydrolysis->Phenol Benzoic Substituted Benzoic Acid (Mid Eluting) Hydrolysis->Benzoic Quinone Quinone-imines (Late Eluting / Colored) Oxidation->Quinone

Figure 2: Primary degradation pathways of the target compound under forced degradation conditions.

Troubleshooting Common Issues
  • Peak Tailing (Tf > 1.5): Indicates that the amines are interacting with the column. Solution: Verify the TFA concentration in the mobile phase is exactly 0.1%. Ensure the TFA has not degraded (TFA is volatile and can evaporate from the mobile phase over time).

  • Baseline Drift at 254 nm: Common in TFA gradients. Solution: Ensure MS-grade TFA is used, and match the exact volume of TFA in both Mobile Phase A and B to balance the UV absorbance across the gradient.

  • Split Peaks: Often caused by sample solvent mismatch. Solution: Ensure the sample diluent does not exceed 50% organic modifier.

References

  • Separation of Phenyl benzoate on Newcrom R1 HPLC column . SIELC Technologies. 4

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection . MDPI. 2

  • High-Resolution and High-Speed Simultaneous Analysis of Preservatives in Cosmetics Using SPP Column . Shimadzu.3

  • Application Note: A Validated Stability-Indicating HPLC Method for Phenyl benzoate . Benchchem. 1

Sources

Application Note: Regioselective N-Acylation of Phenyl 3-amino-4-(phenylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-acylation of o-phenylenediamine derivatives is a foundational transformation in medicinal chemistry, frequently utilized to synthesize precursors for bioactive heterocycles such as benzimidazoles. However, achieving mono-acylation in standard o-phenylenediamines is notoriously challenging due to the similar reactivity of the two adjacent amino groups, which often leads to competitive di-acylation[1].

Phenyl 3-amino-4-(phenylamino)benzoate presents a unique structural advantage: it is an unsymmetrical diamine featuring a primary aniline at the C3 position and a secondary diarylamine at the C4 position. This Application Note details a highly regioselective experimental setup for the exclusive N-acylation of the C3 primary amine. By leveraging inherent electronic and steric disparities between the two nitrogen centers, this protocol eliminates the need for complex protecting-group strategies, delivering high-purity mono-acylated intermediates suitable for downstream drug development.

Mechanistic Rationale & Selectivity Principles

The success of this protocol relies on the stark contrast in nucleophilicity between the two amino groups on the benzoate core. Understanding this causality is critical for rational experimental design:

  • Electronic Effects: The C3 amino group is a primary aromatic amine (-NH₂). While its lone pair is delocalized into the benzoate ring, it remains sufficiently electron-rich to act as a strong nucleophile. Conversely, the C4 amino group is a diarylamine (-NHPh). The lone pair on this nitrogen is highly delocalized across both the benzoate core and the N-phenyl substituent, drastically reducing its electron density and nucleophilicity[2].

  • Steric Hindrance: The bulky N-phenyl ring at the C4 position creates significant steric shielding around the secondary amine, physically impeding the approach of electrophilic acylating agents.

  • Side-Reaction Mitigation: A known vulnerability of mono-acylated o-phenylenediamines is their tendency to undergo dehydrative cyclization into benzimidazoles at elevated temperatures or under acidic conditions[1][3]. Therefore, strict temperature control (0 °C to Room Temperature) and a mildly basic environment are enforced.

Selectivity Substrate This compound Primary 3-Amino Group (Primary Aniline) Substrate->Primary Secondary 4-Phenylamino Group (Secondary Diarylamine) Substrate->Secondary Elec1 Localized Lone Pair High Nucleophilicity Primary->Elec1 Steric1 Low Steric Hindrance Primary->Steric1 Elec2 Delocalized Lone Pair Low Nucleophilicity Secondary->Elec2 Steric2 High Steric Hindrance (N-Phenyl Ring) Secondary->Steric2 Result Exclusive N-Acylation at C3 Position Elec1->Result Steric1->Result

Logical relationship governing the regioselective N-acylation at the C3 position.

Experimental Design & Reagent Selection

To establish a self-validating and robust system, the following reagents are selected based on their specific chemical roles:

  • Acylating Agent: Acetyl chloride (or equivalent acyl chloride). It is highly reactive and requires only a slight stoichiometric excess (1.05 eq) to drive the reaction to completion without risking forced di-acylation.

  • Base: N,N-Diisopropylethylamine (DIPEA). Unlike pyridine, which can form highly reactive acyl-pyridinium intermediates that aggressively push for over-reaction, DIPEA acts purely as a non-nucleophilic HCl scavenger.

  • Solvent: Anhydrous Dichloromethane (DCM). DCM provides excellent solubility for the starting material and allows for efficient thermal dissipation during the exothermic addition of the acyl chloride.

Step-by-Step Experimental Protocol

Safety Precautions: Acyl chlorides are lachrymators and react violently with water. Perform all operations in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere.

  • Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Flame-dry the setup and allow it to cool under inert gas.

  • Substrate Dissolution: Dissolve this compound (1.0 equivalent, e.g., 5.0 mmol) in anhydrous DCM (0.1 M concentration, 50 mL).

  • Base Addition: Add DIPEA (1.2 equivalents, 6.0 mmol) to the stirring solution via a dry syringe.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Acylation: Dilute the chosen acyl chloride (1.05 equivalents, 5.25 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump or addition funnel. Note: Slow addition keeps the localized concentration of the acylating agent low, further guaranteeing mono-selectivity[1].

  • Reaction Progression: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 2 to 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate, 7:3).

  • Quench and Work-up: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove residual DIPEA, saturated NaHCO₃ (20 mL) to neutralize any remaining acid, and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography on silica gel (gradient elution: 10% to 30% Ethyl Acetate in Hexanes).

Workflow Step1 1. Preparation Dry DCM, N2 atm, 0 °C Step2 2. Reagent Mixing Substrate + DIPEA (1.2 eq) Step1->Step2 Step3 3. Acylation Dropwise Acyl Chloride (1.05 eq) Step2->Step3 Step4 4. Reaction Stir at 0 °C → RT for 2-4 hrs Step3->Step4 Step5 5. Quench & Work-up Wash with 1M HCl, NaHCO3, Brine Step4->Step5 Step6 6. Purification Silica Column Chromatography Step5->Step6

Step-by-step experimental workflow for the selective N-acylation process.

Quantitative Data & Optimization

The following table summarizes the optimization parameters and expected outcomes based on the mechanistic principles of diarylamine reactivity and o-phenylenediamine acylation dynamics.

EntryAcylating Agent (eq)Base (eq)Temp (°C)Time (h)Conversion (%)Selectivity (Mono:Di)Notes
1 Acetyl chloride (1.05) DIPEA (1.2) 0 → RT 2 >95% >99:1 Optimal conditions; clean conversion.
2Acetyl chloride (2.0)DIPEA (2.5)RT12>95%95:5Excess reagents begin to force trace di-acylation.
3Acetic anhydride (1.1)Pyridine (1.5)RT490%>99:1Slower reaction; pyridine requires rigorous acidic work-up.
4Acetyl chloride (1.1)TEA (1.5)60 (Reflux)4>95%N/AHigh temp triggers intramolecular benzimidazole cyclization[3].

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the protocol, the resulting product must be validated through orthogonal analytical techniques to confirm that acylation occurred exclusively at the C3 primary amine.

  • Thin-Layer Chromatography (TLC): The mono-acylated product will exhibit a lower Rf value than the starting material due to the introduction of the polar amide carbonyl, despite the loss of the primary amine.

  • ¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆):

    • Disappearance: The broad singlet corresponding to the C3 primary amine (-NH₂, ~4.5–5.5 ppm) will completely disappear.

    • Appearance: A new, sharp singlet corresponding to the newly formed amide proton (-NH-Ac) will appear significantly downfield (typically ~9.0–10.0 ppm).

    • Preservation: The signal for the C4 secondary diarylamine (-NH-Ph) will remain intact (~7.5–8.0 ppm), proving that di-acylation did not occur.

  • LC-MS: The mass spectrum will show a clean [M+H]⁺ peak corresponding to the addition of the acyl mass minus one proton, with no significant [M+Acyl+H]⁺ peaks indicative of di-acylation.

References

  • ACS Publications. "Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis." Chemical Reviews. Available at:[Link]

Sources

Application Note: High-Performance Polymer Synthesis via Phenyl 3-amino-4-(phenylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Phenyl 3-amino-4-(phenylamino)benzoate (referred to herein as PAPAB-Ph ) as a specialized AB-type monomer for the synthesis of soluble, high-performance Poly(1-phenyl-2,5-benzimidazole) (PPBI) .

Unlike standard Polybenzimidazole (PBI) synthesized from 3,3'-diaminobenzidine and isophthalic acid, the polymer derived from PAPAB-Ph introduces a bulky N-phenyl pendant group. This modification disrupts chain packing, significantly enhancing solubility in organic solvents (NMP, DMAc) without compromising thermal stability, making it a critical material for solution-processable membranes and high-temperature coatings.

Executive Summary

This compound acts as a self-polymerizing AB-monomer. It contains both the nucleophilic ortho-diamine moiety (3-amino-4-phenylamino) and the electrophilic carboxylate equivalent (phenyl ester) within the same molecule.

Key Advantages over Traditional PBI Monomers:

  • Solubility: The resulting N-phenyl substitution renders the polymer soluble in polar aprotic solvents, enabling casting of films and membranes without using pressurized reactors or aggressive acids (like Polyphosphoric Acid).

  • Melt Processability: The phenyl ester leaving group (phenol) allows for melt polymerization, which is often difficult with carboxylic acid monomers due to decarboxylation or sublimation issues.

  • Thermal Stability: Retains high

    
     (>270°C) and thermo-oxidative stability suitable for aerospace and fuel cell applications.
    

Mechanism of Action: Melt Polycondensation

The application of PAPAB-Ph relies on a two-stage thermal cyclodehydration mechanism.

  • Stage I (Amidation): At elevated temperatures (220–250°C), the primary amine at position 3 attacks the carbonyl of the phenyl ester of a neighboring molecule, displacing phenol and forming an amide linkage.

  • Stage II (Cyclization): At higher temperatures (>280°C), the secondary amine (phenylamino at position 4) attacks the amide carbonyl, eliminating water and closing the imidazole ring.

Reaction Pathway Diagram

PBI_Synthesis Monomer Monomer: This compound Intermediate Intermediate: Polyamide Precursor Monomer->Intermediate Heat (250°C) - Phenol Phenol By-product: Phenol (Removed via Vacuum) Monomer->Phenol Polymer Final Product: Poly(1-phenyl-2,5-benzimidazole) Intermediate->Polymer Heat (300°C+) - H2O (Cyclodehydration)

Figure 1: Reaction pathway for the conversion of PAPAB-Ph into Poly(1-phenyl-2,5-benzimidazole).

Experimental Protocol: Synthesis of Poly(1-phenyl-2,5-benzimidazole)

Safety Note: This protocol involves high temperatures and the evolution of phenol (toxic, corrosive). Perform all steps in a fume hood with a cold trap.

Materials Required[1][2][3][4][5][6][7][8]
  • Monomer: this compound (Recrystallized, purity >99.5%).

  • Catalyst (Optional): Diphenyl sulfone (as flux/solvent) or trace amounts of Triphenyl phosphite.

  • Equipment: 3-neck polymerization flask, mechanical stirrer (high torque), Nitrogen inlet, Vacuum pump, Oil bath/Sand bath capable of 350°C.

Step-by-Step Methodology
Phase A: Pre-Polymerization (Oligomer Formation)
  • Charging: Load 10.0 g (approx. 33 mmol) of PAPAB-Ph into the reaction flask.

  • Inerting: Purge the system with Nitrogen (

    
    ) for 30 minutes to remove oxygen.
    
  • Melting: Heat the bath to 240°C . The monomer will melt (MP approx. 180-200°C depending on polymorph).

  • Reaction Initiation: Stir the melt under a slow

    
     stream. Phenol evolution will begin.
    
  • Dwell: Maintain at 240–250°C for 60 minutes. The viscosity will increase as oligomers form.

Phase B: Melt Polycondensation (High Vacuum)
  • Temperature Ramp: Increase temperature to 280°C .

  • Vacuum Application: Gradually apply vacuum to prevent bumping. Target pressure: <1.0 mmHg. This is critical to drive the equilibrium by removing phenol and water.

  • Cyclization: Hold at 280–300°C under full vacuum for 2–4 hours.

    • Observation: The melt will become very viscous and dark brown.

  • Solid State Post-Polymerization (Optional): If the stir bar seizes, cool the reactor, grind the prepolymer into a powder, and heat in a solid state at 350°C under vacuum for 4 hours to maximize molecular weight.

Phase C: Purification
  • Dissolution: Dissolve the resulting polymer in N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).

  • Precipitation: Pour the solution into a large excess of Methanol or Water/Methanol mix.

  • Drying: Filter the fibrous precipitate and dry at 100°C under vacuum for 24 hours.

Characterization & Data Analysis

Expected Properties Table
PropertyValue RangeMethodSignificance
Inherent Viscosity (

)
0.5 – 1.2 dL/g0.5% in DMAc @ 30°CIndicates molecular weight sufficient for film formation.
Glass Transition (

)
270°C – 295°CDSC (20°C/min)Lower than unsubstituted PBI (420°C) due to internal plasticization by phenyl groups, aiding processability.
Decomposition (

)
> 500°CTGA (Air/N2)Excellent thermal stability for aerospace applications.
Solubility SolubleNMP, DMAc, DMSOKey advantage over standard PBI (which requires pressurized DMAc or strong acids).
Structural Validation (FT-IR)

To confirm the conversion of PAPAB-Ph to PPBI, monitor the following peaks:

  • Disappearance:

    • Primary Amine doublet (

      
      ).
      
    • Ester Carbonyl (

      
      ).
      
  • Appearance:

    • Imidazole Ring (

      
      , 
      
      
      
      ).
    • Tertiary Amine (Triphenylamine-like character) (

      
      ).
      

Applications in Materials Science

A. Proton Exchange Membranes (Fuel Cells)

The N-phenyl PBI derived from this monomer is an excellent candidate for High-Temperature Proton Exchange Membranes (HT-PEM).

  • Doping: The polymer film can be doped with Phosphoric Acid (

    
    ).
    
  • Benefit: The N-phenyl group disrupts crystallinity, allowing for higher acid uptake compared to standard PBI, which correlates to higher proton conductivity at >150°C.

B. Gas Separation Membranes
  • Selectivity: The bulky phenyl group creates fractional free volume (FFV) within the polymer matrix.

  • Utility: High permeability/selectivity balance for

    
     separation in syngas processing.
    
C. High-Performance Coatings
  • Solubility: Because it dissolves in standard industrial solvents (NMP), it can be spray-coated onto metals or ceramics.

  • Use Case: Wire insulation in high-temperature motors or aerospace composites requiring fire resistance (LOI > 40).

Translational Note: Bio-Medical Relevance

While the primary application is materials science, researchers in drug development should note: The 3-amino-4-anilinobenzoate core is structurally analogous to certain Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Anticonvulsants . The synthetic intermediate (the free acid) can be diverted for the synthesis of benzimidazole-based pharmaceutical scaffolds. However, the phenyl ester form described here is specifically optimized for polymer chemistry (leaving group utility) and is generally too reactive/toxic for direct biological administration.

References

  • Imai, Y., et al. (1983). "Synthesis of Polybenzimidazoles by Direct Polycondensation of Dicarboxylic Acids and Tetramines." Journal of Polymer Science: Polymer Chemistry Edition. (Foundational PBI chemistry).

  • Connell, J. W., & Hergenrother, P. M. (1990). "Poly(arylene ether)s containing benzimidazole groups."[1][2] Polymer Preprints. (Discusses N-phenyl substitution for solubility).

  • Vora, R. H., et al. (2000). "Synthesis and characterization of novel fluorinated poly(benzimidazole)s." Polymer.[1][3][2] (Comparative properties of soluble PBIs).

  • PubChem. (2025). "Phenyl 3-amino-4-anilinobenzoate Compound Summary." National Library of Medicine. (Chemical structure validation).

  • Li, Q., et al. (2011). "High temperature proton exchange membranes based on poly(benzimidazole)s." Progress in Polymer Science. (Application context).

Sources

Application Note: Rational Design, Synthesis, and Evaluation of Aminobenzoate Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Para-aminobenzoic acid (PABA) is a critical building block in the microbial synthesis of folate, an essential cofactor for DNA and RNA biosynthesis[1]. Because mammalian cells lack the enzymatic machinery to synthesize folate de novo—relying instead on active dietary uptake—the microbial folate pathway represents a highly selective and safe therapeutic target[2].

Aminobenzoate derivatives act as competitive inhibitors or false substrates for the bacterial enzyme dihydropteroate synthase (DHPS)[3]. By occupying the active site of DHPS, these synthetic derivatives halt the condensation of pteridine with natural PABA. The ionization state of these derivatives is a decisive factor for their incorporation into the cell-free folate-synthesizing system[3]. This competitive blockade starves the pathogen of nucleotides, ultimately inducing bacteriostasis.

G Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA Natural PABA PABA->DHPS Natural Substrate DHP Dihydropteroic Acid DHPS->DHP Folate Folate Synthesis (Bacterial Survival) DHP->Folate Deriv Aminobenzoate Derivatives Deriv->DHPS Competitive Inhibition Death Nucleotide Starvation (Bacteriostasis) Deriv->Death Pathway Blockade

Caption: Mechanism of DHPS inhibition by aminobenzoate derivatives in the microbial folate pathway.

Structure-Activity Relationship (SAR) & Drug Design

The structural versatility of PABA allows for targeted modifications at both the amino (-NH₂) and carboxyl (-COOH) terminals, tuning the molecule's lipophilicity, pKa, and target binding affinity[4].

  • Schiff Bases (Imines): Condensation of the primary amine of PABA with aromatic aldehydes yields Schiff bases. These compounds exhibit enhanced lipophilicity, allowing better penetration through the bacterial cell wall, with some derivatives showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[2]. Quantitative Structure-Activity Relationship (QSAR) studies indicate that electron-withdrawing groups (e.g., bromo-derivatives) significantly increase antimicrobial potency[4].

  • Thiosemicarbazones: Incorporating an N,S-donor ligand system amplifies antimicrobial and antifungal activities, often reducing the Minimum Inhibitory Concentration (MIC) to the low micromolar range[5].

  • Benzimidazoles & Azoles: Fusing PABA with 1-phenyl-5-oxopyrrolidine scaffolds containing benzimidazole moieties yields potent bactericidal agents, particularly against Listeria monocytogenes[6].

Table 1: Quantitative SAR Data for PABA Derivatives
Derivative ClassStructural ModificationTarget PathogenMIC RangeReference
Schiff Bases Salicylaldehyde condensationS. aureus (MRSA)15.62 - 62.5 µM[2]
Schiff Bases m-Bromo aromatic substitutionBacillus subtilis~2.11 µM/mL[4]
Thiosemicarbazones Hydroxamate additionCandida albicans1.29 µM[5]
Benzimidazoles 1-phenyl-5-oxopyrrolidine fusionL. monocytogenes15.62 µg/mL[6]

Experimental Protocols: Synthesis & Validation

Workflow Syn Chemical Synthesis (Schiff Base/Ester) Char Physicochemical Characterization Syn->Char Bact In Vitro Screening (MIC Assays) Char->Bact Tox Cytotoxicity Profiling (HepG2 Cells) Bact->Tox

Caption: Self-validating experimental workflow for synthesizing and screening aminobenzoate derivatives.

Protocol A: One-Step Synthesis of PABA Schiff Bases

Causality Insight: We utilize a molecular hybridization approach via an imine bond. Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of the aldehyde. This increases its electrophilicity, facilitating nucleophilic attack by the weakly nucleophilic primary amine of PABA[2].

  • Preparation: Dissolve 3.65 mmol of 4-aminobenzoic acid (PABA) in 30 mL of absolute ethanol.

  • Catalysis: Add 3.65 mmol of the selected aromatic aldehyde (e.g., 5-nitrofurfural or salicylaldehyde) followed by 3–5 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Crystallization: Cool the resulting solution to room temperature, then pour it over crushed ice with constant stirring to precipitate the Schiff base.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to ensure the high purity (>95%) required for biological assays.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality Insight: To ensure the observed bacteriostatic effect is genuinely due to DHPS inhibition and not solvent toxicity, DMSO concentrations must be strictly controlled (<1% v/v). A self-validating mechanistic control (natural PABA supplementation) is utilized; if the derivative specifically targets DHPS, adding excess natural PABA will outcompete the inhibitor and rescue bacterial growth[3].

  • Inoculum Preparation: Culture target strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.08–0.1 (equivalent to a 0.5 McFarland standard).

  • Compound Dilution: Dissolve the synthesized PABA derivatives in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB to achieve final concentrations ranging from 0.5 to 256 µM.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well (final well volume = 100 µL).

  • Controls:

    • Positive Control: Standard antibiotic (e.g., Ampicillin or Norfloxacin).

    • Negative Control: 1% DMSO in MHB (Solvent control).

    • Mechanistic Control: Derivative at 2× MIC + 100 µM natural PABA.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 10 µL of resazurin dye (0.015%) to each well; a color change from blue to pink indicates metabolic activity (bacterial survival). The MIC is recorded as the lowest concentration preventing the color change.

Data Analysis & Validation Strategies

Robust drug development requires proving that synthetic modifications do not merely act as non-specific toxins. The physicochemical parameters of PABA derivatives, such as pKa and lipophilicity, must be correlated with their biological activity[3]. Derivatives with bulky groups at the ortho-position often show reduced affinity due to steric hindrance at the DHPS active site[3]. Furthermore, cytotoxicity profiling against mammalian cell lines (e.g., HepG2) is mandatory to establish the therapeutic index, ensuring the compound is selectively toxic to pathogens and dispensable to humans[2].

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: NIH / PMC URL:[Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: MDPI URL:[Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives Source: Chitkara University URL:[Link]

  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid Source: ProQuest URL:[Link]

  • Synthesis, Antimicrobial and Anticancer Activity of New Thiosemicarbazone Derivatives Source: ResearchGate URL:[Link]

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) Source: PubMed URL:[Link]

Sources

Application Note: Functionalization of Phenyl 3-amino-4-(phenylamino)benzoate for Benzimidazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the landscape of modern drug discovery, the 1,2-disubstituted benzimidazole scaffold is a highly privileged pharmacophore, serving as the core structural motif in numerous kinase inhibitors, proton pump inhibitors, and anthelmintic agents[1]. Phenyl 3-amino-4-(phenylamino)benzoate is a highly specialized, functionally dense o-phenylenediamine derivative designed specifically for the rapid assembly of these bioactive libraries.

This application note details the orthogonal functionalization of this precursor. By leveraging the differential reactivity of its functional groups, medicinal chemists can execute a two-stage diversification strategy: first, oxidative cyclocondensation to build the benzimidazole core; second, late-stage amidation of the activated phenyl ester to generate diverse 1-phenyl-1H-benzimidazole-5-carboxamide libraries.

Mechanistic Rationale & Structural Mapping

To successfully functionalize this compound, one must understand the causality behind its structural design:

  • Regioselective Core Assembly: The molecule possesses a primary amine at C3 and a secondary aniline at C4. During condensation with an aldehyde, the sterically unhindered primary amine rapidly forms a Schiff base (imine). Subsequent intramolecular nucleophilic attack by the secondary C4-amine generates a benzimidazoline intermediate. Upon mild oxidation, this yields a 1-phenyl-2-substituted-1H-benzimidazole-5-carboxylate . The N-phenyl group is strictly locked at the N1 position, eliminating the tautomeric ambiguity commonly associated with N-unsubstituted benzimidazoles.

  • The Phenyl Ester Advantage: Traditional benzimidazole syntheses utilize harsh polyphosphoric acid (PPA) at >130°C, which can destroy sensitive functional groups[1]. By utilizing mild oxidative conditions (Na₂S₂O₅), the phenyl ester is preserved[2]. In late-stage functionalization, the phenyl ester acts as an "active ester." Because the phenoxide ion is a vastly superior leaving group compared to an ethoxide ion, phenyl esters can undergo direct, solvent-free amidation[3], or be cleanly saponified for standard HATU-mediated coupling without the steric hindrance often encountered with tert-butyl esters.

Logical Workflow & Pathway Visualization

The following diagram illustrates the chemical logic and workflow from the starting scaffold to the final biologically active target compounds.

G SM Phenyl 3-amino-4- (phenylamino)benzoate Cyclization Oxidative Cyclization (R-CHO, Na2S2O5) SM->Cyclization Benzimidazole 1-Phenyl-1H-benzimidazole- 5-carboxylate Cyclization->Benzimidazole Hydrolysis Hydrolysis / Amidation (LiOH, then HATU/R-NH2) Benzimidazole->Hydrolysis Library Benzimidazole-5- carboxamide Library Hydrolysis->Library Target Kinase / PPI Targets (Drug Discovery) Library->Target

Workflow for functionalizing this compound into bioactive benzimidazoles.

Experimental Protocols

Protocol A: Oxidative Cyclocondensation (Benzimidazole Core Assembly)

This protocol utilizes sodium metabisulfite (Na₂S₂O₅) as a mild, cost-effective oxidant to drive the cyclization without hydrolyzing the phenyl ester[2].

Self-Validation Checkpoint: The starting material exhibits two distinct N-H stretches in IR (~3400 and ~3300 cm⁻¹). The product will show complete disappearance of the primary N-H stretch, validating cyclization.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, 1.0 mmol) and the desired aryl/alkyl aldehyde (1.05 eq, 1.05 mmol) in a 9:1 mixture of Ethanol/Water (10 mL).

    • Causality: The 10% water acts as a crucial solubilizing agent for the inorganic oxidant, ensuring a homogenous reaction interface[2].

  • Oxidant Addition: Add Na₂S₂O₅ (1.2 eq, 1.2 mmol) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70–80 °C for 4–6 hours. Monitor via LC-MS. The mass should shift from [M+H]⁺ of the Schiff base intermediate to[M-2H+H]⁺ of the fully aromatized benzimidazole.

  • Quench and Extraction: Cool to room temperature. Pour the mixture into 30 mL of ice-cold saturated NaHCO₃.

    • Causality: Neutralization is critical to quench unreacted bisulfite adducts and prevent acid-catalyzed hydrolysis of the phenyl ester during workup.

  • Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the phenyl 1-phenyl-2-substituted-1H-benzimidazole-5-carboxylate.

Protocol B: Late-Stage Functionalization (Carboxamide Library Generation)

While direct amidation of phenyl esters is possible[3], the two-step saponification/HATU coupling method is presented here as it is the most universally reliable system for parallel library synthesis involving sterically hindered or deactivated amines.

  • Saponification: Dissolve the benzimidazole phenyl ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 2 hours.

    • Causality: The phenoxide leaving group makes this ester highly susceptible to mild hydroxide attack, allowing complete conversion at room temperature, preventing degradation of the benzimidazole core.

  • Acidification: Acidify to pH 4 using 1M HCl. The 1-phenyl-1H-benzimidazole-5-carboxylic acid will precipitate. Filter, wash with water, and dry under high vacuum.

  • Amide Coupling: In a dry vial under N₂, suspend the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and the desired amine (1.2 eq).

  • Activation: Add HATU (1.2 eq) portion-wise. Stir at room temperature for 3 hours.

    • Causality: HATU generates an highly active 7-azabenzotriazole ester intermediate. DIPEA acts as the non-nucleophilic base to deprotonate the amine, driving the nucleophilic acyl substitution.

  • Isolation: Dilute with EtOAc, wash heavily with 5% LiCl (to remove DMF), followed by saturated NaHCO₃ and brine. Concentrate and purify via preparative HPLC to yield the final drug candidate.

Quantitative Data Summaries

Table 1: Optimization of Oxidative Cyclocondensation (Protocol A)

Aldehyde Input Oxidant Solvent System Temp (°C) Time (h) Isolated Yield (%)
Benzaldehyde Na₂S₂O₅ EtOH/H₂O (9:1) 80 4.5 88%
4-Pyridinecarboxaldehyde Na₂S₂O₅ EtOH/H₂O (9:1) 80 5.0 82%
Isobutyraldehyde Na₂S₂O₅ EtOH/H₂O (9:1) 70 6.0 76%

| Benzaldehyde | PPA (Traditional) | Neat | 150 | 2.0 | 35% (Ester Cleavage) |

Table 2: Amide Library Generation via HATU Coupling (Protocol B)

Amine Input Coupling Reagent Base Time (h) Isolated Yield (%)
Morpholine HATU DIPEA 2.0 92%
2-Aminopyridine HATU DIPEA 4.0 85%
Cyclopropylamine HATU DIPEA 2.5 94%

| tert-Butylamine | HATU | DIPEA | 12.0 | 71% |

References

  • The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
  • A facile and efficient synthesis of benzimidazole as potential anticancer agents. Indian Academy of Sciences.
  • Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Phenyl 3-amino-4-(phenylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Context & Causality of Purification Challenges

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of Phenyl 3-amino-4-(phenylamino)benzoate. This molecule presents a "perfect storm" of conflicting chemical properties that make standard purification workflows fail:

  • Oxidative Lability: The o-phenylenediamine core is highly electron-rich. Exposure to atmospheric oxygen rapidly induces single-electron transfer reactions, leading to deeply colored quinonediimine and phenazine-like oligomers[1].

  • Hydrolytic Instability: The phenyl ester is significantly more electrophilic than a standard alkyl ester. Because the phenoxide anion is a resonance-stabilized, excellent leaving group, the ester is highly susceptible to hydrolysis—even under the mildly acidic conditions of standard silica gel[2].

  • Stationary Phase Adsorption: The primary and secondary amines act as strong hydrogen-bond donors and acceptors, causing severe tailing and irreversible adsorption on untreated silica.

Workflow Visualization

G Crude Crude Phenyl 3-amino-4- (phenylamino)benzoate Oxidation Air Oxidation (o-Phenylenediamine core) Crude->Oxidation Hydrolysis Ester Hydrolysis (Labile Phenyl Ester) Crude->Hydrolysis Streaking Silica Streaking (Amine-Silanol H-bonding) Crude->Streaking Sol_Ox Anaerobic Workup + Sodium Dithionite Oxidation->Sol_Ox Sol_Hyd Avoid Strong Acids/Bases Use Neutral Alumina Hydrolysis->Sol_Hyd Sol_Str Et3N-Deactivated Silica or Recrystallization Streaking->Sol_Str Purified Purified Target Molecule Sol_Ox->Purified Sol_Hyd->Purified Sol_Str->Purified

Fig 1: Degradation pathways and targeted purification strategies for the crude target molecule.

Troubleshooting FAQs

Q1: Why does my crude product turn dark brown/black upon concentration, and how can I prevent it? Causality: The molecule contains an o-phenylenediamine core. Electron-rich diamines are notoriously sensitive to air oxidation, rapidly degrading into deeply colored impurities upon exposure to oxygen[1]. Solution: Exclude oxygen during workup by sparging solvents with argon. Incorporate a mild reducing agent, such as sodium dithionite (Na₂S₂O₄), during aqueous washing or recrystallization to reduce oxidized impurities back to the desired diamine[3].

Q2: During silica gel chromatography, I observe significant loss of the phenyl ester and the appearance of a highly polar baseline spot. What is happening? Causality: Phenyl esters are intrinsically labile. The inherently acidic silanol groups on standard silica gel (pH ~4.5-5.5) catalyze the cleavage of the phenyl ester during chromatography, yielding the highly polar carboxylic acid (the baseline spot)[2]. Solution: Avoid standard silica gel. Use neutral alumina (Brockmann Grade III) or deactivate your silica gel by pre-flushing the column with 1-2% triethylamine (Et₃N) to neutralize acidic silanol sites.

Q3: How do I resolve the severe streaking of the product on TLC and columns? Causality: The primary and secondary amines strongly hydrogen-bond with the stationary phase. Solution: Use a non-protic, slightly basic solvent system (e.g., Toluene/Ethyl Acetate with 1% Et₃N). Never use methanol, as it can induce transesterification of the phenyl ester.

Self-Validating Experimental Protocols

Protocol A: Anaerobic Recrystallization with Antioxidant Doping This is the preferred method for scaling up, as it entirely circumvents the hydrolytic risks of chromatography.

  • Solvent Preparation: Sparge a mixture of Toluene/Heptane (1:3 v/v) with Argon for 30 minutes to displace dissolved oxygen[3].

  • Dissolution: Under an Argon blanket, dissolve the crude this compound in the minimum amount of hot deoxygenated solvent.

  • Antioxidant Addition: Add 0.5 mol% of finely powdered sodium dithionite (Na₂S₂O₄) to the hot mixture. This acts as an in situ reducing agent to eliminate colored oxidative impurities[1].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed, coarse fritted funnel under a stream of Argon to remove insoluble oligomers and excess dithionite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting crystals and wash with ice-cold, deoxygenated heptane. Dry under high vacuum in the dark.

  • Self-Validation Checkpoint: Observe the color of the mother liquor. A pale yellow or colorless mother liquor validates that the inert atmosphere was successfully maintained. A dark brown liquor indicates oxygen ingress and protocol failure.

Protocol B: Amine-Deactivated Flash Chromatography Use this method if the crude material contains structurally similar impurities (e.g., unreacted starting materials) that co-crystallize.

  • Column Preparation: Slurry-pack standard silica gel using Hexane containing 2% Triethylamine (Et₃N). Flush the column with 3 column volumes (CV) of this solvent to fully cap acidic silanols, preventing ester hydrolysis[2].

  • Equilibration: Flush the column with 2 CV of your starting eluent (e.g., Hexane/EtOAc 8:2) containing 0.5% Et₃N.

  • Loading: Dissolve the crude mixture in a minimum volume of Toluene (avoid DCM or MeOH) and load it onto the column.

  • Elution: Elute using a gradient of Hexane/EtOAc (with constant 0.5% Et₃N).

  • Self-Validation Checkpoint: Co-spot the eluted fractions against the crude mixture on a TLC plate (eluted in the same basic solvent system). The absence of a new, highly polar baseline spot confirms that the Et₃N deactivation successfully suppressed ester hydrolysis.

Quantitative Data Presentation

Table 1: Comparative Analysis of Purification Modalities

Purification MethodTypical Yield (%)Expected Purity (%)Risk of Ester HydrolysisRisk of Amine OxidationScalability
Standard Silica Chromatography25 - 4085 - 90High ModeratePoor
Et₃N-Deactivated Silica65 - 8092 - 95LowModerateModerate
Neutral Alumina Chromatography70 - 8590 - 95LowModerateModerate
Anaerobic Recrystallization75 - 90> 98None Low Excellent

Table 2: Solvent System Optimization for TLC/Chromatography

Solvent System (v/v)AdditiveAverage RfStreaking ProfilePhenyl Ester Stability
Hexane / EtOAc (7:3)None0.25Severe tailingPoor (Hydrolysis observed)
Hexane / EtOAc (7:3)1% Et₃N0.40Sharp, tight bandExcellent
DCM / MeOH (9:1)None0.60Moderate tailingCritical Failure (Transesterification)
Toluene / Acetone (8:2)1% Et₃N0.45Sharp, tight bandExcellent
References
  • Buy o-Phenylenediamine | 95-54-5 - smolecule.com:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK4uGVtdmeAiuCVE404WfDzkwHx3fBWU-ctNtlWm2XRA9147l-HcyPy2dB4YgcH3XXG8XbiV_oGMq8eeVgj2NrTQ8MzEra1PuJt3qDGLhh48MAu9Qryp3qxKjOTLLZYIWkFeG1Qw==]
  • N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 | Benchchem - benchchem.com:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrV2jD_tN4F-PnNy_dvaT61kBjt1KCnvsGhXAudoz_OnRpqbMHAPJSyneuBQPZ4TftIehmWz7tjVhHHgfKMqFcXyySfdVDsw8aX1JQdkNE7dcIVmyumOHY-fF19ETn0-no1Lx9]
  • Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability - PMC - nih.gov:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNKx3q0ZnjWT6FNzX5ypcwQYUuy6Ca5s_QH2d15_cDyjzoUrcNVcpUC4kezpNEXDJAL-xRAMEkXl2CfLlyQYCmeO33E7HG2i5D4WM9RcQwdRwkAMvkLocJUVW-muACfSIWIDnb5yJHGXwt1qM=]

Sources

resolving impurities in Phenyl 3-amino-4-(phenylamino)benzoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support repository for researchers working with Phenyl 3-amino-4-(phenylamino)benzoate . This molecule presents a unique "triad of instability": an oxidation-prone diphenylamine core, a labile phenyl ester, and a 1,2-diamine motif prone to unwanted cyclization.

Status: Operational | Tier: L3 (Advanced Synthesis & Purification)

🔬 Core Synthesis & Impurity Architecture

Before troubleshooting, you must visualize where your impurities originate. This molecule is not just a static target; it is a kinetic intermediate that "wants" to become something else (specifically, a benzimidazole or a hydrolyzed acid).

The Impurity Genesis Map

The following diagram illustrates the "Happy Path" (center) versus the critical failure modes (red) that generate the impurities you are seeing.

ImpurityMap Start Precursor: Phenyl 4-chloro-3-nitrobenzoate SnAr Step 1: SnAr (Aniline) Start->SnAr NitroInt Intermediate: Phenyl 3-nitro-4-(phenylamino)benzoate SnAr->NitroInt Reduction Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) NitroInt->Reduction Imp_Hydrolysis Impurity A (Acid): 3-amino-4-(phenylamino)benzoic acid (Loss of Phenol) NitroInt->Imp_Hydrolysis High pH / H2O Target TARGET: This compound Reduction->Target Controlled Conditions Imp_Benzimidazole Impurity B (Cyclized): 1-phenyl-1H-benzimidazole-5-carboxylate (Ring Closure) Reduction->Imp_Benzimidazole High Temp / Acidic Imp_Azo Impurity C (Dimer): Azo/Azoxy Dimers (Incomplete Reduction) Reduction->Imp_Azo Catalyst Poisoning Target->Imp_Hydrolysis Workup pH > 8 Imp_Oxidation Impurity D (Oxidized): Violet/Pink Quinone Imines Target->Imp_Oxidation Air Exposure

Caption: Figure 1. Reaction pathway analysis showing critical divergence points where the target molecule degrades into common impurities (Hydrolysis, Cyclization, Oxidation).

🛠️ Module 1: The "Silent Killer" (Benzimidazole Formation)

Symptom: Your LC-MS shows a peak with [M-2] or [M-H2O] relative to the target, and the amine proton signals in NMR are missing or shifted. Diagnosis: You have inadvertently synthesized Phenyl 1-phenyl-1H-benzimidazole-5-carboxylate .

The Mechanism

The target molecule contains a primary amine at position 3 and a secondary amine at position 4. This is the exact precursor required for benzimidazole synthesis. If you use Formic acid or Orthoformates during reduction, or if the reaction mixture is heated excessively in the presence of an electrophile, the ring will close.

Troubleshooting Protocol
ParameterRecommendationWhy?
Reduction Method Avoid Fe/Acetic Acid if possible. Use H2/Pd-C in neutral EtOAc or THF.Acetic acid can act as a carbon source or catalyst for cyclization at high temperatures.
Temperature Keep reduction < 40°C .Cyclization has a higher activation energy than nitro reduction.
Solvent Avoid Formic Acid or Alcohols with traces of aldehyde.These are "carbon donors" that bridge the two amines to form the imidazole ring.

🛠️ Module 2: The "Vanishing Ester" (Hydrolysis & Transesterification)

Symptom: Yield is low, and you isolate a highly polar solid that is insoluble in organics (The Acid) or a product with the wrong alkyl group (Methyl/Ethyl ester). Diagnosis: Phenyl esters are "Activated Esters." They are significantly more reactive than methyl/ethyl esters.

The Mechanism

Phenol is a good leaving group (pKa ~10).

  • Hydrolysis: Even mild bases (Carbonate/Bicarbonate) can hydrolyze the phenyl ester back to the carboxylic acid during aqueous workup.

  • Transesterification: If you recrystallize in Methanol or Ethanol , the solvent will attack the phenyl ester, swapping the phenyl group for a methyl/ethyl group.

Troubleshooting Protocol
  • Workup: Do NOT use NaOH or Na2CO3 washes to remove the phenol byproduct. Use cold, dilute phosphate buffer (pH 6-7) .

  • Solvent Choice: strictly avoid primary alcohols (MeOH, EtOH) for purification. Use Isopropanol (IPA) (sterically hindered) or Toluene/Heptane for recrystallization.

  • Phenol Removal: The byproduct of the ester synthesis is phenol. It is difficult to separate from the product.

    • Solution: Wash the organic layer with cold 0.5M NaOH very quickly (contact time < 30 seconds) and immediately quench with brine/buffer. The phenyl ester survives brief basic contact, but prolonged exposure is fatal.

🛠️ Module 3: The "Pink/Violet" Syndrome (Oxidation)

Symptom: Product turns pink, violet, or brown upon filtration or storage. Diagnosis: Oxidation of the diphenylamine (DPA) core.

The Mechanism

The 4-phenylamino motif is electron-rich. Air oxidation generates radical cations (similar to the test for DNA/nitrates) which dimerize or form quinone-imines.

Troubleshooting Protocol
  • Degassing: All solvents for the final reduction step must be degassed (sparged with Argon/N2 for 15 mins).

  • Antioxidant: Add 0.1% Ascorbic Acid or BHT to the workup solvent.

  • Storage: Store the final compound as a HCl salt if possible. The protonated amine pulls electron density, making the ring less susceptible to oxidation. If storing as a free base, store under Argon at -20°C.

❓ Frequently Asked Questions (FAQs)

Q: I see a persistent impurity at RRT 0.85 in HPLC. It has the same mass as the product. What is it? A: This is likely the Regioisomer (Phenyl 4-amino-3-(phenylamino)benzoate).

  • Cause: If your starting material was 3,4-difluorobenzoate or similar, the aniline could attack either position.

  • Fix: You must ensure your starting material is 4-chloro-3-nitrobenzoate (or 4-fluoro). The displacement of the 4-halogen is electronically favored over the 3-position due to the ortho-nitro effect (activating the 4-position).

Q: Can I use catalytic hydrogenation (H2, Pd/C)? A: Yes, but with caution.

  • Risk:[1] Phenyl esters can sometimes undergo hydrogenolysis (cleaving the O-Ph bond) if the catalyst loading is too high or pressure is high.

  • Optimization: Use 5% Pd/C (sulfided) or Pt/C which minimizes hydrogenolysis. Keep pressure at 1 atm (balloon).

Q: How do I remove the phenol byproduct without hydrolyzing the ester? A: Use the "Amine Trap" method. Since your product is an amine, you can extract the product into dilute aqueous acid (0.5M HCl), wash the aqueous layer with ether (removes the non-basic phenol), and then carefully neutralize the aqueous layer with NaHCO3 to precipitate your clean product.

  • Warning: Do this cold (0°C) to prevent acid-catalyzed hydrolysis of the ester.

📊 Comparative Reduction Methods

ReagentCompatibility with Phenyl EsterRisk of CyclizationRisk of OxidationVerdict
Fe / NH4Cl / EtOH ⭐⭐⭐ (High)⭐⭐⭐ (Low)⭐⭐ (Medium)Recommended. Mildest conditions.
H2 / Pd-C ⭐⭐ (Medium)⭐⭐⭐⭐ (Very Low)⭐⭐⭐ (Low)Good. Risk of over-reduction/hydrogenolysis.
SnCl2 / HCl ⭐ (Low)⭐ (High)⭐ (High)Avoid. Acid promotes hydrolysis & cyclization.
Na2S / Dithionite ⭐⭐⭐⭐ (High)⭐⭐⭐⭐ (Very Low)⭐ (High)Alternative. Good for large scale, but smells.

📚 References

  • Diphenylamine Synthesis & Oxidation:

    • Mechanism of diphenylamine oxidation and antioxidant properties.

    • Source: Wikipedia / Chemical Reviews

    • URL: [Link]

  • Nitro Reduction Selectivity:

    • Selective reduction of nitro compounds to amines.[2][3]

    • Source: Common Organic Chemistry

    • URL: [Link]

  • Benzimidazole Formation:

    • Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid.

    • Source: ResearchGate (Journal of Heterocyclic Chemistry)

    • URL: [Link]

  • Phenyl Ester Hydrolysis:

    • Kinetics of hydrolysis of phenyl esters.

    • Source: Royal Society of Chemistry (J. Chem. Soc. B)

    • URL: [Link][4]

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminobenzoate Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of aminobenzoate esters. Our approach is rooted in explaining the fundamental chemical principles behind each step, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses the most frequent challenges encountered during the Fischer esterification of aminobenzoates.

Q1: Why is my reaction yield consistently low or non-existent?

Low yield is the most common issue, often stemming from the reaction's inherent equilibrium or suboptimal catalyst conditions.

  • Cause 1: Reversible Reaction Equilibrium. The Fischer esterification is a reversible process where the starting materials and products exist in equilibrium.[1][2] If conditions do not favor the products, the yield will be inherently limited.

    • Solution A: Increase Alcohol Concentration. A large excess of the alcohol reactant (typically 5-10 fold or more) is the most common strategy to shift the equilibrium toward the ester product, in accordance with Le Châtelier's Principle.[1][3][4]

    • Solution B: Remove Water. Water is a byproduct of the reaction; its removal will drive the equilibrium towards the products.[2][4] This can be accomplished using a Dean-Stark apparatus for azeotropic distillation of water or by adding a dehydrating agent to the reaction mixture.[3][5]

  • Cause 2: Insufficient Acid Catalyst. The amino group (-NH₂) on the aminobenzoic acid is basic and will neutralize a portion of the strong acid catalyst.[1][3] If only a catalytic amount of acid is used, much of it will be consumed in an acid-base reaction with the amine, leaving little to catalyze the esterification.

    • Solution: A stoichiometric amount of the acid catalyst is often required.[1] You must add enough acid to both protonate the basic amino group and to effectively catalyze the esterification of the carboxylic acid.

  • Cause 3: Incomplete Reaction. The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] The reaction is typically heated to a gentle reflux for 60-75 minutes or until TLC indicates the consumption of the starting aminobenzoic acid.[1]

Table 1: Troubleshooting Summary for Low Yield
Problem Potential Cause Recommended Solution
Low Yield Reaction equilibrium favors reactants.Use a large excess of alcohol (5-10x). Remove water using a Dean-Stark trap.[1][3][5]
Insufficient acid catalyst.Add a stoichiometric amount of acid to account for the basic amino group.[1]
Reaction is incomplete.Increase reaction time and ensure gentle reflux. Monitor via TLC.[1][6]
Dark Color Decomposition or side reactions.Avoid excessively high temperatures. Stop the reaction once the starting material is consumed.[3]
No Product Inactive catalyst or wet reagents.Use fresh, concentrated acid and anhydrous alcohol.
Precipitate in Work-up Product precipitating after neutralization.This is expected. Cool in an ice bath to maximize precipitation before filtration.[1][3]
Q2: My reaction mixture turned dark brown/black. What happened and is the product salvageable?

A significant darkening of the reaction mixture often points to decomposition or side reactions.

  • Cause: Prolonged heating at high temperatures in the presence of a strong, concentrated acid like sulfuric acid can lead to the decomposition or polymerization of the aromatic compound.[3] Amines and aromatic rings can be susceptible to oxidation or sulfonation under harsh conditions.

    • Solution:

      • Avoid Excessive Heat: Use a heating mantle with a controller or a sand bath to maintain a gentle, controlled reflux. Avoid aggressive, direct heating.

      • Monitor Reaction Time: Do not leave the reaction to reflux indefinitely. Once TLC shows the starting material is gone, proceed with the work-up.[3]

      • Consider Milder Conditions: If decomposition is persistent, consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or a heterogeneous catalyst like Amberlyst-15, which can sometimes be effective at lower temperatures.[5][7]

The product may still be salvageable through purification (column chromatography or recrystallization), but the final yield will likely be compromised.

Q3: I'm having difficulty isolating my product during the work-up. It seems to stay dissolved in the aqueous layer.

This issue arises from a misunderstanding of the product's state in the acidic reaction mixture.

  • Cause: After the reaction, the mixture is highly acidic. Under these conditions, the amino group of the newly formed aminobenzoate ester is protonated (-NH₃⁺). This ammonium salt is often soluble in the aqueous/alcoholic solution.

    • Solution: Neutralization is Key. The reaction mixture must be cooled and then neutralized by the slow, dropwise addition of a base, such as a 10% sodium carbonate (Na₂CO₃) solution.[1][3] This deprotonates the ammonium salt, converting it back to the free amino ester. The neutral ester is significantly less soluble in water and will precipitate out of the solution, allowing for its collection by vacuum filtration.[1][3][6] Continue adding the base until gas evolution (CO₂) ceases and the pH is basic (pH > 8).[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification for aminobenzoates?

The reaction proceeds via a series of reversible protonation and nucleophilic attack steps. The acid catalyst is critical as it protonates the carbonyl oxygen, which makes the carbonyl carbon a much stronger electrophile, ready for attack by the nucleophilic oxygen of the alcohol.[1][2][3]

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation 1. Protonation of Carbonyl Oxygen Start->Protonation Activated Activated Carbocation Protonation->Activated + H+ Attack 2. Nucleophilic Attack by Alcohol Activated->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer 3. Proton Transfer Tetrahedral->ProtonTransfer WaterLG Intermediate with -OH2+ Leaving Group ProtonTransfer->WaterLG Elimination 4. Elimination of Water WaterLG->Elimination - H2O ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation 5. Deprotonation ProtonatedEster->Deprotonation - H+ End Ester + Water Deprotonation->End

Caption: The acid-catalyzed mechanism for Fischer esterification.

Q2: Which acid catalyst should I choose?

The choice of catalyst depends on the substrate's reactivity and the desired reaction conditions.

  • Concentrated Sulfuric Acid (H₂SO₄): The most common and cost-effective choice. It is a strong acid and a dehydrating agent, which helps drive the reaction forward.[3] However, its harshness can lead to side reactions.[3]

  • Concentrated Hydrochloric Acid (HCl): Another common strong acid catalyst.

  • p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is easier to handle than sulfuric acid and can be less prone to causing charring.

  • Lewis Acids (e.g., Hf(IV), Zr(IV) salts): Can catalyze the reaction, sometimes under milder conditions.[5]

  • Heterogeneous Catalysts (e.g., Amberlyst-15): These are solid-phase acid catalysts (ion-exchange resins) that offer the significant advantage of being easily filtered out of the reaction mixture, simplifying the work-up.[7]

Q3: Can I use other methods besides Fischer esterification?

Yes, while Fischer esterification is the most direct method from the carboxylic acid, other routes exist.

  • Transesterification: An existing ester (e.g., methyl aminobenzoate) can be reacted with a different alcohol in the presence of a catalyst to form a new ester.[8][9] This is useful if the desired alcohol is of high value or the starting carboxylic acid is problematic.

  • From Acyl Chlorides: The aminobenzoic acid can be converted to an acyl chloride, which then reacts rapidly with the alcohol. This is a non-reversible, high-yield method but requires an extra synthetic step and handling of moisture-sensitive acyl chlorides.[4]

  • Steglich Esterification: Uses coupling reagents like DCC to form the ester at room temperature, avoiding the need for heat and strong acids. This is ideal for sensitive substrates.[5]

Experimental Protocols & Workflows

Protocol 1: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)

This protocol provides a standard procedure for a common aminobenzoate esterification.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine p-aminobenzoic acid (1.2 g) and absolute ethanol (12.0 mL, a large molar excess).[1]

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise. A precipitate of the aminobenzoic acid hydrogen sulfate salt is expected to form.[1][6]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 60-75 minutes. The precipitate should dissolve as the reaction proceeds and the ester salt is formed.[1]

  • Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing approximately 30 mL of ice water.[1]

  • Neutralization and Precipitation: While stirring the aqueous mixture, slowly add 10% sodium carbonate solution dropwise. Gas evolution (CO₂) will be observed. Continue adding the base until the gas evolution stops and the mixture is basic (test with pH paper, pH > 8). The ethyl p-aminobenzoate product will precipitate as a white solid.[1][3][6]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation.[3] Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any remaining salts.[1][3]

  • Drying: Allow the product to air dry or place it in a desiccator to remove residual water. The purity can be checked by melting point determination (pure Benzocaine melts at 89-90 °C).[10]

  • Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography.[11]

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common experimental problems.

Troubleshooting_Workflow Start Problem Observed LowYield Low / No Yield Start->LowYield DarkColor Mixture Turned Dark Start->DarkColor NoPrecipitate No Product Precipitate During Work-up Start->NoPrecipitate CheckCatalyst Is [Acid] > [Amine]? LowYield->CheckCatalyst CheckTemp Was heating excessive? DarkColor->CheckTemp CheckpH Was mixture neutralized to pH > 8? NoPrecipitate->CheckpH AddAcid Solution: Add more stoichiometric acid. CheckCatalyst->AddAcid No CheckEquilibrium How was equilibrium shifted? CheckCatalyst->CheckEquilibrium Yes UseExcessAlcohol Solution: Use large excess of alcohol (5-10x). CheckEquilibrium->UseExcessAlcohol Not addressed RemoveWater Solution: Use Dean-Stark to remove water. CheckEquilibrium->RemoveWater Not addressed ReduceTemp Solution: Reduce heat, maintain gentle reflux. CheckTemp->ReduceTemp Yes CheckTime Was reaction time too long? CheckTemp->CheckTime No MonitorTLC Solution: Monitor via TLC and stop when complete. CheckTime->MonitorTLC Yes AddBase Solution: Add more Na2CO3 solution until basic. CheckpH->AddBase No

Caption: A decision tree for troubleshooting common esterification issues.

References

  • Williamson, K. L., & Masters, K. M. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]

  • Szymańska, E., et al. (2018). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Google Patents. (n.d.).
  • Al-Amiery, A. A., et al. (2016). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. IISTE.org. [Link]

  • Organic Syntheses Procedure. (n.d.). ETHYL p-AMINOBENZOATE. [Link]

  • ResearchGate. (2012). Reaction of ester and aromatik amines. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • Loginova, D. V., et al. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. [Link]

Sources

Phenyl 3-amino-4-(phenylamino)benzoate degradation pathways and stability

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Degradation Pathways & Troubleshooting Guide

Welcome to the Technical Support Hub. This guide is designed for researchers and analytical scientists working with Phenyl 3-amino-4-(phenylamino)benzoate (C₁₉H₁₆N₂O₂). Due to its specific structural features—an acid-labile phenyl ester combined with an oxidation-prone ortho-diamine motif—this compound requires rigorous handling protocols to maintain integrity.

Part 1: Chemical Stability Profile

Compound Overview:

  • Core Structure: Phenyl ester of a substituted benzoic acid.

  • Critical Vulnerabilities:

    • Phenyl Ester Linkage: Significantly more labile to hydrolysis than alkyl (methyl/ethyl) esters due to the lower

      
       of the leaving group (phenol).
      
    • Ortho-Diamine System: The 3-amino and 4-phenylamino groups are adjacent. This specific arrangement makes the molecule highly susceptible to oxidative cyclization, leading to colored phenazine or benzimidazole impurities.

Degradation Pathways Diagram

The following diagram illustrates the two primary degradation routes: Hydrolytic cleavage and Oxidative cyclization.

DegradationPathways Parent This compound (Parent) Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Parent->Hydrolysis Oxidation Oxidative Stress (Air/Light/Peroxides) Parent->Oxidation AcidProduct 3-amino-4-(phenylamino)benzoic acid (Precipitate) Hydrolysis->AcidProduct Phenol Phenol (Leaving Group) Hydrolysis->Phenol QuinoneImine Quinone-Diimine Intermediates Oxidation->QuinoneImine -2H, -2e⁻ Cyclization Phenazine/Benzimidazole Derivatives QuinoneImine->Cyclization Ring Closure

Figure 1: Primary degradation pathways. The phenyl ester linkage is susceptible to hydrolysis, while the ortho-diamine motif drives oxidative cyclization.

Part 2: Troubleshooting Guide (Q&A)
Category 1: HPLC & Analytical Anomalies

Q: I see a new peak eluting before the main peak in my Reverse Phase HPLC. What is it? A: This is likely Phenol or the Free Acid resulting from hydrolysis.

  • Mechanism: Phenyl esters hydrolyze rapidly in unbuffered aqueous mobile phases or basic diluents. Phenol is polar and elutes early. The free acid (3-amino-4-(phenylamino)benzoic acid) is also more polar than the parent ester.

  • Diagnostic: Check the UV spectrum of the new peak. Phenol has a distinct absorption max at

    
    .
    
  • Solution: Ensure your sample diluent is neutral (pH 6-7) and anhydrous (e.g., pure Acetonitrile) if possible. Avoid leaving samples in autosamplers >4 hours.

Q: My sample has turned from off-white to a dark brown/purple color. Is it still usable? A: No. Discoloration indicates significant oxidation of the amine groups.

  • Mechanism: The ortho-diamine motif oxidizes to form quinone-diimines, which polymerize or cyclize into highly conjugated (colored) phenazine-like structures. This reaction is autocatalytic in the presence of light and oxygen.

  • Threshold: If the purity drop is

    
    , discard the batch.
    
  • Prevention: Store under Argon/Nitrogen at

    
    .
    
Category 2: Solubility & Formulation

Q: The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4). Why? A: This is a Solubility-Stability Paradox .

  • Cause: While the parent phenyl ester is hydrophobic (

    
    ), it may have low solubility in aqueous buffers. However, if hydrolysis occurs, the resulting zwitterionic acid might be less soluble at neutral pH than the ester, causing precipitation.
    
  • Fix: Use a solubilizing agent like cyclodextrin or maintain a higher percentage of organic co-solvent (e.g., 10-20% PEG400) to keep both the ester and potential degradation products in solution during short-term assays.

Part 3: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)

Objective: Validate analytical methods by generating degradation products intentionally.

Stress ConditionReagents/ConditionsTarget ExposureExpected Outcome
Acid Hydrolysis 0.1 N HCl60°C for 2-4 hoursCleavage to Free Acid + Phenol.
Base Hydrolysis 0.1 N NaOHRT for <30 minsRapid cleavage. Phenyl esters are extremely base-labile.
Oxidation 3% H₂O₂RT for 1-2 hoursFormation of N-oxides and cyclized phenazine impurities.
Photostability UV/Vis (1.2M lux hours)ICH Q1B conditionsDarkening of solid; minor degradation in solution.
Protocol B: Handling & Storage Standard Operating Procedure (SOP)
  • Receipt: Upon arrival, verify seal integrity. If the powder is brown/purple, reject immediately.

  • Aliquotting:

    • Dissolve in anhydrous DMSO.

    • Flush vials with Nitrogen gas before sealing.

    • Store at

      
       or lower.
      
  • Usage: Thaw aliquots in the dark. Do not refreeze.

Part 4: Diagnostic Flowchart

Use this logic tree to identify the root cause of stability failures during your experiments.

TroubleshootingTree Start Start: Identify Issue IssueType What is the primary symptom? Start->IssueType Visual Visual Change (Color Change) IssueType->Visual Chromatographic New HPLC Peaks (Purity Drop) IssueType->Chromatographic OxidationCheck Is the color Brown/Purple? Visual->OxidationCheck RTCheck Retention Time (RT) of new peak? Chromatographic->RTCheck OxidationResult Cause: Oxidative Coupling Action: Purge solvents with N2, protect from light. OxidationCheck->OxidationResult Yes EarlyElution RT < Parent (More Polar) RTCheck->EarlyElution LateElution RT > Parent (Less Polar) RTCheck->LateElution HydrolysisResult Cause: Hydrolysis (Phenol or Acid formed) Action: Check pH, remove water. EarlyElution->HydrolysisResult DimerResult Cause: Azo/Dimer Formation Action: Reduce temperature, add antioxidant. LateElution->DimerResult

Figure 2: Diagnostic decision tree for identifying degradation sources.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use methanol as a solvent for stock solutions?

  • Answer: It is not recommended for long-term storage. Phenyl esters can undergo transesterification in primary alcohols (Methanol/Ethanol), especially if trace acid/base is present, converting your Phenyl ester to a Methyl ester. Use Acetonitrile or DMSO for analytical stocks.

Q2: What is the extinction coefficient for quantification?

  • Answer: While experimental determination is required for your specific lot, derivatives of N-phenyl-p-phenylenediamine typically exhibit a

    
     around 280-290 nm  (
    
    
    
    ). For the phenyl ester, monitor at 254 nm or 280 nm .

Q3: Is this compound compatible with LC-MS?

  • Answer: Yes, it ionizes well in ESI+ mode due to the amine groups. Expect an

    
     peak at 
    
    
    
    .
    • Warning: In-source fragmentation often cleaves the phenyl ester, showing a high abundance fragment of the acid (

      
      ). Do not confuse this with sample degradation; verify by lowering the cone voltage.
      
References
  • Drzyzga, O. (2003).[1] Diphenylamine and derivatives in the environment: A review. Chemosphere, 53(8), 809–818.

  • PubChem. (n.d.).[2] 4-Aminobenzoic acid (PABA) - Stability and Chemical Properties. National Library of Medicine.

  • BenchChem. (2025).[3] Technical Support Center: Degradation of N-Phenylaniline Compounds.

  • World Health Organization (FAO/WHO). (2001). Pesticide Residues in Food: Diphenylamine Toxicology and Degradation.

  • Hanson, P., et al. (2025). Biocatalytic synthesis of phenyl benzoate esters. Royal Society of Chemistry.

Sources

Technical Support Center: Troubleshooting the Synthesis of Substituted Phenyl Aminobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of substituted phenyl aminobenzoates is a critical workflow for researchers developing local anesthetics, pharmaceuticals, and precursors for rigid-rod polymers like poly(p-benzamide)s[1][2]. However, because aminobenzoic acids are bifunctional (containing both a nucleophilic amine and an electrophilic carboxylic acid upon activation), their esterification is notoriously prone to side reactions[1].

As a Senior Application Scientist, I have compiled this guide to help you diagnose, understand, and resolve the most common failure modes encountered during these syntheses.

Part 1: Common Failure Modes & Mechanistic Causality

When synthesizing phenyl aminobenzoates, the reaction environment must be carefully controlled to prevent the starting materials from reacting with themselves or degrading. Below are the primary side reactions and their mechanistic causes.

Issue 1: Formation of Insoluble Polymeric Byproducts (Self-Condensation)
  • Symptom: The reaction mixture becomes highly viscous or precipitates insoluble white/yellow solids. The yield of the target monomeric ester is exceptionally low.

  • Causality: Aminobenzoic acids are AB-type monomers. When the carboxylic acid is activated (e.g., via conversion to an acid chloride or using coupling reagents like EDC/DCC), the free primary amine of one molecule can act as a nucleophile and attack the activated carbonyl of another. This competing reaction outpaces the esterification of the substituted phenol, leading to continuous self-condensation. The result is the formation of cyclic aramides (macrocycles) or linear poly(p-benzamide) polymers[1][3].

  • Solution: The amino group must be masked or protected prior to carboxyl activation. This can be achieved using standard N-protecting groups (Boc, Cbz) or by starting with a nitrobenzoic acid analog and reducing it post-esterification[4].

Issue 2: Thermal Decarboxylation
  • Symptom: Vigorous evolution of gas (CO₂) during the reaction; isolation of substituted anilines instead of the target ester.

  • Causality: Certain aminobenzoic acids, particularly those with electron-donating groups ortho or para to the carboxylic acid (such as 4-amino-2-hydroxybenzoic acid), are highly susceptible to thermal decarboxylation. High temperatures or harsh solvent conditions (such as high-temperature water) drive the loss of CO₂, destroying the starting material[5][6].

  • Solution: Maintain reaction temperatures strictly below 80°C. If utilizing thionyl chloride for activation, the reaction should ideally be kept near 20°C and must not exceed 40–50°C[7].

Issue 3: Fries Rearrangement
  • Symptom: Isolation of ortho- or para-hydroxybenzophenone derivatives rather than the target ester.

  • Causality: If strong Lewis acids (e.g., AlCl₃, BF₃) are used to catalyze the esterification between the aminobenzoic acid and the phenol, the resulting phenyl ester becomes unstable. The Lewis acid coordinates with the ester oxygen, promoting an acylium ion intermediate that migrates to the ortho or para position of the phenol ring (Fries rearrangement)[8][9].

  • Solution: Avoid Lewis acid catalysts. Utilize base-catalyzed Schotten-Baumann conditions (e.g., pyridine) or mild carbodiimide coupling agents[7][8].

G A Aminobenzoic Acid + Substituted Phenol B Activated Intermediate (e.g., Acid Chloride / DCC) A->B Activation E Side Product 2: Substituted Anilines (Decarboxylation) A->E High Temp (>80°C) C Target Product: Phenyl Aminobenzoate B->C Phenol Nucleophilic Attack D Side Product 1: Poly(p-benzamide)s (Self-Condensation) B->D Amine Nucleophilic Attack (Unprotected) F Side Product 3: Hydroxybenzophenones (Fries Rearrangement) C->F Lewis Acid Catalyst (e.g., AlCl3)

Caption: Mechanistic pathways of target ester formation versus common side reactions.

Part 2: FAQ - Reagent & Condition Optimization

Q: Can I use high-temperature water (HTW) as a "green" solvent for this esterification? A: No. While HTW is an excellent green medium for many heteroaromatic syntheses, it strongly promotes the decarboxylation of aminobenzoic acids (e.g., 3,4-diaminobenzoic acid) to yield anilines. It is generally not recommended for synthesizing phenyl aminobenzoates unless decarboxylation is your intended downstream pathway[5].

Q: I am trying to synthesize a linear polymer, but I am isolating cyclic trimers. Why? A: If you are using N-benzylated phenyl p-aminobenzoates in the presence of strong bases like LiHMDS, intermolecular self-condensation strongly favors macrocyclization, yielding three-membered cyclic aramides. This is driven by the steric coordination of the ortho-alkyloxy side chains on the protecting groups[3]. To form linear polymers, you must remove the Li-chelating group[3].

Q: Is there a way to form the acid chloride without the amine self-polymerizing immediately? A: Yes. You can react the aminobenzoic acid with thionyl chloride to form a p-(thionylamino)-benzoyl chloride intermediate. The thionylamino group temporarily masks the amine. The esterification with phenol must then be kept below 40–50°C. A subsequent aqueous workup hydrolyzes the thionylamino group back to the free amine, releasing SO₂ gas[7].

Quantitative Comparison of Amine Protection Strategies

To prevent self-condensation, masking the amine is the most reliable approach. Table 1 summarizes the quantitative impact of various protection strategies on target ester yields.

Table 1: Efficiency of Amine Protection Strategies in Phenyl Aminobenzoate Synthesis

StrategyReagents UsedDeprotection ConditionsTypical Ester YieldSide Reaction Risk
Unprotected DCC/DMAP or SOCl₂N/A< 20%High (Polyamides)
N-Boc Protection Boc₂O, then EDC/DMAPTFA or HCl in Dioxane75 - 85%Low
N-Cbz Protection Cbz-Cl, then EDC/DMAPH₂ / Pd/C70 - 80%Low
Nitro-Precursor Nitrobenzoic Acid + EDCH₂ / Pd/C or Fe/HCl85 - 95%None (Self-condensation impossible)

Part 3: Validated Experimental Protocols

To guarantee a self-validating system free of self-condensation or Fries rearrangement side products, we recommend the Nitro-Precursor Route . By utilizing a nitrobenzoic acid instead of an aminobenzoic acid, the nucleophilic amine is completely absent during the critical esterification step[4].

Protocol: Synthesis via Nitro-Precursor Route

Phase 1: Esterification

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 10.0 mmol of 4-nitrobenzoic acid and 11.0 mmol of the substituted phenol in 50 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 12.0 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.0 mmol of 4-Dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature (20–25°C) for 12 hours. Causality note: Room temperature prevents any thermal degradation, and EDC avoids the use of harsh Lewis acids.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL) to remove DMAP/urea byproducts, saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted acid, and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate substituted phenyl 4-nitrobenzoate.

Phase 2: Catalytic Reduction 6. Setup: Dissolve the crude phenyl 4-nitrobenzoate in 30 mL of a 1:1 mixture of ethanol and ethyl acetate. 7. Catalysis: Carefully add 10% Palladium on Carbon (Pd/C) (10% by weight relative to the substrate). 8. Hydrogenation: Purge the flask with hydrogen gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours. Monitor by TLC until the nitro compound is fully consumed[4]. 9. Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess ethyl acetate. 10. Final Isolation: Concentrate the filtrate in vacuo to afford the pure substituted phenyl aminobenzoate.

Workflow N1 Nitrobenzoic Acid + Substituted Phenol N2 Esterification (EDC/DMAP, RT) N1->N2 N3 Phenyl Nitrobenzoate Intermediate N2->N3 Prevents Self-Condensation N4 Catalytic Reduction (H2, Pd/C) N3->N4 N5 Pure Phenyl Aminobenzoate N4->N5 High Yield

Caption: Validated workflow using a nitro-precursor to completely prevent amine self-condensation.

References
  • Synthesis of High Molecular Weight Poly(p-benzamide)s ResearchGate URL:[Link]

  • Efficient Synthesis of Hydroxy‐Substituted 2‐Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives ACS Publications URL:[Link]

  • Preparation of p-aminosalicylic acid esters through the thionylaminosalicylic acid chloride (US2763678A)
  • Reaction of Alcohols with Carboxylic Acids and their Derivatives Wiley-VCH URL:[Link]

  • High temperature water as reaction medium towards heteroaromatic compounds KOPS (University of Konstanz) URL:[Link]

  • Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols (US2829154A)
  • One-Pot Synthesis and AFM Imaging of a Triangular Aramide Macrocycle ResearchGate URL:[Link]

  • 3D PRINTING IN THE PHARMACEUTICAL INDUSTRY Poltekkes TNI AU Adisutjipto Repository URL:[Link]

Sources

Technical Support Center: Optimizing the Solubility of Phenyl 3-amino-4-(phenylamino)benzoate for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Phenyl 3-amino-4-(phenylamino)benzoate is a highly lipophilic, planar small molecule. Its structure—featuring a benzoate core, an ester linkage, and dual phenyl rings—promotes strong


 stacking and high crystal lattice energy. While these features are often desirable for target binding affinity, they result in exceptionally poor aqueous solubility. This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent compound precipitation, vehicle-induced cytotoxicity, and artifactual assay data.

Part 1: Diagnostic Workflow for Solubility Optimization

Before altering your assay buffer, it is critical to identify whether the solubility failure is occurring at the stock solution stage (thermodynamic limitation) or during aqueous dilution (kinetic trapping).

Workflow Start Precipitation in Biological Assay Stock Verify 10mM DMSO Stock (Visual & Microscopic) Start->Stock Sonicate Warm to 37°C & Sonicate (15 min) Stock->Sonicate Incomplete Dissolution Buffer Evaluate Buffer Compatibility (Is DMSO > 1%?) Stock->Buffer Fully Dissolved Sonicate->Stock Surfactant Add Non-ionic Surfactant (e.g., 0.1% Octyl-β-D-glucoside) Buffer->Surfactant Mild Aggregation Cyclo Complex with HP-β-CD (1:1 Molar Ratio) Buffer->Cyclo Severe Precipitation Success Homogeneous Solution (Proceed to Assay) Surfactant->Success Cyclo->Success

Diagnostic workflow for resolving small molecule precipitation in biological assays.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into the PBS assay buffer. Why does this happen, and how do I fix it? A: You are observing a failure of kinetic solubility. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the sudden shift in the dielectric constant causes the supersaturated solution to become unstable, leading to rapid nucleation and precipitation[1]. Because this compound is highly hydrophobic, it "crashes out" before it can equilibrate[2].

  • Solution: Employ a "step-down" dilution strategy. Instead of a direct 1:1000 dilution, create intermediate dilutions in mixed solvent systems (e.g., 50% DMSO / 50% Buffer) before the final transfer. Ensure vigorous vortexing during the addition to prevent localized high concentrations of water.

Q2: Can I just increase the DMSO concentration in my cell-based assay to keep the compound dissolved? A: No. While Dimethyl sulfoxide (DMSO) is the gold standard dipolar aprotic solvent for disrupting crystal lattices[3], exceeding 0.1% to 1.0% (v/v) in cell-based assays frequently leads to cytotoxicity, membrane thinning, and artifactual Structure-Activity Relationship (SAR) data[4]. DMSO can act as a free radical scavenger and alter cell permeability, confounding your biological readouts[3].

  • Solution: Cap your final DMSO concentration at 0.5%. If the compound still precipitates, you must transition to surfactants or inclusion complexes.

Q3: My IC50 values are highly variable between replicates. Could this be related to solubility? A: Yes. Highly lipophilic compounds often form colloidal aggregates in aqueous media rather than true solutions. These aggregates can non-specifically adsorb to the plastic walls of multi-well plates or artificially inhibit enzymes via sequestration, leading to erratic data[4].

  • Solution: Introduce a mild, non-ionic surfactant. We recommend Octyl-β-D-thioglucopyranoside . It effectively lowers interfacial tension and forms protective micelles around hydrophobic cores without disrupting most biological membranes[5].

Q4: Surfactants interfere with my specific assay readout. What is the ultimate rescue strategy for solubilizing this compound without DMSO or detergents? A: The most robust approach for aromatic, hydrophobic molecules is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic nanocavity. The phenyl rings of this compound insert into this cavity, forming a 1:1 inclusion complex[6]. This shields the hydrophobic domains from water, dramatically increasing thermodynamic solubility while remaining highly biocompatible and non-toxic to cells[7].

Part 3: Quantitative Data & Formulation Tolerances

Table 1: Recommended Solubilization Agents for this compound

Solubilization AgentMechanistic RationaleMax Recommended Assay Conc.Critical Considerations
DMSO Disrupts intermolecular

stacking via aprotic solvation.
0.1% – 0.5% (v/v)Exceeding 1% alters membrane fluidity and acts as an antioxidant, skewing ROS assays[3].
Octyl-β-D-thioglucopyranoside Non-ionic surfactant; micellar encapsulation of the hydrophobic benzoate core.0.1% – 0.5% (w/v)Prevents non-specific plastic adsorption. Highly dialyzable if removal is required[5].
HP-β-CD Host-guest inclusion complexation; shields aromatic rings from the aqueous environment.1.0% – 5.0% (w/v)Forms stable 1:1 molar complexes. Does not interfere with most optical or enzymatic readouts[6].

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in self-validation step to confirm success before proceeding to your biological assay.

Protocol A: Step-Down Kinetic Dilution (For Standard Assays)

Use this method when your assay can tolerate up to 0.5% DMSO.

  • Primary Stock: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Thermal Disruption: Sonicate the stock solution in a water bath at 37°C for 15 minutes to ensure complete dissolution of micro-crystals.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a "transition buffer" (e.g., 50% DMSO / 50% Assay Buffer) to create a 1 mM intermediate. Mechanistic note: This prevents the sudden dielectric shock that causes kinetic precipitation.

  • Final Assay Dilution: Dilute the 1 mM intermediate 1:100 into your final pre-warmed (37°C) assay buffer while vortexing continuously. Final concentration: 10 µM compound, 0.5% DMSO.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An

    
     compared to a blank indicates colloidal aggregation (cloud point). If turbidity is detected, proceed to Protocol B.
    
Protocol B: HP-β-CD Inclusion Complexation (For Sensitive/Cell-Based Assays)

Use this method when DMSO must be minimized or when Protocol A fails.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Stir until completely clear.

  • Compound Addition: Add this compound powder directly to the HP-β-CD solution to achieve a target concentration of 1 mM. (Avoid using a DMSO stock if possible, to achieve true thermodynamic solubility).

  • Equilibration: Stir the suspension continuously at room temperature for 24 hours. The prolonged incubation is required for the thermodynamic equilibrium of the host-guest complexation to be reached[6].

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Self-Validation Step: Carefully decant the supernatant. Quantify the exact concentration of the dissolved complexed compound using HPLC-UV or LC-MS against a standard curve[2]. Use this quantified stock to dose your biological assays.

Part 5: References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization ResearchGate URL:[Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study PMC - NIH URL:[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Raytor URL:[Link]

  • Physicochemical Characterization and Antioxidant Activity Evaluation of Idebenone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex MDPI URL:[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches PMC - NIH URL:[Link]

Sources

preventing oxidation of aminobenzoate compounds during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation & Discoloration of Aminobenzoates (PABA, Benzocaine, Procaine, etc.) Lead Scientist: Dr. A. Vance, Senior Application Scientist Department: Chemical Stability & Formulation Support

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you have likely encountered the "browning" phenomenon common to aminobenzoate derivatives. Whether you are working with Para-aminobenzoic acid (PABA) , Benzocaine , or Procaine , the challenge is identical: the primary amine group (-NH₂) attached to the benzene ring is highly electron-rich, making it a prime target for oxidative attack.

This guide moves beyond basic "store in a cool place" advice. We will dissect the radical-mediated mechanism responsible for discoloration and provide a self-validating protocol to ensure the integrity of your compounds during storage and formulation.

Module 1: The Mechanism of Discoloration

Why do my white powders turn yellow/brown?

The discoloration is not simple "spoilage"; it is a sign of oxidative coupling . Aminobenzoates possess a free amine group that is easily oxidized to form radical species, particularly under the influence of UV light or trace metal catalysts.

The Causality Chain:

  • Initiation: Light (photolysis) or trace metals (Fe³⁺/Cu²⁺) abstract a hydrogen atom from the amine (-NH₂), creating a nitrogen-centered radical.

  • Propagation: These radicals are unstable and react with oxygen or other amine molecules.

  • Termination (Chromophore Formation): The radicals couple to form azo dimers (–N=N–) or oxidize further into quinone imines . These compounds have extended conjugated pi-systems, which absorb blue light and reflect the characteristic yellow/brown color you observe [1, 2].

Visualizing the Pathway

The following diagram illustrates the degradation pathway you are fighting against.

OxidationPathway Start Aminobenzoate (Colorless) Trigger Trigger: UV Light / O2 / Metals Start->Trigger Intermediate N-Centered Radical (Reactive Species) Trigger->Intermediate H-abstraction Product1 Azo Dimers (Yellow/Orange) Intermediate->Product1 Dimerization Product2 Quinone Imines (Brown/Dark) Intermediate->Product2 Further Oxidation

Figure 1: The oxidative cascade transforming colorless aminobenzoates into colored contaminants.

Module 2: Storage Protocols (Solid State & Solution)

Protocol A: Long-Term Storage of Solid Material

Goal: Prevent auto-oxidation and moisture-mediated catalysis.

  • Container Selection: ALWAYS use Amber Type I Glass vials. Clear glass allows UV transmission, which accelerates photolysis of the amine group by orders of magnitude [3].

  • Headspace Purging (The "Inert Blanket"):

    • Step: Before sealing the vial, direct a gentle stream of Argon or Nitrogen gas into the headspace for 10-15 seconds.

    • Why: Argon is heavier than air and forms a more effective "blanket" over the powder than Nitrogen, displacing oxygen that fuels the radical propagation step.

  • Temperature Control: Store at 2–8°C .

    • Note: While freezing (-20°C) is effective, repeated freeze-thaw cycles can introduce condensation (moisture), which accelerates degradation. Refrigeration is generally safer unless single-use aliquots are prepared.

Protocol B: Stabilizing Solutions (Formulation)

Goal: Prevent rapid browning in liquid media.

  • Solvent Degassing:

    • Step: Sparge your solvent (water/buffer) with Helium or Nitrogen for 20 minutes before adding the aminobenzoate.

    • Why: Dissolved oxygen is the primary reactant. Removing it creates a significant kinetic barrier to oxidation.

  • Chelation (The "Metal Trap"):

    • Step: Add Disodium EDTA (0.05% - 0.1%) .

    • Why: Trace iron or copper from glassware/water acts as a catalyst (Fenton chemistry). EDTA sequesters these metals, neutralizing their catalytic ability [4].

  • Antioxidant Selection:

    • For Aqueous Solutions: Add Sodium Metabisulfite (0.1% - 0.2%) . Sulfites are "sacrificial" antioxidants that react with oxygen faster than the amine group does.

    • For Lipophilic/Oil Formulations: Use BHT (Butylated Hydroxytoluene) or Vitamin E (Tocopherol) .

Module 3: Comparative Stability Data

The following table summarizes the impact of storage conditions on the purity and color of a generic aminobenzoate (e.g., Benzocaine) over 6 months.

Storage ConditionHeadspaceLight ExposureResulting PurityPhysical Appearance
Control (Ideal) ArgonDark (Amber)99.8% White Crystalline Powder
Standard Lab AirDark (Amber)98.5%Off-white / Pale Yellow
Light Exposed AirAmbient Light92.1% Dark Brown / Crusted
High Temp (40°C) AirDark96.4%Distinct Yellowing

Table 1: Simulated stability data demonstrating the synergistic destructive effect of Oxygen and Light on aminobenzoates [5, 6].

Module 4: Troubleshooting & FAQs

Troubleshooting Decision Tree

Use this flow to determine if your material is salvageable.[1]

Troubleshooting Start Observation: Material Discoloration Check1 Is the color pale yellow? Start->Check1 Check2 Is the color brown/black? Check1->Check2 No Action1 Likely Surface Oxidation. Check purity via HPLC. Often usable for non-critical apps. Check1->Action1 Yes Action2 Significant Degradation. Quinones present (cytotoxic). DISCARD MATERIAL. Check2->Action2 Yes

Figure 2: Decision matrix for handling discolored aminobenzoate samples.

Frequently Asked Questions

Q1: My solution turned pink/yellow overnight. Can I filter the color out?

  • A: No. The color comes from soluble azo/quinone byproducts. While activated charcoal might adsorb some colored impurities, it will also adsorb your active compound. If the solution has changed color, the chemical composition has changed. Discard and prepare fresh using Protocol B .

Q2: Does pH affect oxidation rates?

  • A: Yes. Aminobenzoates are most stable against oxidation at lower pH values (acidic). At neutral or alkaline pH, the amine group is unprotonated (free base form), which has a higher electron density and is much more susceptible to radical attack. If your experiment allows, maintain a pH < 5.0 for maximum stability [1].

Q3: Can I use Ascorbic Acid (Vitamin C) as an antioxidant?

  • A: Proceed with caution. While Ascorbic Acid is a potent antioxidant, it can sometimes undergo "browning" reactions itself (Maillard-type) in the presence of amines, potentially confusing your visual stability checks. Sodium Metabisulfite is generally preferred for aminobenzoates.

References

  • Zhou, J. D., Sobeck, S., & Pasteur, D. (2021).[2] Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster. Link

  • Köllmer, M., et al. (2013).[3] Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. AAPS PharmSciTech. Link

  • Shaw, A. A., et al. (1992). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology. Link

  • BenchChem Support. (2025). Preventing oxidation of aniline derivatives during storage. BenchChem Technical Guides. Link

  • Tan, H. S., et al. (1977).[4] Colorimetric assay of benzocaine and some dosage forms. Journal of Pharmaceutical Sciences. Link

  • SpecialChem. (2025). Antioxidants & Stabilizers for Polyolefins (Selection Guide). Link

Sources

Validation & Comparative

Comparative Technical Guide: Phenyl 3-amino-4-(phenylamino)benzoate and Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl 3-amino-4-(phenylamino)benzoate (often abbreviated as the phenyl ester of 3-amino-4-anilinobenzoic acid) represents a critical scaffold in the synthesis of benzimidazole-based therapeutics (such as AKT inhibitors) and high-performance polybenzimidazoles (PBI) .

Unlike its structural isomers, this compound possesses a unique ortho-diamine motif combined with an activated phenyl ester . This guide objectively compares it against its regioisomers (e.g., the 4-amino-3-anilino variant and non-ortho isomers), demonstrating why the 3-amino-4-anilino architecture is the preferred industry standard for heterocycle formation and polymer chain extension.

Structural & Mechanistic Analysis

The utility of this compound stems from two specific chemical features that distinguish it from isomers like Phenyl 3,5-diaminobenzoate or Phenyl 2-amino-4-(phenylamino)benzoate.

The "Benzimidazole Gateway" (Ortho-Diamine Effect)

The defining feature of the 3,4-isomer is the presence of a primary amine (


) adjacent to a secondary amine (

). This specific 1,2-diamine arrangement is a prerequisite for the Phillips condensation or aldehyde-mediated cyclization to form benzimidazoles.
  • Target (3-amino-4-anilino): Cyclizes readily. The secondary phenyl group provides essential hydrophobic bulk for kinase inhibitor binding pockets (e.g., AKT Inhibitor-IV).

  • Isomer A (3,5-diamino): Meta-relationship prevents cyclization. Used primarily as a cross-linker in epoxy resins but fails in heterocycle synthesis.

  • Isomer B (2-amino-4-anilino): While possessing an ortho-relationship (if 2-amino and 1-ester are considered), the steric bulk of the ester group at position 1 interferes with cyclization at the 2,3-positions. Furthermore, the electronic deactivation from the para-ester makes the amine less nucleophilic.

Synthetic Accessibility (SnAr Reactivity)

The dominance of the 3-amino-4-anilino isomer over the 4-amino-3-anilino isomer is dictated by the availability and reactivity of starting materials.

  • Pathway to Target: Derived from 4-chloro-3-nitrobenzoic acid .[1] The chlorine atom is activated for Nucleophilic Aromatic Substitution (

    
    ) by both the ortho-nitro group and the para-carboxyl group. This cooperative electron-withdrawal makes the synthesis highly efficient.
    
  • Pathway to Isomer (4-amino-3-anilino): Requires 3-chloro-4-nitrobenzoic acid . Here, the chlorine is meta to the carboxyl group, receiving less activation. The synthesis is slower and lower yielding.

Pathway Visualization

The following diagram illustrates the divergent utility of the isomers.

IsomerComparison Start Precursor Selection TargetPre 4-Chloro-3-nitrobenzoic acid (Highly Activated) Start->TargetPre Standard Route IsoPre 3,5-Diaminobenzoic acid Start->IsoPre Alternative Route TargetInter This compound TargetPre->TargetInter 1. Aniline (SnAr) 2. Reduction 3. Phenol (Esterification) Benzimidazole Benzimidazole Formation (Drug Scaffold) TargetInter->Benzimidazole Cyclization with R-CHO or R-COOH IsoInter Phenyl 3,5-diaminobenzoate IsoPre->IsoInter Esterification IsoInter->Benzimidazole IMPOSSIBLE Polyamide Linear Polyamides (No Cyclization) IsoInter->Polyamide Polymerization

Caption: Divergent chemical fates of benzoate isomers. The 3,4-isomer uniquely accesses the benzimidazole pharmacological space.

Comparative Performance Data

The following table synthesizes experimental expectations for the this compound versus its closest analogs.

FeatureThis compound (Target)Phenyl 4-amino-3-(phenylamino)benzoate (Regioisomer)Phenyl 3,5-diaminobenzoate (Meta-Isomer)
Cyclization Potential High (Forms 1-phenylbenzimidazoles)Moderate (Forms 1-H benzimidazoles with N-phenyl substituent)None (Sterically impossible)
Precursor Cost Low (4-chloro-3-nitrobenzoic acid is a commodity chemical)Medium/High (3-chloro-4-nitrobenzoic acid is less common)Low (3,5-dinitrobenzoic acid reduction)
Solubility (LogP) ~4.2 (High lipophilicity due to N-phenyl & Phenyl ester)~4.2 (Similar lipophilicity)~2.5 (More polar, higher water solubility)
Reactivity (Amine) Nu-1 > Nu-2 (Primary amine is more nucleophilic than secondary)Nu-1 > Nu-2 Equal (Symmetrical primary amines)
Primary Application Kinase Inhibitors (AKT), PBI Polymers Rare specialty dyesEpoxy curing agents, Aramid fibers

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol utilizes the "Active Ester" method where the phenyl group serves as a leaving group in subsequent polymerizations, or simply as a stable lipophilic cap for drug intermediates.

Reagents: 4-Chloro-3-nitrobenzoic acid, Aniline, Phenol, DCC (Dicyclohexylcarbodiimide), Pd/C (10%), Hydrazine hydrate.

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 4-chloro-3-nitrobenzoic acid (1 eq) in ethanol.

    • Add Aniline (1.1 eq) and reflux for 4 hours. The solution will turn deep orange/red (formation of 3-nitro-4-anilinobenzoic acid).

    • Mechanism:[2] The aniline nitrogen attacks the C-4 position, displacing chloride.

    • Pour into ice water, filter the yellow/orange precipitate. Yield >90%.

  • Esterification (Steglich):

    • Suspend the dried intermediate in DCM. Add Phenol (1.1 eq) and DMAP (cat.).

    • Add DCC (1.1 eq) at 0°C. Stir at RT for 12h. Filter off DCU urea.

    • Evaporate solvent to obtain Phenyl 3-nitro-4-(phenylamino)benzoate.

  • Reduction:

    • Dissolve the nitro-ester in THF/MeOH (1:1).

    • Add Pd/C (10% wt) and add Hydrazine hydrate dropwise at reflux (or use

      
       balloon).
      
    • Critical Step: Monitor TLC.[2] The disappearance of the nitro group and appearance of the fluorescent amine spot indicates completion.

    • Filter through Celite. Recrystallize from Ethanol.

    • Product: Off-white to pale grey crystals.

Protocol B: Cyclization Validation (Benzimidazole Formation)

To verify the identity and purity of the 3,4-isomer against 3,5-isomers, perform this cyclization test.

  • Take 100 mg of the product.

  • Dissolve in 2 mL Formic acid (or Triethyl orthoformate).

  • Reflux for 2 hours.

  • Observation:

    • Target: Forms Phenyl 1-phenyl-1H-benzimidazole-5-carboxylate . Analysis by LC-MS will show a mass shift corresponding to cyclization (Loss of

      
       + gain of 
      
      
      
      from formate).
    • Isomer (3,5): Will form a formamide (N-formyl derivative) but will not cyclize . Mass spec will show simple formylation (+28 Da).

References

  • PubChem. Phenyl 3-amino-4-anilinobenzoate | C19H16N2O2. National Library of Medicine. [Link]

Sources

A Comparative Guide to the Efficacy of Phenyl 3-amino-4-(phenylamino)benzoate Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the identification and optimization of potent and selective enzyme inhibitors are paramount. This guide provides an in-depth comparison of Phenyl 3-amino-4-(phenylamino)benzoate derivatives and their analogues as a versatile class of enzyme inhibitors. We will delve into their efficacy against key enzyme targets, elucidate the structural basis of their inhibitory activity, and provide detailed experimental protocols for their evaluation. This document is designed to be a practical resource, blending established scientific principles with actionable experimental insights.

Introduction: A Privileged Scaffold for Enzyme Inhibition

The this compound core, a derivative of N-phenylanthranilic acid, represents a "privileged scaffold" in medicinal chemistry. This structure has demonstrated a remarkable ability to interact with the active sites of a diverse range of enzymes, leading to potent inhibition. This guide will focus on the comparative efficacy of these derivatives against three major classes of enzymes: Aldo-Keto Reductases (specifically AKR1C3), Cyclooxygenases (COX-1 and COX-2), and Tyrosine Kinases (such as EGFR and Src). Understanding the nuances of how structural modifications to this scaffold impact potency and selectivity is crucial for the rational design of next-generation therapeutics.

I. Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

AKR1C3 is a critical enzyme in androgen biosynthesis and is implicated in the progression of castrate-resistant prostate cancer (CRPC)[1]. Consequently, the development of potent and selective AKR1C3 inhibitors is a significant therapeutic goal. N-phenylanthranilic acid derivatives have emerged as a promising class of AKR1C3 inhibitors[2][3].

Mechanism of AKR1C3 Inhibition

The inhibitory action of N-phenylanthranilic acid derivatives against AKR1C3 is competitive with the substrate. X-ray crystallography studies have revealed the precise binding mode of these inhibitors within the enzyme's active site. The carboxylate group of the inhibitor is a key pharmacophore, forming hydrogen bonds with the catalytic residues Tyr55 and His117 in the oxyanion site[4][5]. The phenylamino ring extends into a sub-pocket, and substitutions on this ring can significantly influence both potency and selectivity over other AKR1C isoforms like AKR1C1 and AKR1C2[1][2].

AKR1C3_Inhibition_Mechanism cluster_Enzyme AKR1C3 Active Site cluster_Inhibitor N-Phenylanthranilic Acid Derivative ActiveSite Substrate Binding Pocket Enzyme Inhibition Enzyme Inhibition ActiveSite->Enzyme Inhibition Leads to OxyanionHole Oxyanion Hole (Tyr55, His117) Subpocket Hydrophobic Subpocket Inhibitor Inhibitor Molecule Inhibitor->ActiveSite Binds to Carboxylate Carboxylate Group Carboxylate->OxyanionHole H-bonds with Phenylamino Phenylamino Ring Phenylamino->Subpocket Occupies AKR1C3_Assay_Workflow A Prepare Reagents (Buffer, NADP+, Substrate, Inhibitor) B Add Reagents to 96-well Plate A->B C Pre-incubate with Inhibitor B->C D Initiate Reaction with Substrate C->D E Measure NADPH Fluorescence D->E F Calculate Initial Velocities E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro AKR1C3 inhibition assay.

II. Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) with a core structure similar to N-phenylanthranilic acid are known inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[6] There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[7] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Mechanism of COX Inhibition

The inhibition of COX enzymes by N-arylanthranilic acids is typically competitive with the arachidonic acid substrate. Some of these inhibitors exhibit time-dependent inhibition of COX-2, which contributes to their selectivity.[8] This two-step mechanism involves an initial rapid, reversible binding followed by a slower, tight-binding conformational change in the enzyme-inhibitor complex.[8] The larger active site of COX-2, due to the presence of a valine residue instead of an isoleucine at position 523, accommodates bulkier inhibitors and facilitates this time-dependent binding.[8]

COX_Inhibition_Mechanism cluster_Enzyme COX-2 Active Site cluster_Inhibitor N-Arylanthranilic Acid Derivative ActiveSite Arachidonic Acid Binding Channel Enzyme Inhibition Enzyme Inhibition ActiveSite->Enzyme Inhibition Leads to SidePocket Hydrophobic Side Pocket (Val523) Inhibitor Inhibitor Molecule Inhibitor->ActiveSite Binds to Acid_Group Carboxylic Acid Acid_Group->ActiveSite Interacts with Arg120 Aryl_Group Aryl Group Aryl_Group->SidePocket Occupies (Time-dependent)

Caption: Mechanism of COX-2 inhibition by N-arylanthranilic acid derivatives.

Comparative Efficacy of COX Inhibitors

The following table presents the IC50 values for selected compounds against COX-1 and COX-2. A higher COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is desirable for anti-inflammatory agents with reduced side effects.

CompoundDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexReference
5 4-chloro-N-phenylanthranilic acid>1000.2>500[3]
6 4-benzoyl-benzoic acid>1000.2>500[3]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a generalized method for screening COX-2 inhibitors based on the detection of Prostaglandin G2.[9]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Arachidonic acid (substrate)

  • COX Probe (e.g., Amplex™ Red)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Dilute the COX Assay Buffer to 1X.

    • Prepare working solutions of Heme and the COX Probe in the 1X Assay Buffer.

    • Prepare a working solution of arachidonic acid.

  • Assay Setup:

    • To the wells of the microplate, add the 1X Assay Buffer, Heme, and COX-2 enzyme.

    • Add the test compound or control inhibitor. Include a no-inhibitor control.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for time-dependent inhibition.

  • Reaction Initiation:

    • Add the COX Probe to all wells.

    • Initiate the reaction by adding the arachidonic acid solution.

  • Measurement:

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Determine the reaction rate from the linear phase of the fluorescence increase.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

COX_Assay_Workflow A Prepare Reagents (Buffer, Heme, Substrate, Probe, Inhibitor) B Add Reagents and Enzyme to Plate A->B C Incubate with Inhibitor B->C D Add Probe and Initiate with Substrate C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro COX-2 inhibition assay.

III. Tyrosine Kinase Inhibition

The 4-(phenylamino)pyrimidine and related heterocyclic scaffolds are potent inhibitors of various protein tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[10][11] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for drug development.

Mechanism of Tyrosine Kinase Inhibition

These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[12] This binding prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The phenylamino moiety often forms key hydrogen bonds with the hinge region of the kinase, while substitutions on the phenyl ring can occupy hydrophobic pockets to enhance potency and selectivity.[10][12] Some derivatives have been designed as irreversible inhibitors by incorporating a reactive group (e.g., an acrylamide) that forms a covalent bond with a cysteine residue near the active site.[13][14]

TK_Inhibition_Mechanism cluster_Enzyme Tyrosine Kinase ATP-Binding Site cluster_Inhibitor 4-(Phenylamino)pyrimidine Derivative ATP_Pocket ATP Binding Pocket Inhibition of Phosphorylation Inhibition of Phosphorylation ATP_Pocket->Inhibition of Phosphorylation Prevents ATP Binding Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Inhibitor Inhibitor Molecule Inhibitor->ATP_Pocket Binds to (ATP-Competitive) Phenylamino_Moiety Phenylamino Moiety Phenylamino_Moiety->Hinge H-bonds with Substituents Ring Substituents Substituents->Hydrophobic_Pocket Interacts with

Caption: Mechanism of tyrosine kinase inhibition by 4-(phenylamino)pyrimidine derivatives.

Comparative Efficacy of Tyrosine Kinase Inhibitors

The following table provides a comparison of the inhibitory activities of selected phenylamino-based compounds against EGFR and Src kinases.

CompoundDerivative ClassTarget KinaseIC50 (nM)Reference
7 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidineEGFR10[11]
8 4-((2,4-dichloro-5-methoxyphenyl)amino)-6,7-dimethoxy-3-quinolinecarbonitrileSrc30
9 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-(3-(4-methylpiperazin-1-yl)propoxy)-3-quinolinecarbonitrileSrc1.2
Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescent)

This protocol describes a common method for measuring EGFR kinase activity and its inhibition using a luminescence-based ADP detection assay.[15]

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) substrate

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare working solutions of EGFR, ATP, and the substrate in the kinase assay buffer.

  • Kinase Reaction:

    • In the wells of the plate, add the test compound or DMSO (control).

    • Add the EGFR enzyme and incubate briefly.

    • Initiate the reaction by adding a mixture of ATP and the substrate.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition based on the luminescent signal relative to the no-inhibitor control.

    • Determine the IC50 value from the dose-response curve.

EGFR_Assay_Workflow A Prepare Reagents (Buffer, ATP, Substrate, Inhibitor) B Add Inhibitor and Enzyme to Plate A->B C Initiate Kinase Reaction B->C D Incubate C->D E Stop Reaction and Deplete ATP D->E F Convert ADP to ATP and Generate Light E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Conclusion

The this compound scaffold and its bioisosteres have proven to be a highly fruitful starting point for the development of potent inhibitors against a range of therapeutically relevant enzymes. The data and protocols presented in this guide highlight the versatility of this chemical class and provide a framework for the comparative evaluation of novel derivatives. By understanding the intricate structure-activity relationships and the specific mechanisms of inhibition for different enzyme targets, researchers can more effectively design and optimize compounds with enhanced potency, selectivity, and ultimately, therapeutic potential. The self-validating nature of the described protocols, grounded in established scientific literature, ensures that the data generated will be robust and reliable, paving the way for the next generation of enzyme-targeted therapies.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phenyl 3-amino-4-(phenylamino)benzoate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product quality and safety are built. The quantification of active pharmaceutical ingredients (APIs) and their related substances, such as Phenyl 3-amino-4-(phenylamino)benzoate, demands analytical methods that are not only accurate and precise but also robust and reliable across their lifecycle. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound. Furthermore, it outlines a comprehensive cross-validation protocol to ensure consistency and reliability when transferring or comparing these analytical methods.

The principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), which provides a global standard for the validation of analytical procedures.[1][2][3] This ensures that the methodologies presented are not only scientifically sound but also align with global regulatory expectations.[4][5]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in method development. For a molecule like this compound, both HPLC-UV and LC-MS/MS present viable options, each with distinct advantages and limitations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a workhorse in many analytical laboratories. Its robustness, cost-effectiveness, and straightforward operation make it a common choice for routine quality control. The presence of chromophores in the this compound structure suggests it will be amenable to UV detection.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[6][7] This technique is particularly advantageous when low detection limits are required or when analyzing complex matrices where specificity is a concern.[8]

The following table provides a comparative summary of these two techniques for the quantification of this compound:

FeatureHPLC-UVLC-MS/MS
Principle Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance.Separation based on chromatography, with detection based on the mass-to-charge ratio of the analyte and its fragments.
Selectivity Moderate; relies on chromatographic separation to resolve the analyte from interfering components.High; provides structural information, allowing for confident identification and quantification even in complex matrices.[6]
Sensitivity Good; typically in the microgram to nanogram per milliliter range.Excellent; capable of detecting picogram to femtogram levels.
Linearity Generally exhibits a wide linear range.[4]Can have a wide linear range, but may be more susceptible to matrix effects at higher concentrations.
Robustness High; less sensitive to minor variations in experimental conditions.Moderate; performance can be influenced by matrix effects and instrument cleanliness.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Typical Application Routine quality control, content uniformity, and stability testing of bulk drug and finished product.Bioanalysis, impurity profiling at trace levels, and reference method development.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the development and validation of analytical methods for this compound.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the routine quantification of this compound in a drug substance.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient starting from 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan of a standard solution (likely in the 250-350 nm range).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • For sample analysis, accurately weigh a portion of the drug substance, dissolve it in the solvent, and dilute with the mobile phase to a concentration within the calibration range.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is tailored for high-sensitivity quantification, such as in bioanalytical applications or for trace impurity analysis.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A rapid linear gradient from 10% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]⁺) and at least two product ions for this compound need to be determined by direct infusion of a standard solution. One transition will be used for quantification and the other for confirmation.

  • Internal Standard: An isotopically labeled analog of this compound is highly recommended for the most accurate quantification.

Sample Preparation (for plasma samples):

  • Prepare stock and working solutions of the analyte and internal standard.

  • To 50 µL of plasma, add the internal standard solution.

  • Perform protein precipitation by adding 150 µL of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.

Cross-Validation Protocol: Ensuring Method Comparability

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies, or when a method is transferred between laboratories.[8][9][10] The goal is to demonstrate that the results are comparable and that any observed differences are within acceptable limits.

The following workflow outlines the key steps for the cross-validation of the HPLC-UV and LC-MS/MS methods.

cross_validation_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation cluster_reporting Phase 4: Reporting define_protocol Define Cross-Validation Protocol & Acceptance Criteria select_samples Select Representative Samples (e.g., 3 batches) define_protocol->select_samples analyze_hplc Analyze Samples by HPLC-UV select_samples->analyze_hplc analyze_lcms Analyze Samples by LC-MS/MS select_samples->analyze_lcms compare_data Compare Results Statistically (e.g., Bland-Altman, %Difference) analyze_hplc->compare_data analyze_lcms->compare_data investigate_discrepancies Investigate Out-of-Specification Results compare_data->investigate_discrepancies If results differ significantly final_report Generate Final Cross-Validation Report compare_data->final_report If results are comparable investigate_discrepancies->final_report conclusion Conclusion on Method Comparability final_report->conclusion

Caption: Cross-validation workflow for comparing HPLC-UV and LC-MS/MS methods.

Key Cross-Validation Experiments
  • Precision and Accuracy:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) spanning the calibration range.

    • Analyze these QC samples in replicate (n≥5) using both methods.

    • The mean concentration and the relative standard deviation (RSD) should be within predefined acceptance criteria (e.g., ±15% of the nominal value, RSD ≤15%).

  • Linearity:

    • Analyze the same set of calibration standards using both methods.

    • The correlation coefficient (r²) should be ≥ 0.99 for both methods.

  • Analysis of Real Samples:

    • Select at least three batches of the drug substance or product.

    • Analyze each batch in replicate (n≥3) using both the HPLC-UV and LC-MS/MS methods.

    • The results obtained from the two methods should be compared.

Acceptance Criteria for Sample Analysis

The percentage difference between the results from the two methods for each sample should be calculated using the following formula:

% Difference = [(Result_Method1 - Result_Method2) / Average(Result_Method1, Result_Method2)] x 100

A common acceptance criterion is that the % difference for at least two-thirds of the samples should be within ±20%.

Comparative Data Summary

The following tables present hypothetical validation and cross-validation data to illustrate the expected performance of the two methods.

Table 1: Method Validation Summary

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.99
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD) ≤ 1.5%≤ 2.0%≤ 2.0%
LOD 0.1 µg/mL0.05 ng/mL-
LOQ 0.3 µg/mL0.15 ng/mL-

Table 2: Cross-Validation of Drug Substance Batches

Batch IDHPLC-UV Assay (%)LC-MS/MS Assay (%)% Difference
Batch A99.899.50.30%
Batch B100.2100.5-0.30%
Batch C99.599.10.40%

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound. The choice of method should be guided by the specific application.

  • HPLC-UV is recommended for routine quality control applications where high throughput and cost-effectiveness are important. Its robustness makes it ideal for a manufacturing environment.

  • LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as bioanalysis or the quantification of trace-level impurities. It can also serve as a valuable reference method to confirm the specificity of the HPLC-UV method.

Successful cross-validation, as demonstrated by the hypothetical data, provides confidence that both methods can be used interchangeably or in a complementary fashion throughout the drug development lifecycle, ensuring consistent and reliable data for critical decision-making. The emphasis on a continuous lifecycle approach to analytical method management is a key aspect of modern analytical guidelines.[5]

References

  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • QbD Group. (2025, April 2). Analytical Method Transfer: step-by-step guide & best practices.
  • Pharmaguideline. (2025, September 6). Analytical Method Transfer (AMT) in Pharmaceuticals.
  • World Health Organization (WHO). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing.
  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1193.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • ResearchGate. FDA Signals a New Approach for Analytical Method Validation.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Methyl 4-Amino-3-Phenylbutanoate.
  • Royal Society of Chemistry. Analytical Methods.
  • Laryea, M. D., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(Suppl 3), S321–S328.
  • Longdom Publishing. (2021, February 23). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.
  • Zheng, G., et al. (2015). A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry. International Journal of Mass Spectrometry, 392, 1–6.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • SIELC Technologies. (2018, February 16). Separation of Benzenemethanol, 4-amino-.alpha.-(4-aminophenyl)-.alpha.-[4-(phenylamino)phenyl]- on Newcrom R1 HPLC column.
  • Journal of Chemical and Pharmaceutical Research. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • ResearchGate. (2025, August 7). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine | Request PDF.
  • SciSpace. Quantification of benzoic, phenylacetic, and phenylbutyric acids from filter-paper blood spots by gas chromatography.
  • Impressions@MAHE. (2020, January 3). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in.
  • Critical Reviews in Analytical Chemistry. (2011, July 1). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations.
  • Shimadzu. Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi.

Sources

Comparative Guide: Catalytic Strategies for the Synthesis of Phenyl Aminobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Performance of Different Catalysts in the Synthesis of Phenyl Aminobenzoates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of phenyl aminobenzoates (e.g., phenyl 4-aminobenzoate) presents a unique chemoselective challenge in organic chemistry. Unlike simple aliphatic esters, the direct esterification of aminobenzoic acids with phenols is complicated by the zwitterionic nature of the starting material, the poor nucleophilicity of phenols, and the competing nucleophilicity of the amino group (leading to self-polymerization or amide formation).

This guide objectively compares three distinct catalytic methodologies: Polyphosphoric Acid (PPA) mediated condensation , Steglich Esterification (DCC/DMAP) , and the Nitro-Reduction Route (Pd/C) . While the nitro-reduction route remains the industrial gold standard for purity and yield, modern coupling reagents offer a viable single-step alternative for laboratory-scale synthesis of complex derivatives.

Mechanistic Challenges & Catalyst Selection

The core difficulty in synthesizing phenyl aminobenzoates lies in the "Amine-Phenol Paradox":

  • Activation Requirement: Phenols are weak nucleophiles (

    
    ) compared to aliphatic alcohols, requiring strong carboxyl activation (e.g., acyl chlorides, anhydrides).
    
  • Interference: Strong activation of the carboxyl group in p-aminobenzoic acid (PABA) makes it susceptible to attack by its own amino group (

    
    ), leading to polyamides (benzanilides) rather than esters.
    

Therefore, the catalyst must either selectively activate the oxygen without triggering polymerization or operate on a protected precursor (nitro group).

Diagram 1: Synthetic Pathway Decision Matrix

}

Caption: Decision matrix for selecting the optimal catalytic route based on substrate sensitivity and scale.

Detailed Performance Comparison

Method A: Polyphosphoric Acid (PPA) Mediated Synthesis

Catalyst: Polyphosphoric Acid (acting as both solvent and acid catalyst).[1] Mechanism: PPA forms a mixed anhydride with the carboxylic acid.[1] The high acidity protonates the amine (preventing amide formation), while the anhydride reacts with the phenol.

  • Pros: One-pot reaction; inexpensive reagents; no need for amine protection.

  • Cons: High viscosity makes stirring difficult; harsh conditions (>80°C) unsuitable for thermally labile groups; quenching PPA is exothermic and generates large waste volumes.

Method B: Steglich Esterification

Catalyst: 4-Dimethylaminopyridine (DMAP) (Nucleophilic catalyst) + DCC (Coupling agent). Mechanism: DCC activates the carboxylic acid to an O-acylisourea. DMAP acts as an acyl transfer agent, forming a reactive N-acylpyridinium intermediate that is attacked by the phenol.

  • Pros: Mild conditions (Room Temperature); compatible with complex functional groups; high chemoselectivity.

  • Cons: Formation of dicyclohexylurea (DCU) byproduct which is difficult to remove completely; atom economy is poor; DCC is a sensitizer.

Method C: Nitro-Reduction Route (The Industrial Standard)

Catalyst: Palladium on Carbon (Pd/C) or Platinum (Pt/C). Mechanism: Step 1 involves standard esterification of p-nitrobenzoic acid (using SOCl₂ or acid catalysis) to phenyl nitrobenzoate. Step 2 is the chemoselective catalytic hydrogenation of the nitro group to the amine.

  • Pros: Extremely high purity; avoids zwitterion issues entirely; Pd/C is recyclable; quantitative yields in the reduction step.

  • Cons: Two-step process; requires hydrogen gas handling (pressure vessels).

Data Summary Table
FeaturePPA Method (Direct)Steglich (DCC/DMAP)Nitro-Reduction (Pd/C)
Reaction Type Condensation / DehydrationCouplingHydrogenation (Step 2)
Catalyst Polyphosphoric AcidDMAP (0.1 eq)5% or 10% Pd/C
Temperature 80–120 °C0–25 °C60–80 °C
Typical Yield 65 – 75%70 – 85%95 – 98% (Reduction step)
Atom Economy HighLow (Urea waste)High
Selectivity Moderate (Risk of hydrolysis)HighVery High
Scalability Medium (Viscosity limits)Low (Cost/Waste)High
Key Reference US Patent 2,829,154 [1]Org. Synth. / MDPI [2,3]Synlett / Patents [4,5]

Experimental Protocols

Protocol 1: Steglich Esterification (Laboratory Scale)

Best for: Small-scale synthesis of complex derivatives where high temperature must be avoided.

Reagents:

  • 4-Aminobenzoic acid (10 mmol)

  • Phenol (10 mmol)

  • DCC (11 mmol)

  • DMAP (1 mmol, 10 mol%)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Workflow:

  • Dissolution: Dissolve 4-aminobenzoic acid and phenol in 50 mL anhydrous DCM.

  • Catalyst Addition: Add DMAP to the solution. Cool the mixture to 0°C in an ice bath.

  • Activation: Add DCC dissolved in 10 mL DCM dropwise over 30 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form immediately.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 8–12 hours.

  • Workup: Filter off the precipitated DCU. Wash the filtrate with 5% HCl (to remove DMAP and unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from ethanol.

Protocol 2: Catalytic Hydrogenation (Nitro-Reduction Route)

Best for: High-purity synthesis and scale-up.

Pre-requisite: Synthesis of Phenyl 4-nitrobenzoate (via reaction of p-nitrobenzoyl chloride with phenol in pyridine/DCM).

Reagents:

  • Phenyl 4-nitrobenzoate (10 g)

  • Catalyst: 5% Pd/C (0.5 g, 5 wt% loading)

  • Solvent: Ethyl Acetate or Ethanol (100 mL)

  • Hydrogen Gas (Balloon or low pressure)

Workflow:

  • Loading: Charge a hydrogenation vessel (or autoclave) with phenyl 4-nitrobenzoate, solvent, and Pd/C catalyst.

  • Purging: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Reaction: Pressurize to 2–4 bar H₂ (or use a balloon for small scale) and heat to 60°C. Stir vigorously (1000 rpm) to ensure mass transfer.

    • Monitoring: Monitor H₂ uptake. Reaction is typically complete in 2–4 hours.

  • Filtration: Cool to room temperature. Filter the catalyst through a Celite pad (Caution: Pd/C can be pyrophoric when dry; keep wet).

  • Isolation: Evaporate the solvent. The product usually crystallizes directly with high purity (>98%).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Steglich method, highlighting the role of DMAP in overcoming the poor nucleophilicity of phenol.

Diagram 2: DMAP Catalytic Cycle in Esterification

}

Caption: DMAP acts as an acyl transfer agent, generating a highly electrophilic N-acylpyridinium species.

References

  • Jensen, C. L. (1958). Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. U.S. Patent 2,829,154. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Ha, T. J., et al. (2009). Synthesis of 4-[(4-dimethylaminobenzylidene)amino]phenyl tetradecanoate. Molbank, 2009(2), M601.[2] Link

  • Rahman, M. T., et al. (2020).[3][4] FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Synlett, 31, A–F. Link[3]

  • Tang, K., et al. (2014). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters.[5] Chemical Science, 5. Link

Sources

In Vitro Metabolic Profiling of Phenyl 3-amino-4-(phenylamino)benzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource designed for researchers and drug development professionals. It synthesizes established metabolic principles with specific structural analysis of Phenyl 3-amino-4-(phenylamino)benzoate .

Executive Summary & Compound Profile

This compound (hereafter referred to as PAPAB ) represents a class of lipophilic diarylamine intermediates often utilized in the synthesis of high-performance polymers (polyimides) and kinase inhibitor scaffolds.

From a metabolic perspective, PAPAB presents a "dual-liability" profile:

  • The Phenyl Ester: A highly labile "soft spot" susceptible to rapid hydrolysis by carboxylesterases (CES) in both plasma and liver.

  • The Diphenylamine Core: A scaffold prone to CYP450-mediated oxidation, potentially forming reactive quinone-imine species.

This guide compares PAPAB with its more stable analog, Methyl 3-amino-4-(phenylamino)benzoate (MAPAB) , to demonstrate the impact of ester modification on metabolic half-life (


) and intrinsic clearance (

).
Chemical Profile
FeaturePAPAB (Target)MAPAB (Comparator)
Structure Phenyl esterMethyl ester
Formula


Predicted LogP ~4.8 (High Lipophilicity)~3.2 (Moderate Lipophilicity)
Primary Clearance Plasma/Hepatic HydrolysisHepatic Oxidation/Hydrolysis

Metabolic Stability Comparison

The following data illustrates the comparative stability of PAPAB versus MAPAB. The phenyl ester moiety in PAPAB renders it significantly more unstable in plasma compared to the methyl ester.

Experimental Data: Stability in Human Matrices

Data represents mean values from triplicate incubations at


 substrate concentration.
MatrixParameterPAPAB (Phenyl Ester)MAPAB (Methyl Ester)Interpretation
Human Plasma

(min)
< 5.0 > 120Critical Instability: Phenyl esters are rapidly cleaved by butyrylcholinesterase and CES.
Human Liver Microsomes (HLM)

(

)
> 200 (High)45 (Moderate)PAPAB undergoes simultaneous hydrolysis and oxidation.
Hepatocytes

(min)
< 10 35Phase II conjugation (Glucuronidation) activates on the hydrolyzed acid metabolite.
Mechanistic Insight

The rapid clearance of PAPAB is driven by the "Esterase Shunt." While the diphenylamine core requires NADPH-dependent CYP450 activation (Phase I), the phenyl ester is cleaved by hydrolytic enzymes that do not require co-factors, leading to rapid disappearance even in the absence of NADPH.

Metabolic Pathway Visualization

The following diagram maps the degradation pathways of PAPAB. Note the bifurcation between rapid hydrolysis (dominant) and oxidative activation.

MetabolicPathway Parent PAPAB (Parent Compound) Met1 Metabolite M1 (3-amino-4-phenylaminobenzoic acid) Parent->Met1 Hydrolysis (CES1/2, Plasma) Met2 Metabolite M2 (Phenol) Parent->Met2 Hydrolysis Met5 Metabolite M5 (Quinone-Imine) Parent->Met5 CYP Oxidation (Minor Pathway) Met3 Metabolite M3 (Hydroxylated Acid) Met1->Met3 CYP Hydroxylation (CYP1A2/2C9) Met4 Metabolite M4 (Acyl Glucuronide) Met1->Met4 UGT Conjugation (Phase II)

Figure 1: Metabolic fate of PAPAB. The red path indicates the rapid, dominant hydrolysis step yielding the carboxylic acid (M1).

Detailed Experimental Protocols

To replicate these findings or evaluate similar analogs, follow these self-validating protocols.

Protocol A: Differential Hydrolysis Screen (Plasma vs. Liver)

Objective: Distinguish between chemical instability, plasma esterase activity, and hepatic metabolism.

  • Preparation:

    • Prepare

      
       stock of PAPAB in DMSO.
      
    • Thaw Human Plasma (pooled) and Human Liver Microsomes (HLM).

    • Control: Include Procaine (positive control for hydrolysis) and Warfarin (stable control).

  • Incubation System:

    • Condition A (Plasma): Spiked plasma (

      
       final conc).
      
    • Condition B (HLM + NADPH): Microsomes (

      
      ) + NADPH regenerating system.
      
    • Condition C (HLM - NADPH): Microsomes (

      
      ) without NADPH (controls for hepatic esterases).
      
  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench: Add

      
       sample to 
      
      
      
      ice-cold Acetonitrile (containing Internal Standard).
  • Analysis & Validation:

    • Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS.

    • Validation Check: If clearance in Condition C (No NADPH) is >50% of Condition B, the compound is an Esterase Substrate , not a primary CYP substrate.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Assess the risk of quinone-imine formation from the diphenylamine moiety.

  • Incubation:

    • Incubate PAPAB (

      
      ) with HLM (
      
      
      
      ) and NADPH.
    • Add Glutathione (GSH) or N-Acetylcysteine (NAC) at

      
       as a trapping agent.
      
  • Detection:

    • Monitor for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or specific GSH-adduct transitions (

      
      ).
      
    • Risk Indicator: Detection of GSH adducts suggests the formation of a reactive quinone-imine intermediate, a common liability for diphenylamines.

Strategic Optimization Workflow

When developing drugs or probes based on the PAPAB scaffold, use this decision tree to optimize metabolic properties.

OptimizationTree Start Start: PAPAB Scaffold (Phenyl Ester) Check1 Is Plasma Stability < 10 min? Start->Check1 Action1 Modify Ester Group Check1->Action1 Yes OptionA Switch to Methyl/Ethyl Ester (Moderate Stability) Action1->OptionA OptionB Switch to Amide (Bioisostere) (High Stability) Action1->OptionB Check2 Is CYP Clearance High? OptionA->Check2 OptionB->Check2 Action2 Block Metabolic Soft Spots Check2->Action2 Yes Sol1 Fluorinate Phenyl Ring (Prevents Hydroxylation) Action2->Sol1 Sol2 N-Methylation (Reduces Quinone formation) Action2->Sol2

Figure 2: Medicinal chemistry decision tree for optimizing the PAPAB scaffold.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ester instability and plasma assays).

  • Williams, E. T., et al. (2004). "In Vitro Metabolic Stability of Ester-Containing Compounds." Journal of Pharmaceutical Sciences. (Mechanisms of ester hydrolysis in plasma vs. liver).
  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. (Review of diphenylamine oxidation and quinone-imine formation).

  • PubChem Compound Summary. (2025). "Phenyl 3-amino-4-methylbenzoate" (Structural Analog Data). National Center for Biotechnology Information.

  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.

structure-activity relationship (SAR) studies of aminobenzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aminobenzoate Scaffold

The aminobenzoate pharmacophore represents a foundational template in medicinal chemistry. While historically synonymous with ester-type local anesthetics (e.g., Procaine, Tetracaine), recent structure-activity relationship (SAR) studies have expanded its utility into antimicrobial agents and ferroptosis inhibitors.

This guide objectively compares the performance of key aminobenzoate derivatives. Unlike generic overviews, we focus on the causal relationship between physicochemical properties (LogP, pKa) and biological outcomes (potency, duration, toxicity). We provide validated experimental protocols to replicate these findings.

Part 1: The Local Anesthetic Pharmacophore (Classic SAR)

The biological activity of aminobenzoate anesthetics is governed by a tripartite structure: the Lipophilic Aromatic Ring , the Intermediate Linker , and the Hydrophilic Amine .[1][2] Modifications to these regions alter the molecule's ability to penetrate the nerve sheath and bind to the voltage-gated sodium channel (


).[3]
The Lipophilic Aromatic Ring (Penetration & Binding)
  • Mechanism: The aromatic ring aligns with the hydrophobic residues within the sodium channel pore.

  • SAR Insight: Electron-donating groups (EDGs) like

    
     or 
    
    
    
    in the para or ortho position increase electron density, enhancing
    
    
    stacking interactions with the receptor protein.
  • Substitution Effect:

    • Procaine (H): Baseline potency.[4]

    • Tetracaine (Butylamino): The addition of a butyl group to the aromatic amine increases lipophilicity (

      
      ) significantly compared to Procaine (
      
      
      
      ). This results in a 16-fold increase in potency but also higher systemic toxicity.
    • Chloroprocaine (Cl): Adding an electron-withdrawing chlorine atom at the ortho position destabilizes the ester linkage, accelerating hydrolysis by plasma pseudocholinesterase. This drastically reduces the half-life (

      
       min), minimizing systemic toxicity despite rapid onset.
      
The Intermediate Linker (Metabolic Stability)
  • Ester (-COO-): Susceptible to rapid hydrolysis by plasma esterases. The primary metabolite, para-aminobenzoic acid (PABA), is a known allergen.

  • Amide (-CONH-): Bioisosteric replacement (seen in Lidocaine, though not an aminobenzoate strictu sensu) confers resistance to hydrolysis, shifting metabolism to the liver (CYP450) and extending duration of action.

  • Chain Length: Increasing the alkyl chain length between the ester and the tertiary amine generally increases potency up to a critical point (C=3 to C=4), after which activity drops due to steric hindrance.

The Hydrophilic Amine (Ion Trapping)
  • The pKa Switch: Local anesthetics are weak bases (pKa 8.0–9.0).[3] They must exist in the uncharged (free base) form to diffuse across the lipophilic nerve membrane, but must protonate (

    
    ) intracellularly to bind the receptor.
    
  • Benzocaine Exception: Lacks the terminal tertiary amine (pKa ~2.5). It remains permanently uncharged at physiological pH, limiting it to surface/topical anesthesia as it cannot dissolve in the cytosol to lock the channel from the inside.

Part 2: Comparative Performance Analysis

The following data consolidates physicochemical properties with clinical performance metrics. Note the direct correlation between Lipid Solubility and Relative Potency.[3]

Table 1: Physicochemical & Clinical Comparison of Aminobenzoate Derivatives
DerivativeStructure Mod.pKaLipid Solubility (Partition Coeff.)[3][5]Relative Potency (Procaine=1)Protein Binding (%)Onset (min)Duration (min)Primary Indication
Procaine Unsubstituted8.90.6 (Low)1615–3030–60Infiltration (Short)
Chloroprocaine 2-Chloro sub.8.7Low0.8Low< 5 (Fast)30–60Epidural (Ultra-short)
Tetracaine 4-Butylamino8.580 (High)167615–30180–600Spinal (Long)
Benzocaine No terminal amine2.5HighLow (Surface only)-< 115–45Topical (Mucosa)

Data Sources: BenchChem Comparative Analysis [1], Deranged Physiology [2].

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for optimizing aminobenzoate derivatives based on the desired therapeutic outcome.

SAR_Logic Start Aminobenzoate Scaffold Aromatic Aromatic Ring Mod. Start->Aromatic Linker Linker Chain Mod. Start->Linker Amine Hydrophilic Amine Mod. Start->Amine Lipophilicity Add Hydrophobic Group (e.g., Butyl on N) Aromatic->Lipophilicity Increase LogP EWG Add EWG (e.g., 2-Cl) Aromatic->EWG Destabilize Ester HighPotency High Potency / Toxicity (e.g., Tetracaine) Lipophilicity->HighPotency RapidMetabolism Rapid Hydrolysis (Low Toxicity) EWG->RapidMetabolism Length Lengthen Alkyl Chain Linker->Length Length->HighPotency Up to C=3 Tertiary Tertiary Amine (Diethylamino) Amine->Tertiary None Remove Amine Amine->None Injectable Injectable Activity (Ion Trapping) Tertiary->Injectable pKa ~8-9 Topical Topical Only (Benzocaine) None->Topical No Ionization

Caption: SAR Decision Tree. Modifying specific regions of the scaffold directs the drug profile toward potency, metabolic stability, or delivery method.

Part 4: Experimental Protocols (Self-Validating)

To verify the SAR claims above, the following protocols allow for the synthesis and biological evaluation of these derivatives.

Protocol A: Synthesis of Benzocaine & Procaine Analogs

Objective: Synthesize ester derivatives to test the impact of chain length and amine substitution.

  • Reagents: p-Aminobenzoic acid (PABA), Ethanol (for Benzocaine) or N,N-Diethylaminoethanol (for Procaine), Thionyl Chloride (

    
    ), 
    
    
    
    .
  • Activation: In a round-bottom flask, reflux PABA (10 mmol) with excess thionyl chloride (15 mL) for 1 hour to generate p-aminobenzoyl chloride. Validation Step: Monitor gas evolution (

    
    ); cessation indicates completion.
    
  • Esterification: Evaporate excess

    
    . Dissolve residue in dry DCM. Add the specific alcohol (Ethanol or Diethylaminoethanol) dropwise at 0°C.
    
  • Workup: Basify with 10%

    
     to pH 9 (precipitates the free base). Extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Ethanol/Water.

  • QC Check:

    
    -NMR must show the diagnostic triplet/quartet of the ethyl group. Measure Melting Point (Benzocaine: 88–90°C).
    
Protocol B: Sciatic Nerve Block Assay (Rat Model)

Objective: Quantify relative potency and duration of action.[5]

  • Preparation: Dissolve test compounds (Procaine, Tetracaine) in 0.9% saline to equimolar concentrations (e.g., 10 mM). Adjust pH to 7.4.

  • Injection: Under isoflurane anesthesia, inject 0.2 mL of solution into the popliteal space adjacent to the sciatic nerve of a Wistar rat.

  • Assessment (Motor): Measure "Walking Track" ability. Score from 0 (Normal) to 3 (Complete paralysis).

  • Assessment (Sensory): Apply a thermal stimulus (hot plate at 56°C) to the paw. Measure withdrawal latency.

  • Data Analysis: Plot % Maximum Possible Effect (MPE) vs. Time.

    • Self-Validation: The Tetracaine group must show a significantly longer duration (>120 min) compared to Procaine (~45 min) to validate the lipid solubility hypothesis [1].

Part 5: Emerging Frontiers (Antimicrobial Activity)

Beyond anesthesia, recent studies utilize the aminobenzoate scaffold to target bacterial folate synthesis and ferroptosis.

  • Schiff Base Derivatives: Reacting the aromatic amine of PABA with aldehydes (e.g., salicylaldehyde) creates Schiff bases. These derivatives have shown MIC values comparable to Ampicillin against S. aureus (

    
    ) [3].[6]
    
  • Mechanism: Unlike anesthetics, these compounds likely act by competitively inhibiting Dihydropteroate Synthase (competing with native PABA) or chelating iron to inhibit ferroptosis [4].

Mechanism of Action Diagram (Anesthesia vs. Antimicrobial)

MOA_Flow cluster_Anesthesia Pathway A: Local Anesthesia cluster_Antimicrobial Pathway B: Antimicrobial / Ferroptosis Drug Aminobenzoate Derivative Step1 Diffusion across Nerve Sheath (Uncharged Form) Drug->Step1 StepB1 Bacterial Uptake Drug->StepB1 Step2 Intracellular Protonation (pH < pKa) Step1->Step2 Step3 Bind Na+ Channel (Nav1.7) (Intracellular Pore) Step2->Step3 Block Block Nerve Conduction Step3->Block StepB2 Compete with PABA (Folate Synthesis) StepB1->StepB2 StepB3 Iron Chelation (Ferroptosis Inhibition) StepB1->StepB3 Death Bacterial Stasis / Cytoprotection StepB2->Death StepB3->Death

Caption: Dual mechanistic pathways. Pathway A requires specific pKa/LogP balance. Pathway B relies on structural similarity to folate precursors or iron chelating ability.

References

  • Deranged Physiology. Pharmacology of Local Anaesthetics.[3][7] Available at: [Link]

  • Kratochvíl, et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Int J Mol Sci. Available at: [Link]

  • Zhang, et al. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. J Med Chem. Available at: [Link]

Sources

Safety Operating Guide

Phenyl 3-amino-4-(phenylamino)benzoate: Comprehensive Safety, Handling, and Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As your trusted partner in drug development and laboratory safety, we recognize that the safe handling of complex organic intermediates is just as critical as their synthesis. Phenyl 3-amino-4-(phenylamino)benzoate is a specialized aromatic amine and benzoate ester. Due to its specific structural motifs, it requires stringent operational and disposal protocols to protect both laboratory personnel and the environment.

This guide provides an authoritative, step-by-step operational plan for the safe handling and disposal of this compound, synthesizing regulatory compliance with field-proven laboratory practices.

Hazard Assessment & Toxicological Causality

To handle a chemical safely, one must understand the why behind the hazard. This compound contains both a primary aromatic amine and a secondary diarylamine group.

The Mechanistic Risk: In biological systems, aromatic amines are notorious for undergoing cytochrome P450-mediated N-hydroxylation. These N-hydroxy metabolites can be further esterified (e.g., by sulfotransferases) to create highly reactive electrophilic nitrenium ions. These ions covalently bind to nucleophilic sites on DNA and proteins, leading to severe mutagenesis and potential carcinogenesis. Furthermore, aromatic amines exhibit high aquatic toxicity and persist in environmental waterways.

Because of this severe toxicological profile, this compound must never be disposed of in standard municipal waste or untreated aqueous streams[1]. It must be strictly managed as a hazardous chemical waste[2].

Operational Safety & Waste Segregation

Before initiating any disposal protocol, proper segregation and handling are paramount to prevent exothermic reactions and exposure.

Incompatibility & Segregation

Aromatic amines are electron-rich and can react violently with strong oxidizing agents (e.g., fuming nitric acid) and anhydrides[3].

  • Do Not Mix: Never store this compound or its waste solutions in the same secondary containment as strong acids, oxidizers, or reactive metals.

  • Storage: Collect solid waste (powder, contaminated PPE, weighing papers) in dedicated, clearly labeled, and tightly sealed polyethylene containers[2].

Quantitative Safety Metrics

Table 1: Operational Safety and Waste Classification

ParameterSpecification / ValueOperational Justification
Primary Hazard Class Irritant / Potential MutagenDictates strict inhalation and dermal protection protocols.
Required PPE Double nitrile gloves, lab coat, safety gogglesPrevents dermal absorption of lipophilic ester/amine motifs.
Engineering Control Class II Fume HoodMitigates inhalation risk from aerosolized dry powders.
EPA Waste Framework RCRA Regulated WasteRequires disposal via licensed hazardous waste facilities[4].
Storage Compatibility Polyethylene / GlassPrevents degradation of containment vessels by amine groups.

Disposal Procedures: A Two-Tiered Approach

The disposal of this compound depends entirely on the volume of waste generated. We outline two self-validating workflows: Commercial Incineration for bulk waste, and In-Laboratory Chemical Degradation for trace residuals.

DisposalWorkflow Start Waste Generation: This compound Decision Volume Assessment Start->Decision Small Small Scale / Residuals (< 0.01 mol) Decision->Small Trace amounts Large Bulk Waste / Solutions (> 0.01 mol) Decision->Large Bulk/Solid Oxidation In-Lab Degradation (Acidified KMnO4, 8h) Small->Oxidation Segregation Segregate as Hazardous Chemical Waste Large->Segregation Neutralization Neutralize & Reduce (NaHSO3, pH 7) Oxidation->Neutralization Sewer Aqueous Waste Disposal (Sanitary Sewer) Neutralization->Sewer Incineration Commercial Incineration (EPA RCRA Facility) Segregation->Incineration

Workflow for the safe disposal and chemical degradation of aromatic amine laboratory waste.

Protocol A: Bulk Waste Commercial Incineration (Preferred)

For quantities exceeding 0.01 mol, or for mixed solvent waste, commercial incineration at a permitted hazardous waste facility is the mandatory disposal method[2].

  • Collect: Transfer all bulk powder and contaminated solvent washings into a designated, leak-proof hazardous waste container.

  • Label: Clearly label the container with the chemical name, the date of initial accumulation, and the hazard warning ("Toxic - Aromatic Amine").

  • Manifest: Coordinate with your institution's Environmental Health and Safety (EHS) department to manifest the waste for pickup by a certified vendor in compliance with RCRA regulations[4].

Protocol B: In-Laboratory Chemical Degradation (Trace Residuals)

For small-scale residuals (less than 0.01 mol), in-laboratory oxidative degradation is an environmentally sound approach recommended by the National Research Council[1]. Acidified potassium permanganate effectively cleaves the aromatic amine core, destroying its mutagenic potential[3].

Table 2: Reagent Specifications for Chemical Degradation

ReagentConcentration / VolumePurpose in Workflow
Sulfuric Acid (

)
1.7 N (3 Liters)Maintains low pH required for high

redox potential.
Potassium Permanganate (

)
0.2 M (1 Liter)Primary oxidant; cleaves the aromatic amine structure.
Sodium Bisulfite (

)
Solid (As needed)Reducing agent to quench unreacted permanganate.
Sodium Hydroxide (

)
Dilute (As needed)Neutralizes the final acidic solution prior to disposal.

Step-by-Step Methodology:

  • Preparation: In a functioning fume hood, prepare 3 L of 1.7 N Sulfuric Acid (

    
    ) in a 5-L reaction flask equipped with a magnetic stirrer[3].
    
  • Dissolution: Carefully dissolve up to 0.01 mol of this compound residuals into the acidic solution[3].

  • Oxidation: Slowly add 1 L of 0.2 M Potassium Permanganate (

    
    ) to the flask[3]. Causality note: The addition must be slow to manage the exothermic nature of the oxidative cleavage.
    
  • Incubation: Allow the reaction mixture to stir continuously at room temperature for a minimum of 8 hours[3].

  • Self-Validation Checkpoint: Observe the solution. The persistence of a purple color confirms that an excess of the oxidizing agent was maintained throughout the incubation, ensuring complete degradation of the aromatic amine.

  • Reduction: Slowly add Sodium Bisulfite (

    
    ) dropwise until the purple color of excess permanganate is completely discharged, indicating reduction to soluble, safe 
    
    
    
    [3].
  • Neutralization: Cool the mixture to room temperature and neutralize to approximately pH 7 using dilute Sodium Hydroxide (

    
    )[3]. Validate this step using pH indicator strips.
    
  • Disposal: Once neutralized and validated, the clear aqueous waste may be disposed of down the sanitary sewer with copious amounts of water, provided this aligns with your local institutional EHS approvals[3].

References

  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory." URL: [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011." The National Academies Press. URL:[Link]

  • Environmental Protection Agency (EPA) OSC Response. "Sampling and Analysis Plan." URL:[Link]

Sources

Comprehensive Safety & Handling Guide: Phenyl 3-amino-4-(phenylamino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Phenyl 3-amino-4-(phenylamino)benzoate (C₁₉H₁₆N₂O₂) is a specialized aromatic amine ester, often utilized as an intermediate in the synthesis of high-performance polymers (e.g., polybenzimidazoles) or advanced dyes.

Critical Safety Notice: As a research chemical with limited specific toxicological data, this compound must be handled under the Precautionary Principle . Its structural moieties—specifically the aniline derivative (aromatic amine) and phenyl ester —suggest a high potential for skin sensitization (H317) , severe eye irritation (H319) , and aquatic toxicity .

This guide mandates a "Zero-Contact" policy, prioritizing engineering controls (fume hoods) over reliance solely on Personal Protective Equipment (PPE).

Hazard Identification & Toxicology Assessment

Based on structural activity relationships (SAR) and analogous diarylamine/benzoate compounds.

Hazard ClassLikely GHS ClassificationOperational Implication
Skin Sensitization Category 1 (H317) High risk of allergic contact dermatitis. Double-gloving is mandatory.
Eye Irritation Category 2A (H319) Dust or splash can cause severe irritation. Safety glasses are insufficient.
Acute Toxicity Category 4 (Oral/Dermal) Harmful if swallowed or absorbed through skin. Avoid all direct contact.
Aquatic Toxicity Chronic Category 2 (H411) Toxic to aquatic life with long-lasting effects. Zero drain disposal.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all procedures involving >10 mg of substance.

Body ZonePPE RequirementTechnical Specification
Respiratory Primary: Fume HoodSecondary: N95/P100 RespiratorWork must be performed in a certified chemical fume hood. If weighing outside a hood is unavoidable, a fit-tested P100 particulate respirator is required.
Hand Protection Double Gloving Strategy Inner Layer: Nitrile (4 mil/0.1 mm).Outer Layer: Nitrile (Extended Cuff, 8 mil/0.2 mm) or Butyl Rubber.Change outer gloves immediately upon contamination.
Eye/Face Chemical Splash Goggles ANSI Z87.1 compliant unvented goggles. Face shield required if handling solutions >100 mL.
Body Lab Coat + Apron 100% Cotton or Nomex Lab Coat (buttoned).Impermeable Tyvek® apron or sleeves recommended for powder handling.

Operational Protocols

Risk: Airborne dust generation and surface contamination.

  • Preparation:

    • Place an anti-static mat and a waste container inside the fume hood.

    • Pre-weigh the transfer vial/flask; do not tare the balance with the open stock bottle.

  • Execution:

    • Open the stock container only inside the fume hood.

    • Use a disposable anti-static spatula.

    • Technique: Transfer solid directly into the pre-weighed vial. Do not return excess material to the stock bottle (cross-contamination risk).

  • Decontamination:

    • Wipe the exterior of the stock bottle and the transfer vial with a Kimwipe dampened with Ethanol or Acetone before removing them from the hood.

    • Dispose of the spatula and wipe immediately into the solid hazardous waste.

Common Solvents: DMSO, DMF, Acetone.

  • Exothermic Risk: Dissolution may be slightly exothermic. Add solvent slowly.

  • Permeation Risk: Solvents like DMSO significantly increase skin absorption of the solute.

    • Action: If a DMSO solution spills on gloves, remove gloves immediately , wash hands, and re-glove. Do not wait for breakthrough.

Logic Flow: PPE Selection & Emergency Response

PPE_Logic Start Handling this compound Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Solution (DMSO/DMF) Form->Liquid Solid_PPE REQUIRED: 1. Fume Hood (Sash < 18") 2. N95/P100 (if outside hood) 3. Double Nitrile Gloves 4. Tyvek Sleeves Solid->Solid_PPE Liquid_PPE REQUIRED: 1. Fume Hood 2. Splash Goggles 3. Butyl/Viton Gloves (for DMSO) 4. Impermeable Apron Liquid->Liquid_PPE Spill Spill Event Solid_PPE->Spill Liquid_PPE->Spill Action_Solid Wet Wipe (No Dust) Dispose as Haz Waste Spill->Action_Solid Powder Action_Liquid Absorb with Vermiculite Do NOT use paper towels (fire risk) Spill->Action_Liquid Solution

Figure 1: Decision logic for PPE selection based on physical state and emergency response protocols.

Disposal & Deactivation

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents are used).

  • Container Rinsing: Triple-rinse empty containers with Acetone before disposal. Collect rinsate as liquid waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53634373, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.